molecular formula C4H10N4S2 B605806 Azidoethyl-SS-ethylamine CAS No. 1807512-40-8

Azidoethyl-SS-ethylamine

Cat. No.: B605806
CAS No.: 1807512-40-8
M. Wt: 178.3 g/mol
InChI Key: OCLWTYKOHAVGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidoethyl-SS-ethylamine is a cleavable PEG linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azidoethyldisulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWTYKOHAVGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296848
Record name 2-[(2-Azidoethyl)dithio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807512-40-8
Record name 2-[(2-Azidoethyl)dithio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Azidoethyl)dithio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azidoethyl-SS-ethylamine: Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its unique structure, featuring a terminal azide group and a primary amine connected by a cleavable disulfide bridge, allows for the precise and versatile linkage of biomolecules. This guide provides a comprehensive overview of the structure of this compound, a plausible synthetic route, and a detailed protocol for its application in the construction of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to serve as a valuable technical resource for researchers and professionals in the life sciences.

Molecular Structure and Properties

This compound, systematically named 2-(2-azidoethyldisulfanyl)ethanamine[1], is a small organic molecule with the chemical formula C4H10N4S2[1]. Its structure is characterized by two key functional moieties:

  • Azide Group (-N3): This functional group is highly reactive in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of this compound to molecules containing a terminal alkyne or a strained cyclooctyne.[2][3]

  • Primary Amine (-NH2): The primary amine group provides a reactive handle for conjugation to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, which are commonly found on or can be introduced into proteins and other biomolecules.

  • Disulfide Bond (-S-S-): The disulfide bridge is a cleavable linker that is stable under physiological conditions but can be readily reduced by intracellular reducing agents such as glutathione. This property is particularly advantageous in drug delivery systems, as it allows for the controlled release of a payload within the reducing environment of the cell.[3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C4H10N4S2[1]
IUPAC Name 2-(2-azidoethyldisulfanyl)ethanamine[1]
CAS Number 1807512-40-8[1]
Molecular Weight 178.28 g/mol [4]
Topological Polar Surface Area 74.78 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 6[4]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations for the synthesis of similar bifunctional linkers. The following is a representative, two-step protocol starting from cystamine dihydrochloride.

Proposed Synthetic Pathway

G cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: Azide Introduction cluster_2 Step 3: Deprotection A Cystamine dihydrochloride C Mixed disulfide A->C Thiol-disulfide exchange (e.g., in pyridine/water) B 2-(Tritylthio)ethylamine B->C D Azido-functionalized intermediate C->D Azide transfer reaction (e.g., in dichloromethane) F This compound D->F Acidic cleavage of trityl group E Azidotrifluorosulfonyl (TfN3) or Sodium Azide with activating agent E->D G Trifluoroacetic acid (TFA) / Triethylsilane (TES) G->F

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol

Step 1: Synthesis of the Mixed Disulfide

  • Dissolve cystamine dihydrochloride in a mixture of pyridine and water.

  • Add a solution of 2-(tritylthio)ethylamine in pyridine dropwise to the cystamine solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixed disulfide.

  • Purify the product by column chromatography on silica gel.

Step 2: Introduction of the Azide Group

  • Dissolve the purified mixed disulfide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of an azide transfer reagent, such as azidotrifluorosulfonyl (TfN3), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting azido-functionalized intermediate by column chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified azido-functionalized intermediate in dichloromethane.

  • Add triethylsilane (TES) as a scavenger, followed by the dropwise addition of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the final product, this compound, by a suitable method such as preparative HPLC.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool for the construction of ADCs. The following protocol describes a general workflow for the conjugation of a cytotoxic drug to an antibody using this linker. This protocol assumes the drug payload contains a terminal alkyne for click chemistry.

Experimental Workflow for ADC Synthesis

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification and Characterization cluster_3 Step 4: Intracellular Cleavage A Monoclonal Antibody (mAb) C Azide-functionalized mAb A->C Amine-reactive crosslinking (Lysine residues) B This compound + NHS-ester activator B->C F Antibody-Drug Conjugate (ADC) C->F Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) D Alkyne-modified cytotoxic drug D->F E Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) E->F G Crude ADC F->G H Purified ADC G->H Size Exclusion Chromatography (SEC) I Characterization (e.g., SEC-HPLC, MS) H->I J ADC internalized into target cell K Released cytotoxic drug J->K Disulfide bond reduction L Glutathione (GSH) L->K

Caption: Workflow for ADC synthesis and drug release using this compound.

Detailed Experimental Protocol

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for in-situ activation, or a pre-activated NHS ester of a carboxylated version of the linker.

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Size-exclusion chromatography (SEC) column

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

1. Antibody Modification with this compound:

a. Prepare a stock solution of this compound in an appropriate solvent like DMSO.

b. If starting with the free amine linker, prepare an activated NHS ester in situ. In a separate reaction, react this compound with a molar excess of an NHS-ester activating reagent (e.g., a homobifunctional NHS-ester crosslinker with a spacer arm if direct activation is not desired, or by creating a carboxylated version of the linker and activating with EDC/NHS).

c. Add the activated this compound linker to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody) to target lysine residues.

d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

e. Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis into a copper-free buffer.

2. Conjugation of the Alkyne-Modified Drug:

a. Prepare a stock solution of the alkyne-modified cytotoxic drug in DMSO.

b. Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

c. To the azide-functionalized antibody, add the alkyne-modified drug at a desired molar excess.

d. Initiate the click reaction by adding CuSO4 and sodium ascorbate to the reaction mixture.

e. Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification and Characterization of the ADC:

a. Purify the resulting ADC from unreacted drug and other small molecules using SEC.

b. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).

c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Conclusion

References

Azidoethyl-SS-ethylamine: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, chemical biology, and drug delivery.[1] Its unique structure, incorporating a primary amine, a cleavable disulfide bond, and a reactive azide group, offers a versatile platform for the synthesis of complex biomolecular conjugates.[1][2] This guide provides a comprehensive overview of its chemical properties, stability, and key reaction protocols.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource(s)
CAS Number 1807512-40-8[2][3][4][5]
Molecular Formula C₄H₁₀N₄S₂[3][4][5][6]
Molecular Weight 178.28 g/mol (also reported as 178.3 g/mol and 178.27 g/mol )[3][4][6][7]
IUPAC Name 2-(2-azidoethyldisulfanyl)ethanamine[3]
Synonyms 2-[(2-Azidoethyl)dithio]ethanamine, Azido-cystamine hydrochloride[2][3][5]
Purity ≥95% to ≥98% (Varies by supplier)[1][8][9]
Solubility Soluble in DMSO (10 mM), DMF, DCM, and Methanol.[4][5]
Topological Polar Surface Area (TPSA) 91 Ų (also computed as 74.78 Ų)[3][5][8]
XLogP3 0.9[3]
Hydrogen Bond Donors 1[5][8]
Hydrogen Bond Acceptors 5 (also computed as 4)[5][8]
Rotatable Bond Count 6[5][8]

Stability and Reactivity Profile

The utility of this compound is defined by its three key functional moieties: the disulfide bond, the azide group, and the primary amine. Understanding the stability and reactivity of each is critical for its successful application.

The Cleavable Disulfide Linker

The central feature of this molecule is its disulfide (-S-S-) bond. While stable under many physiological and experimental conditions, it can be selectively cleaved in the presence of reducing agents.[10][11] This property is extensively exploited in drug delivery systems, where the reducing environment inside a cell can trigger the release of a conjugated payload, such as a cytotoxin from an antibody-drug conjugate (ADC).[1][7][10]

  • Cleavage Mechanism : The reduction of a disulfide bond is a nucleophilic substitution (SN2)-type reaction.[12] Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) provide thiol groups or phosphines that attack one of the sulfur atoms, initiating a thiol-disulfide exchange that results in the cleavage of the S-S bond. In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[13]

disulfide_cleavage cluster_before This compound cluster_after Cleavage Products mol_before N₃-CH₂-CH₂-S-S-CH₂-CH₂-NH₂ thiol1 N₃-CH₂-CH₂-SH mol_before->thiol1 Reduction thiol2 HS-CH₂-CH₂-NH₂ mol_before->thiol2 Reduction reductant Reducing Agent (e.g., DTT, TCEP) reductant->mol_before click_chemistry cluster_reactants Reactants azide R¹-N₃ (this compound) product R¹-Triazole-R² (Stable Conjugate) azide->product CuAAC Reaction alkyne R²-C≡CH (Alkyne Molecule) alkyne->product CuAAC Reaction catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) catalyst->product logical_relationships core This compound amine Primary Amine (-NH₂) core->amine has disulfide Disulfide (-S-S-) core->disulfide has azide Azide (-N₃) core->azide has partners_amine Carboxylic Acids NHS Esters amine->partners_amine reacts with partners_disulfide Reducing Agents (DTT, TCEP) disulfide->partners_disulfide is cleaved by partners_azide Alkynes (CuAAC) Cyclooctynes (SPAAC) azide->partners_azide reacts with

References

The Synthesis and Purification of Azidoethyl-SS-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its structure incorporates a terminal azide group, a cleavable disulfide bond, and a primary amine, making it a versatile tool for covalently linking molecules. The azide functionality allows for highly specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise attachment of this linker to alkyne-modified molecules. The primary amine can be readily conjugated to carboxylic acids, activated esters, and other electrophilic groups.

A key feature of this compound is its disulfide bond, which is stable under physiological conditions but can be selectively cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), where the linker is designed to release a cytotoxic payload upon internalization into a target cell.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C4H10N4S2
Molecular Weight 178.28 g/mol
Appearance Liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, and Methanol
Storage Conditions Long-term at -20°C, short-term at 4°C
CAS Number 1807512-40-8

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually approached through the formation of an unsymmetrical disulfide bond between a protected aminoethanethiol and an azidoethylthiol derivative. A logical workflow for this synthesis is depicted in the following diagram.

G cluster_0 Synthesis of Precursors cluster_1 Disulfide Bond Formation cluster_2 Deprotection and Purification A Cysteamine C Amino-Protected Cysteamine A->C Protection B 2-Azidoethanol D Activated Azidoethylthiol Precursor B->D Activation E Unsymmetrical Disulfide Formation C->E D->E F Deprotection E->F Crude Product G Purification F->G H This compound G->H Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol

The following is a proposed, non-validated experimental protocol based on general organic synthesis principles for the creation of similar compounds. Researchers should perform their own literature search and optimization for a validated protocol.

Step 1: Synthesis of an Activated Azidoethylthiol Precursor

A common method to create an unsymmetrical disulfide is to react a thiol with an activated thiol derivative. One possible precursor is an S-(2-azidoethyl) ethanethiosulfonate. This could be synthesized from 2-azidoethanol.

  • Conversion of 2-Azidoethanol to 2-Azidoethyl Bromide: 2-Azidoethanol can be treated with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent such as diethyl ether or dichloromethane at low temperatures (e.g., 0°C) to yield 2-azidoethyl bromide. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by distillation or column chromatography.

  • Formation of S-(2-azidoethyl) ethanethiosulfonate: The resulting 2-azidoethyl bromide would then be reacted with a thiosulfonate salt, such as potassium ethanethiosulfonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture would be stirred at room temperature until completion, as monitored by TLC. The product would then be extracted and purified.

Step 2: Synthesis of a Protected Cysteamine

To prevent self-coupling and other side reactions, the amine group of cysteamine needs to be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Boc Protection of Cysteamine: Cysteamine hydrochloride can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a solvent mixture like dioxane/water or dichloromethane. The reaction is typically stirred at room temperature. After completion, the Boc-protected cysteamine would be extracted and purified.

Step 3: Formation of the Unsymmetrical Disulfide

  • Reaction of Protected Cysteamine with Activated Azidoethylthiol: The Boc-protected cysteamine would be reacted with the S-(2-azidoethyl) ethanethiosulfonate in a suitable solvent system, often in the presence of a mild base. This thiol-disulfide exchange reaction would lead to the formation of the desired unsymmetrical disulfide. The progress of the reaction would be monitored by TLC or HPLC.

Step 4: Deprotection and Purification

  • Removal of the Boc Protecting Group: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Purification of this compound: The final product would be purified using techniques such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity. The structure and purity of the final compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable linker for the construction of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).

The logical workflow for utilizing this compound in ADC development is outlined below.

G cluster_0 Linker Functionalization cluster_1 Antibody Modification cluster_2 ADC Assembly and Release A This compound C Linker-Payload Conjugate A->C B Payload (Drug) B->C F Click Chemistry (CuAAC or SPAAC) C->F D Antibody E Alkyne-Modified Antibody D->E Modification E->F G Antibody-Drug Conjugate (ADC) F->G H Intracellular Cleavage G->H Internalization I Released Payload H->I Reduction

Caption: Workflow for the application of this compound in ADC construction.

Conclusion

A Technical Guide to the Azidoethyl-SS-ethylamine Linker: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azidoethyl-SS-ethylamine linker is a critical tool in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its design incorporates two key functionalities: a terminal azide group for bioorthogonal conjugation and a disulfide bond that acts as a cleavable trigger in response to the intracellular reducing environment. This guide provides a detailed overview of its mechanism of action, protocols for its use, and relevant quantitative data.

Core Mechanism of Action: Reductive Cleavage

The primary mechanism of action for the this compound linker relies on the selective cleavage of its disulfide (-S-S-) bond. This cleavage is triggered by the high concentration of glutathione (GSH), a tripeptide thiol, found within the cytoplasm of cells.[][2][3]

Extracellular vs. Intracellular Environment:

  • In Circulation (Extracellular): The concentration of reducing agents like glutathione in the bloodstream is very low (approximately 2-5 µM).[][3] This ensures that the disulfide linker remains stable, keeping the conjugated payload (e.g., a cytotoxic drug) securely attached to its delivery vehicle (e.g., an antibody) and minimizing off-target toxicity.[][2]

  • In the Cytoplasm (Intracellular): Upon internalization into a target cell, the conjugate is exposed to a much higher glutathione concentration (approximately 1-10 mM).[][3] This thousand-fold difference in concentration drives the rapid reduction and cleavage of the disulfide bond.[]

The cleavage process involves a thiol-disulfide exchange reaction, where glutathione attacks the disulfide bond, breaking it and releasing the payload from the linker. This targeted release ensures that the therapeutic agent is activated primarily inside the target cells, enhancing efficacy and reducing systemic side effects.[][4]

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC Antibody-Drug Conjugate (Linker Intact) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleaved_Complex Cleaved Complex Internalized_ADC->Cleaved_Complex Thiol-Disulfide Exchange Released_Drug Released Active Drug Cleaved_Complex->Released_Drug Payload Release GSH Glutathione (GSH) GSH->Cleaved_Complex

Fig. 1: Cellular uptake and glutathione-mediated cleavage pathway.

Bioconjugation Strategy: Click Chemistry

The "azidoethyl" portion of the linker provides a versatile handle for conjugation via "click chemistry".[5][6][7] The azide (-N3) group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring highly specific and efficient ligation.[8][9]

This linker is primarily used in two types of click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne on a molecule of interest (e.g., a drug or a fluorescent probe) in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), the azide can react with a strained cyclooctyne derivative, such as DBCO or BCN, without the need for a catalyst.[5][10][12]

This dual-functionality allows for the stable, covalent attachment of a payload to the linker, which is then conjugated to a targeting moiety (like an antibody) through its amine group.[6][7]

G cluster_reactants Reactants cluster_steps Conjugation Steps Linker This compound (Azide & Amine ends) Step1 Step 1: Click Chemistry (CuAAC or SPAAC) Linker->Step1 Drug Alkyne-Modified Payload Drug->Step1 Antibody Targeting Antibody (with reactive carboxyl group) Step2 Step 2: Amide Coupling Antibody->Step2 Step1->Step2 Linker-Payload Intermediate Final_Product Final Antibody-Drug Conjugate Step2->Final_Product

Fig. 2: General workflow for ADC synthesis using the linker.

Quantitative Data Summary

The stability and cleavage kinetics of disulfide linkers are critical for their performance. While specific data for this compound can be proprietary or study-dependent, the table below summarizes typical quantitative parameters for disulfide linkers used in ADCs.[13][14][15]

ParameterExtracellular (Plasma)Intracellular (Cytosol)Reference
Glutathione (GSH) Conc. ~2 - 5 µM~1 - 10 mM[][3]
Typical Linker Half-life Stable (Days)Rapid Cleavage (Minutes to Hours)[14][15]
Payload Release Minimal / Slow (<2% per day)Efficient and Rapid (~70% in 1 hour)[3][16]
Cleavage Condition Non-reducingReducing Environment[][17]

Note: Stability can be further engineered by introducing steric hindrance near the disulfide bond to modulate cleavage rates.[13][18]

Key Experimental Protocols

Protocol 1: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-modified drug to an azide-functionalized antibody using the this compound linker (assuming prior conjugation of the linker to the antibody).

  • Objective: To covalently link a DBCO-payload to an azide-bearing antibody.

  • Materials:

    • Azide-conjugated antibody in PBS (pH 7.4)

    • DBCO-conjugated drug/payload stock solution (e.g., 20 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Desalting column (e.g., Sephadex G-25)

    • Protein concentrator (e.g., Amicon Ultra, 50 kDa MWCO)

  • Methodology:

    • Preparation: Prepare the azide-conjugated antibody at a known concentration (e.g., 5-10 mg/mL) in PBS.

    • Reactant Addition: Add the DBCO-payload stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the payload. Ensure the final DMSO concentration remains below 5-10% (v/v) to avoid protein denaturation.

    • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, or overnight at 4°C, protected from light.[12]

    • Purification: Remove the excess, unreacted DBCO-payload by passing the reaction mixture through a desalting column equilibrated with PBS.[12]

    • Concentration: Concentrate the purified ADC using a centrifugal protein concentrator to the desired final concentration.[12]

    • Characterization: Analyze the final product using techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and size-exclusion chromatography (SEC-HPLC) to confirm conjugation and assess aggregation.

Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay

This protocol assesses the release of a payload from an ADC in a simulated intracellular reducing environment.

  • Objective: To measure the rate and extent of drug release from a disulfide-linked ADC in the presence of glutathione.

  • Materials:

    • Purified disulfide-linked ADC (e.g., 1 mg/mL)

    • Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Quenching solution (e.g., N-ethylmaleimide to cap free thiols)

    • Analytical system (e.g., RP-HPLC, LC-MS)

  • Methodology:

    • Reaction Setup: In separate microcentrifuge tubes, add the ADC solution. For the test sample, add GSH stock solution to a final concentration of 5-10 mM. For the control sample, add an equivalent volume of PBS.

    • Incubation: Incubate all tubes at 37°C.[18]

    • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot from each reaction tube.

    • Quenching: Immediately stop the reaction by adding a quenching agent if necessary for the chosen analytical method.

    • Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, cleaved payload, and other species.

    • Data Interpretation: Plot the percentage of released drug versus time to determine the release kinetics (e.g., half-life) of the linker under reducing conditions.[3]

References

An In-depth Technical Guide to Azidoethyl-SS-ethylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal azide group, a primary amine, and a central disulfide bond, allows for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of the core applications of this compound, detailing its chemical properties, reaction mechanisms, and practical applications in drug development and research. The inclusion of a disulfide bond renders the resulting conjugates cleavable under reducing conditions, a feature of particular importance in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4][5] The azide and amine functionalities provide orthogonal handles for a variety of conjugation chemistries, most notably "click chemistry" and amidation.[1][2][3][4][5]

Core Properties of this compound

The utility of this compound in bioconjugation stems from its distinct chemical moieties.

PropertyDescription
Molecular Formula C4H10N4S2[6][7]
Molecular Weight 178.28 g/mol [6][7]
CAS Number 1807512-40-8[6][7]
Azide Group (-N3) Enables highly efficient and specific "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]
Amine Group (-NH2) A primary amine that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. It can also be coupled to carboxylic acids using carbodiimide chemistry.[1][2]
Disulfide Bond (-S-S-) A cleavable linkage that is stable under physiological conditions but can be readily reduced by intracellular reducing agents like glutathione (GSH), which is found in higher concentrations inside cells.[][] This property is crucial for the controlled release of payloads in targeted drug delivery.[][]
Solubility Soluble in organic solvents such as DMSO and DMF.[10]

Key Bioconjugation Reactions

This compound's bifunctionality allows for a two-step conjugation strategy, enabling the linkage of two different molecules.

Amine-Reactive Conjugation

The primary amine of this compound serves as a nucleophile for reactions with various electrophilic groups. The most common application is the reaction with NHS esters to form stable amide bonds. This is a widely used method for modifying proteins, antibodies, and other biomolecules that have accessible lysine residues or an N-terminal amine.

Experimental Protocol: General NHS Ester Conjugation

This protocol outlines the general steps for conjugating an NHS ester-activated molecule to the amine group of this compound.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., a drug or a fluorescent dye)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Reagents:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the this compound solution. A molar excess of the NHS ester (typically 1.5 to 5-fold) is often used to ensure efficient conjugation to the amine.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Azide-Reactive "Click" Chemistry

The azide group of the now-functionalized molecule can be used for highly specific and efficient "click" reactions. This bioorthogonal reaction allows for conjugation in complex biological environments with minimal side reactions.

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. It results in the formation of a stable triazole linkage.

Experimental Protocol: General CuAAC Reaction

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the azide-functionalized molecule, alkyne-functionalized biomolecule, CuSO4, sodium ascorbate, and THPTA in the reaction buffer.

  • Reaction Mixture:

    • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized biomolecule.

    • Add the THPTA ligand to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and other reagents.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is particularly useful for in vivo and live-cell labeling applications where the cytotoxicity of copper is a concern.[11][12][13]

Experimental Protocol: General SPAAC Reaction

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized biomolecule

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-functionalized molecule and the DBCO-functionalized biomolecule in the reaction buffer.

  • Conjugation Reaction:

    • Combine the two solutions in the desired molar ratio (often a slight excess of one component is used).

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate using standard chromatography techniques to remove any unreacted starting materials.

Quantitative Data on Click Chemistry Reaction Kinetics

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k2) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO~0.1 - 1.0[14][15][16][17]
BicyclononyneBCN~0.01 - 0.1[16][17]

Note: These are approximate values and can vary depending on the solvent, temperature, and specific molecular context.[14]

Cleavage of the Disulfide Bond

A key feature of conjugates synthesized with this compound is the cleavable disulfide bond. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione (GSH) is significantly higher (millimolar range compared to micromolar in plasma).[][] This differential stability is the basis for the targeted release of therapeutic payloads inside cells.

Mechanism of Glutathione-Mediated Cleavage

Glutathione, a tripeptide, acts as a reducing agent, cleaving the disulfide bond through a thiol-disulfide exchange reaction. This process releases the payload from the biomolecule.

Experimental Protocol: In Vitro Cleavage Assay

Materials:

  • Disulfide-linked bioconjugate

  • Glutathione (GSH)

  • Reaction buffer: PBS, pH 7.4

  • Analytical system (e.g., HPLC, mass spectrometer)

Procedure:

  • Prepare Solutions:

    • Dissolve the bioconjugate in the reaction buffer to a known concentration.

    • Prepare a stock solution of GSH in the reaction buffer.

  • Cleavage Reaction:

    • Add GSH to the bioconjugate solution to a final concentration that mimics intracellular conditions (e.g., 1-10 mM).

    • Incubate the reaction at 37°C.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture and analyze them by HPLC or mass spectrometry to monitor the disappearance of the intact conjugate and the appearance of the cleaved products. This allows for the determination of the cleavage kinetics.

Quantitative Data on Disulfide Bond Cleavage

The rate of disulfide bond cleavage is influenced by steric hindrance around the disulfide bond and the local environment. While specific kinetic data for this compound conjugates is limited, a study on a similar bis(azidoethyl)disulfide bridge showed that after 21 hours of exposure to glutathione, fluorescence of a quenched fluorophore recovered by 76%, indicating significant cleavage.[18]

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool for various applications.

Antibody-Drug Conjugates (ADCs)

A major application of this compound is in the construction of ADCs.[1][2][4][5] In a typical strategy, the amine group of the linker is first reacted with an activated form of a cytotoxic drug. The resulting drug-linker construct, now bearing an azide group, is then "clicked" onto an antibody that has been functionalized with an alkyne or cyclooctyne. Upon binding to a target antigen on a cancer cell and subsequent internalization, the disulfide bond is cleaved in the reducing intracellular environment, releasing the potent drug and leading to cell death.[19][20]

Targeted Drug Delivery

Beyond ADCs, this compound can be used to create other targeted drug delivery systems. For example, it can be used to attach drugs to nanoparticles, polymers, or other targeting moieties that recognize specific cells or tissues. The cleavable disulfide bond ensures that the drug is released at the desired site of action.

Cellular Imaging and Probing Biological Systems

The bioorthogonal nature of the click chemistry enabled by the azide group makes this compound suitable for labeling and imaging biomolecules in living cells.[11][12][13] A fluorescent dye can be attached to a biomolecule of interest using this linker, allowing for the visualization of its localization and trafficking within the cell. The cleavable nature of the linker can also be exploited to design "smart" probes that become fluorescent only after entering the reducing environment of the cell.

Characterization of Bioconjugates

Thorough characterization of the bioconjugates formed using this compound is crucial to ensure their quality and functionality.

Analytical TechniqueInformation Obtained
Mass Spectrometry (MS) Confirms the successful conjugation and provides the exact mass of the conjugate, allowing for the determination of the number of attached molecules (e.g., drug-to-antibody ratio, DAR).[21][22]
Hydrophobic Interaction Chromatography (HIC)-HPLC A powerful technique for determining the DAR distribution in ADC preparations. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.[3][10][15][23][24]
Size-Exclusion Chromatography (SEC)-HPLC Used to assess the purity of the conjugate and to detect the presence of aggregates.
UV-Vis Spectroscopy Can be used to estimate the DAR if the drug and the biomolecule have distinct absorbance maxima.

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_mod Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis Drug_NHS Payload with NHS Ester Drug_Linker Azide-SS-Payload Drug_NHS->Drug_Linker Amidation Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Click Chemistry (CuAAC or SPAAC) Antibody Monoclonal Antibody Mod_Antibody Modified Antibody Antibody->Mod_Antibody Functionalization Alkyne_Mod Alkyne or DBCO Modification Reagent Alkyne_Mod->Mod_Antibody Mod_Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis Characterization (HIC, MS, etc.) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling Pathway for ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Disulfide Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces GSH Glutathione (GSH) GSH->Payload_Release

Caption: ADC Internalization and Payload Release Pathway.

Experimental Workflow for Characterization

ADC_Characterization_Workflow Crude_ADC Crude ADC (Post-Conjugation) SEC Size-Exclusion Chromatography (SEC) Crude_ADC->SEC Aggregates Aggregates SEC->Aggregates Remove Monomeric_ADC Monomeric ADC SEC->Monomeric_ADC HIC Hydrophobic Interaction Chromatography (HIC) Monomeric_ADC->HIC MS Mass Spectrometry (MS) Monomeric_ADC->MS DAR DAR Profile HIC->DAR Mass_Confirmation Mass Confirmation & DAR MS->Mass_Confirmation

Caption: Analytical Workflow for ADC Characterization.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its heterobifunctional nature, combined with the cleavable disulfide linker, provides researchers and drug developers with a high degree of control over the construction of complex biomolecular conjugates. The orthogonality of its reactive groups allows for sequential conjugation strategies, which are particularly valuable in the synthesis of sophisticated drug delivery systems like ADCs. As the demand for targeted therapeutics and advanced biological probes continues to grow, the applications of well-designed linkers such as this compound are poised to expand further, driving innovation in medicine and biological research.

References

An In-depth Technical Guide to the Cleavable Disulfide Bond in Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functionality of Azidoethyl-SS-ethylamine: its cleavable disulfide bond. This linker is a cornerstone in modern bioconjugation, enabling the development of advanced drug delivery systems and proteomics strategies. Its utility stems from the stability of the disulfide bond in extracellular environments and its selective cleavage within the reducing environment of the cell. This document details the underlying chemistry, quantitative data, experimental protocols, and key applications of this versatile molecule.

The Chemistry of the Reductively Cleavable Disulfide Bond

This compound is a heterobifunctional crosslinker featuring two key reactive groups: a terminal azide (-N3) and a primary amine (-NH2).[1][2][3] The azide group allows for efficient covalent linkage to molecules containing alkyne groups via "click chemistry" (either copper-catalyzed or strain-promoted), while the amine group can react with carboxylic acids or activated esters.[1][4] Connecting these two functional ends is the critical disulfide (-S-S-) bridge, which serves as a bioreducible linker.[3]

The stability and cleavage of this disulfide bond are governed by the redox potential of its environment.[5] In the oxidizing environment of the bloodstream and extracellular space, where the concentration of reducing agents is low (e.g., plasma glutathione concentration is ~5 µM), the disulfide bond remains largely intact.[5][6] This stability is crucial for applications like antibody-drug conjugates (ADCs), preventing premature release of the payload.[7]

Conversely, upon internalization into a cell, the linker is exposed to the cytosol, which has a significantly higher concentration of reducing agents, most notably glutathione (GSH), with concentrations ranging from 1 to 10 mM.[5][6] This approximately 1000-fold difference in GSH concentration is the primary driver for the selective cleavage of the disulfide bond.[5] The cleavage occurs via a thiol-disulfide exchange reaction, where the thiolate form of GSH attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a free thiol. A subsequent reaction with another GSH molecule reduces the mixed disulfide, fully liberating the conjugated molecules.

Quantitative Data on Disulfide Bond Cleavage

The efficiency and rate of disulfide bond cleavage are critical parameters for the design of drug delivery systems and proteomics reagents. Cleavage is dependent on the concentration of the reducing agent, pH, temperature, and the steric hindrance around the disulfide bond.

Table 1: Concentration of Key Reducing Agents in Biological Compartments

CompartmentReducing AgentTypical ConcentrationSignificance for Disulfide Linkers
Blood PlasmaGlutathione (GSH)~5 µMPromotes linker stability during circulation.[5]
CytosolGlutathione (GSH)1-10 mMTriggers rapid linker cleavage and payload release.[5][6]
LysosomeThiol ReductasesVariableCan contribute to disulfide bond reduction post-internalization.[8]

Table 2: Representative Kinetic Data for Thiol-Disulfide Exchange Reactions

Reacting SystemConditionSecond-Order Rate Constant (k)Half-Life (t½) Approximation*Reference
Glutathione (GSH) + Oxidized Glutathione (GSSG)pH 7.0, 30°C~15 M⁻¹s⁻¹~7.7 min[9]
Glutathione (GSH) + Somatostatin (cyclic disulfide)pH 7.0, 25°C~2.0 M⁻¹s⁻¹~58 min
Dithiothreitol (DTT) + Oxidized Glutathione (GSSG)pH 7.4, 25°C11,300 M⁻¹s⁻¹~1.2 sec

*Half-life estimated for a pseudo-first-order reaction assuming a GSH concentration of 5 mM.

Applications and Experimental Workflows

The unique properties of the cleavable disulfide linker in this compound make it a valuable tool in two major research areas: targeted drug delivery and proteomics.

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[4] The disulfide linker ensures the ADC remains intact in circulation, minimizing off-target toxicity.[7] Upon binding to the cancer cell and subsequent internalization, the ADC is trafficked to intracellular compartments where the high concentration of glutathione cleaves the disulfide bond, releasing the cytotoxic payload precisely where it is needed.[5]

ADC_Workflow cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Disulfide Linker Intact) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol (High GSH Concentration) Lysosome->Cytosol 4. Linker Cleavage by GSH Payload Released Cytotoxic Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Target Engagement

Caption: Intracellular processing workflow of a disulfide-linked ADC.

Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, cleavable crosslinkers are used to study protein-protein interactions.[1][9] A "bait" protein can be crosslinked to its interacting "prey" proteins within a cell or cell lysate using a reagent like this compound (after modification to be homobifunctional or used in a two-step strategy). The entire protein complex is then captured via an affinity tag on the bait protein. After washing away non-specific binders, the disulfide bond in the linker is cleaved with a reducing agent, eluting the bait and its specific interaction partners for identification by mass spectrometry.

APMS_Workflow cluster_steps Affinity Purification-Mass Spectrometry (AP-MS) Workflow step1 1. Cross-linking Cell lysate with Bait (B) and Prey (P) proteins are cross-linked with a disulfide-containing reagent. step2 2. Affinity Purification Bait-Prey complexes are captured on affinity beads (e.g., anti-tag antibody). step1->step2 step3 3. Washing Non-specifically bound proteins are washed away. step2->step3 step4 4. Elution (Cleavage) Reducing agent (e.g., DTT/TCEP) is added to cleave the disulfide linker. step3->step4 Cleavage Event step5 5. Sample Preparation Eluted proteins are digested into peptides (e.g., with Trypsin). step4->step5 step6 6. LC-MS/MS Analysis Peptides are separated and identified by mass spectrometry. step5->step6 step7 7. Data Analysis Interacting proteins are identified. step6->step7

Caption: Workflow for AP-MS using a cleavable disulfide crosslinker.

Experimental Protocols

Protocol for Reductive Cleavage of Disulfide Bonds

A. Using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.

  • Preparation of TCEP Stock Solution: Prepare a 200 mM TCEP solution in a stable buffer (e.g., Tris-HCl). Note: TCEP is less stable in phosphate buffers, so if using PBS, prepare the solution immediately before use.

  • Reduction Reaction:

    • Dissolve the disulfide-containing sample (e.g., protein conjugate) in a suitable reaction buffer (pH range 1.5-9.0 is effective).

    • Add the TCEP stock solution to the sample to achieve a final concentration of 10-20 mM.

    • Incubate the mixture at 37°C for 30-60 minutes. For many applications, reduction is complete within 5 minutes at room temperature.

  • Post-Reduction Processing: The reduced sample is now ready for downstream applications. TCEP generally does not need to be removed before subsequent reactions with maleimides, but removal may be necessary for other applications, which can be achieved via desalting columns.

B. Using Dithiothreitol (DTT)

DTT is a classic reducing agent, though it is less stable and has a more limited optimal pH range than TCEP.

  • Preparation of DTT Stock Solution: Prepare a 1 M DTT stock solution in water. It is best to prepare this fresh.

  • Reduction Reaction:

    • Dissolve the disulfide-containing sample in a suitable reaction buffer (optimal pH range is 7.1-8.0).

    • Add the DTT stock solution to the sample to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Post-Reduction Processing: Excess DTT must be removed before subsequent reactions involving thiol-reactive reagents (e.g., maleimides). This is typically done using a desalting column or dialysis.

Protocol for Quantification of Released Thiols using Ellman's Assay

This colorimetric assay quantifies the free sulfhydryl groups generated upon disulfide bond cleavage. It uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which reacts with thiols to produce a yellow-colored product (TNB²⁻) that absorbs strongly at 412 nm.

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride in the Reaction Buffer. Create a series of standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) by serial dilution.

  • Assay Procedure:

    • To 250 µL of each standard and each unknown sample (post-reduction), add 50 µL of the DTNB Solution.

    • Mix well and incubate at room temperature for 15 minutes.

    • Transfer 200 µL of each reaction mixture to a 96-well plate.

  • Measurement and Calculation:

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.

    • Subtract the absorbance of the blank (0 mM standard) from all readings.

    • Plot the absorbance values of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve. The molar absorptivity of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Synthesis of this compound

The synthesis of this compound, or its structural analogues, typically involves a multi-step process. A plausible route can be adapted from the synthesis of similar bifunctional linkers. For example, starting from a commercially available precursor like 2-(2-chloroethoxy)ethanol, a three-step synthesis can be envisioned:

  • Azidation: The chloro group is substituted with an azide group using sodium azide (NaN₃).

  • Activation: The terminal hydroxyl group is activated, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl).

  • Amination and Disulfide Formation: The tosylate is then displaced with a protected amine-thiol precursor, followed by deprotection and oxidation to form the disulfide bridge, or a direct reaction with a precursor already containing the disulfide, such as cystamine, under appropriate conditions.

A more direct, though less detailed, approach involves starting with cystamine dihydrochloride. One of the amine groups can be selectively protected, followed by reaction of the other amine to introduce the azidoethyl group. Subsequent deprotection would yield the final product.

Conclusion

The cleavable disulfide bond is the central feature that defines the utility of this compound as a molecular tool. Its predictable stability in extracellular fluids and selective cleavage in the reducing intracellular environment provide a robust mechanism for controlled release and retrieval in biological systems. This guide has provided the foundational knowledge, quantitative context, and practical protocols for researchers to effectively utilize this powerful crosslinker in the development of next-generation therapeutics and advanced proteomic studies.

References

An In-depth Technical Guide to Azidoethyl-SS-ethylamine for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the properties, applications, and methodologies associated with Azidoethyl-SS-ethylamine, a heterobifunctional linker designed for bioconjugation via click chemistry. Its defining feature is a disulfide bond, which allows for cleavage under reducing conditions, making it a valuable tool in drug delivery systems such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical crosslinker featuring three key functional components:

  • A primary amine (-NH₂) : This group allows for straightforward conjugation to biomolecules containing carboxylic acids or activated esters (e.g., NHS esters).

  • An azide (-N₃) : This moiety is a critical component for "click chemistry," enabling highly efficient and bioorthogonal ligation to alkyne-modified molecules.

  • A disulfide bond (-S-S-) : This bond is stable under physiological conditions but can be readily cleaved by reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream. This property is exploited for the controlled intracellular release of payloads.

These features make this compound an ideal linker for applications requiring the stable linkage of two molecules in circulation and a triggered release at the target site. Its primary application is in the development of cleavable antibody-drug conjugates (ADCs).

Physicochemical Properties and Data

Quantitative and qualitative data for this compound are summarized below. This information is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name 2-(2-azidoethyldisulfanyl)ethanamine
Synonyms Azido-cystamine hydrochloride, 2-((2-azidoethyl)disulfanyl)ethan-1-amine
CAS Number 1807512-40-8
Molecular Formula C₄H₁₀N₄S₂
Molecular Weight 178.28 g/mol
Appearance Light yellow to yellow liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, Methanol
Storage Conditions Store pure form at -20°C for long-term stability (up to 3 years)
Core Applications in Click Chemistry

This compound serves as a bridge for linking two molecules. The azide group allows it to participate in two main types of click chemistry reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where a copper catalyst may be cytotoxic or undesirable, the azide can react with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst. This bioorthogonal reaction is ideal for use in living systems.

The primary application is in the construction of ADCs, where an antibody is linked to a cytotoxic drug. The disulfide bond ensures the ADC remains intact in the bloodstream and only releases the drug payload inside the target cancer cell, where the reducing environment cleaves the linker.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for synthesizing an antibody-drug conjugate and the mechanism of intracellular payload release using this compound.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_linker_prep Step 2: Linker-Drug Conjugation cluster_click Step 3: Click Chemistry Ab Antibody (Ab) ActivatedAb Activated Antibody (e.g., with NHS-Alkyne) Ab->ActivatedAb Activation ADC Antibody-Drug Conjugate (ADC) ActivatedAb->ADC CuAAC or SPAAC (Alkyne + Azide) Linker This compound LinkerDrug Linker-Drug Conjugate Linker->LinkerDrug Amine Reaction Drug Cytotoxic Drug (with reactive group) Drug->LinkerDrug LinkerDrug->ADC

General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Intracellular_Cleavage_Pathway cluster_extracellular Extracellular Space (Low [GSH]) cluster_intracellular Intracellular Space (High [GSH]) ADC Intact ADC in Circulation (Ab-S-S-Drug) InternalizedADC ADC Internalization (Endocytosis) ADC->InternalizedADC Binding to Cell Surface Antigen Lysosome Lysosomal Trafficking InternalizedADC->Lysosome Cleavage Disulfide Cleavage (Reduction by Glutathione) Lysosome->Cleavage ReleasedDrug Released Cytotoxic Drug Cleavage->ReleasedDrug Payload Release Target Cellular Target (e.g., DNA, Tubulin) ReleasedDrug->Target Induces Apoptosis

Mechanism of intracellular drug release via disulfide bond cleavage.
Experimental Protocols

The following are representative protocols based on standard bioconjugation and click chemistry techniques. Researchers should optimize these protocols for their specific antibody, payload, and experimental conditions.

Protocol 4.1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the attachment of the linker to a payload molecule that has been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized payload (e.g., drug, fluorophore)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Purification system (e.g., HPLC, column chromatography)

Methodology:

  • Dissolution: Dissolve the NHS ester-functionalized payload in a minimal amount of anhydrous DMF or DMSO.

  • Linker Preparation: Dissolve a 1.5 to 5-fold molar excess of this compound in the Reaction Buffer.

  • Reaction: Add the dissolved payload solution dropwise to the linker solution while stirring. Protect the reaction from light if the payload is light-sensitive.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting azide-functionalized payload conjugate using reverse-phase HPLC or another suitable chromatographic technique to remove unreacted linker and payload.

  • Verification: Confirm the successful conjugation and purity of the product via LC-MS analysis.

Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-functionalized payload (from Protocol 4.1) to an alkyne-modified antibody.

Materials:

  • Azide-functionalized payload

  • Alkyne-modified antibody in PBS

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar ligand (e.g., 50 mM in DMSO)

  • Purification: Size exclusion chromatography (e.g., PD-10 desalting columns)

Methodology:

  • Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified antibody with a 5 to 10-fold molar excess of the azide-functionalized payload.

  • Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst. Add the copper(II) sulfate solution, followed by the ligand solution (if used), and finally the sodium ascorbate solution. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I). A typical molar ratio is 1 part CuSO₄ to 5 parts sodium ascorbate.

  • Click Reaction: Immediately add the freshly prepared catalyst premix to the antibody/payload mixture. The final concentration of copper is typically between 0.1 and 1 mM.

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove the excess payload and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Characterize the resulting ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.

Protocol 4.3: Disulfide Bond Cleavage for Payload Release

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated payload, simulating intracellular conditions.

Materials:

  • Purified ADC (from Protocol 4.2)

  • Reducing Agent: L-Glutathione (GSH) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS, pH 7.4

  • Analysis system (e.g., HPLC, LC-MS)

Methodology:

  • Sample Preparation: Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

  • Induce Cleavage: Add a solution of the reducing agent to the ADC solution. For simulating intracellular conditions, use glutathione at a final concentration of 5-10 mM. For a more rapid and complete reduction, DTT can be used at a concentration of 10-20 mM.

  • Incubation: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to analyze the kinetics of release.

  • Analysis: Analyze the aliquots by reverse-phase HPLC or LC-MS. Monitor the decrease of the intact ADC peak and the appearance of the released payload and cleaved antibody peaks.

  • Quantification: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve to determine the release kinetics.

Conclusion

This compound is a powerful and versatile linker for advanced bioconjugation. Its trifunctional nature provides a robust platform for constructing cleavable conjugates, particularly antibody-drug conjugates for targeted cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this linker in their drug development and chemical biology research. Successful application will depend on careful optimization of the described methodologies for the specific biomolecules and payloads involved.

Azidoethyl-SS-ethylamine: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive details on the solubility and optimal storage conditions for Azidoethyl-SS-ethylamine, a crucial bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, though other solvents can also be utilized.

Quantitative Solubility Data

SolventConcentrationMolarityNotes
DMSO250 mg/mL1402.29 mMRequires sonication for complete dissolution. It is recommended to use new, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
DMSO10 mM10 mMReadily soluble at this lower concentration.[2]

Qualitative Solubility

This compound is also reported to be soluble in the following solvents, although specific concentration data is limited:

  • Dimethylformamide (DMF)[3][4]

  • Dichloromethane (DCM)[3][4]

  • Methanol[3][4]

Recommended Storage Conditions

The stability of this compound is dependent on its form (pure solid or in solvent) and the storage temperature.

Storage Recommendations

FormStorage TemperatureDuration
Pure (Solid)-20°C3 years[1]
In Solvent-80°C6 months[1][5]
In Solvent-20°C1 month[1][5]
Short-term4°CFlexible for short periods[6]

It is noteworthy that the compound is typically shipped at ambient temperature, indicating short-term stability under these conditions.[3]

Experimental Protocols

While detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general methodology can be inferred for preparing stock solutions.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

  • Preparation: Weigh the desired amount of this compound solid in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 250 mg/mL).

  • Dissolution: Vortex the mixture briefly. Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).

Logical Workflow for Storage

The following diagram illustrates the decision-making process for the proper storage of this compound.

G cluster_storage_decision Storage Decision Workflow for this compound start Start: this compound Received form Is the compound in pure solid form? start->form storage_duration_solvent Intended Storage Duration? form->storage_duration_solvent No (In Solvent) storage_duration_solid Intended Storage Duration? form->storage_duration_solid Yes store_solvent_long Store at -80°C storage_duration_solvent->store_solvent_long Long-term (up to 6 months) store_solvent_short Store at -20°C storage_duration_solvent->store_solvent_short Short-term (up to 1 month) store_solid_long Store at -20°C storage_duration_solid->store_solid_long Long-term (up to 3 years) end End of Storage Protocol store_solid_long->end store_solvent_long->end store_solvent_short->end

Caption: Decision tree for this compound storage.

References

In-Depth Technical Guide to the Safe Handling and Laboratory Use of Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-ethylamine, a bifunctional linker crucial in bioconjugation and the development of antibody-drug conjugates (ADCs). This document outlines the necessary safety precautions, handling procedures, and experimental considerations for the effective and safe use of this reagent in a laboratory setting.

Introduction to this compound

This compound is a versatile chemical tool featuring a terminal azide group and a primary amine, connected by a disulfide-containing spacer. This unique structure allows for orthogonal conjugation strategies. The primary amine can be acylated or otherwise modified, while the azide group is available for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The disulfide bond within the linker is cleavable under reducing conditions, a feature that is highly advantageous in drug delivery systems for the controlled release of payloads within the reducing environment of the cell.[1][2]

Safety and Handling of Azido Compounds

Organic azides like this compound are energetic compounds and must be handled with care. While this compound itself is not classified as a primary explosive, the azide functional group imparts potential instability.

General Hazards of Organic Azides:

  • Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and static discharge, and may decompose explosively.[3][] Low molecular weight azides and molecules with a high nitrogen-to-carbon ratio are of particular concern.

  • Toxicity: Azides are highly toxic. The azide ion is a potent inhibitor of cytochrome c oxidase, similar to cyanide, and can be fatal if inhaled, ingested, or absorbed through the skin.[][5] Symptoms of exposure can include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3][]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and other azido compounds:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the pure compound or preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When performing reactions with azides on a larger scale or under conditions where the risk of decomposition is increased (e.g., heating), the use of a blast shield is strongly recommended.

Safe Handling Practices
  • Avoid Heat, Shock, and Friction: Do not heat azido compounds unless there is a specific, well-understood protocol. Avoid grinding or subjecting the material to mechanical shock.

  • Use Appropriate Tools: Use plastic or Teflon-coated spatulas for transferring solid azido compounds. Metal spatulas should be avoided to prevent the formation of potentially explosive heavy metal azides.[3]

  • Work on a Small Scale: Whenever possible, experiments should be conducted on the smallest practical scale.

  • Segregated Waste: All azide-containing waste must be collected in a designated, clearly labeled waste container. Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.

Physicochemical and Toxicological Data

A summary of the available quantitative data for this compound is presented below. It is important to note that specific toxicological data for this compound is limited, and the handling precautions are largely based on the general knowledge of organic azides.

PropertyValueSource
Chemical Formula C4H10N4S2[2][6][7]
Molecular Weight 178.28 g/mol [6][7]
CAS Number 1807512-40-8[1][2][7]
Appearance Varies (often supplied as an oil or solid)-
Solubility Soluble in DMSO, DMF, DCM, Methanol[2][8]
Storage Temperature -20°C for long-term storage[7][8][9]
Purity Typically >95%[6][8]
Toxicity Data not available; handle as highly toxic based on the azide functional group. The azide anion has an LD50 of 27 mg/kg in rats (similar to cyanide).[]

Experimental Protocols and Workflows

This compound is a key reagent in bioconjugation, particularly for the construction of ADCs. The following sections provide representative protocols and workflows.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an azide-containing molecule, such as a modified protein or payload, to an alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized molecule (e.g., payload modified with this compound)

  • Alkyne-functionalized biomolecule (e.g., antibody)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide- and alkyne-containing molecules in a suitable buffer or solvent.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper ligand in water or a water/DMSO mixture.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a molar excess of the azide-functionalized molecule in the reaction buffer.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents and unreacted starting materials. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Workflow for the Preparation and Characterization of an Antibody-Drug Conjugate

The following diagram illustrates a typical workflow for the synthesis and analysis of an ADC using a linker such as this compound.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization antibody Monoclonal Antibody (mAb) alkyne_mod Introduce Alkyne Group onto mAb antibody->alkyne_mod conjugation CuAAC (Click Chemistry) alkyne_mod->conjugation linker This compound payload_mod Activate Payload and React with Linker linker->payload_mod payload Cytotoxic Payload payload->payload_mod azido_payload Azide-Functionalized Payload payload_mod->azido_payload azido_payload->conjugation raw_adc Crude ADC Mixture conjugation->raw_adc purification Purification (e.g., SEC, HIC) raw_adc->purification purified_adc Purified ADC purification->purified_adc dar DAR Determination (UV-Vis, HIC, MS) purified_adc->dar purity Purity Analysis (SDS-PAGE, SEC) purified_adc->purity binding Antigen Binding Assay (ELISA, SPR) purified_adc->binding cytotoxicity In Vitro Cytotoxicity Assay purified_adc->cytotoxicity

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation and characterization.

Emergency Procedures

Spill Response:

  • Small Spills: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institution's emergency response team.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its unique properties enable the creation of sophisticated biomolecular conjugates. However, its azide functionality necessitates strict adherence to safety protocols. By understanding the potential hazards and implementing the handling procedures outlined in this guide, researchers can safely and effectively utilize this important reagent in their work. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before use.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Azidoethyl-SS-ethylamine to antibodies. This bifunctional linker contains a primary amine for reaction with an antibody and a terminal azide group, enabling subsequent "click chemistry" ligation of payloads such as drugs, fluorophores, or oligonucleotides. The incorporated disulfide bond within the linker allows for payload release under reducing conditions, a desirable feature for many therapeutic and diagnostic applications.

The protocol outlined below utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to couple the primary amine of this compound to the carboxyl groups present on the antibody. This method results in the formation of a stable amide bond. Subsequent sections detail the purification of the antibody prior to conjugation, the step-by-step conjugation procedure, methods for characterizing the resulting conjugate, and an example of a signaling pathway that can be targeted by such a modified antibody.

Data Presentation

The following tables provide representative quantitative data for antibody conjugation reactions. The actual results will vary depending on the specific antibody, linker, and reaction conditions used.

Table 1: Representative Antibody Conjugation Efficiency and Recovery

ParameterTypical RangeNotes
Antibody Recovery after Purification> 90%Initial antibody purification is crucial to remove interfering substances.
Conjugation Efficiency (Linker Incorporation)40-70%Can be optimized by adjusting the molar ratio of linker to antibody.
Final Conjugate Recovery75-90%Recovery after purification of the final conjugate to remove excess linker.
Average Linker-to-Antibody Ratio (LAR)2-6Determined by techniques such as UV-Vis spectroscopy or mass spectrometry.

Table 2: Characterization of Antibody-Linker Conjugate

Characterization MethodParameter MeasuredExpected Outcome
SDS-PAGE (non-reducing)Apparent Molecular WeightIncrease in molecular weight compared to the unconjugated antibody, corresponding to the number of linkers attached.
SDS-PAGE (reducing)Heavy and Light Chain Molecular WeightIncrease in the molecular weight of both heavy and light chains, indicating linker attachment to both.
UV-Vis SpectroscopyLinker-to-Antibody Ratio (LAR)Quantification of the average number of azide linkers per antibody.
Mass Spectrometry (LC-MS)Precise Mass of ConjugateConfirms the covalent attachment of the linker and provides distribution of species with different LARs.[1]

Experimental Protocols

Protocol 1: Antibody Purification

Prior to conjugation, it is essential to purify the antibody to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) that would compete with the linker for reaction with the activated antibody.

Materials:

  • Antibody solution

  • Purification Buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)

  • Centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO)

  • Microcentrifuge

Procedure:

  • Pre-wet the centrifugal filter unit membrane with Purification Buffer and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Add the antibody solution to the filter unit.

  • Centrifuge at the recommended speed until the desired volume is reached.

  • Discard the flow-through.

  • Add Purification Buffer to the filter unit to wash the antibody.

  • Repeat the centrifugation and washing steps 2-3 times.

  • After the final wash, recover the purified antibody in the desired volume of Purification Buffer.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).

Protocol 2: Conjugation of this compound to Antibody

This two-step protocol first activates the carboxyl groups on the antibody using EDC and sulfo-NHS, followed by the addition of the amine-containing linker.

Materials:

  • Purified antibody in 0.1 M MES, 0.15 M NaCl, pH 6.0

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

Step 1: Antibody Activation

  • Bring the purified antibody to a concentration of 1-5 mg/mL in 0.1 M MES, 0.15 M NaCl, pH 6.0.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer.

  • Add a 50-100 fold molar excess of EDC and Sulfo-NHS to the antibody solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Immediately after activation, exchange the buffer of the activated antibody to Reaction Buffer (PBS, pH 7.2-7.5) using a desalting column to remove excess EDC and Sulfo-NHS.

  • Prepare a solution of this compound in Reaction Buffer.

  • Add a 20-50 fold molar excess of this compound to the activated antibody solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching reagent. The conjugate should be eluted in a suitable storage buffer (e.g., PBS).

Protocol 3: Characterization of the Antibody-Linker Conjugate

A. SDS-PAGE Analysis

  • Prepare samples of the unconjugated antibody and the purified conjugate.

  • Run the samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris) under both non-reducing and reducing conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • A successful conjugation will show a shift to a higher molecular weight for the conjugate compared to the unconjugated antibody.[2] Under reducing conditions, both the heavy and light chains should show a molecular weight increase.[2]

B. Determination of Linker-to-Antibody Ratio (LAR) by UV-Vis Spectroscopy

This method is applicable if the linker or a subsequently "clicked" molecule has a distinct absorbance from the antibody. For the azide group itself, this is not directly applicable. However, after a click reaction with a dye, this method can be used. A more direct method for determining the LAR of the azide-modified antibody is mass spectrometry.

C. Mass Spectrometry (LC-MS) Analysis

  • Analyze the purified conjugate using liquid chromatography-mass spectrometry (LC-MS).

  • Deconvolute the mass spectrum to determine the mass of the intact conjugate.

  • The mass increase compared to the unconjugated antibody will correspond to the number of attached linkers, allowing for the determination of the LAR and the distribution of different species.[1][3]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_characterization Purification & Characterization antibody Start with Antibody Solution purification Antibody Purification (Buffer Exchange) antibody->purification Remove interfering substances activation Activate Antibody with EDC/Sulfo-NHS purification->activation In MES Buffer, pH 6.0 conjugation Add this compound activation->conjugation In PBS, pH 7.2-7.5 quenching Quench Reaction conjugation->quenching purify_conjugate Purify Conjugate (Desalting/SEC) quenching->purify_conjugate sds_page SDS-PAGE Analysis purify_conjugate->sds_page Confirm conjugation ms_analysis Mass Spectrometry (LC-MS) purify_conjugate->ms_analysis Determine LAR final_product Final Azide-Modified Antibody sds_page->final_product ms_analysis->final_product

Caption: Experimental workflow for conjugating this compound to an antibody.

Caption: Chemical principle of EDC/Sulfo-NHS mediated amide bond formation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Antibody-Drug Conjugate (targeting HER2) ADC->HER2 Binds and Inhibits

Caption: Simplified HER2 signaling pathway targeted by an antibody-drug conjugate.

References

Application Notes and Protocols for Azidoethyl-SS-ethylamine in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Azidoethyl-SS-ethylamine, a versatile cleavable linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique offers a robust method for linking molecules of interest, with the added advantage of a disulfide bond that can be cleaved under reducing conditions. This feature is particularly valuable in applications such as drug delivery, proteomics, and the study of cellular signaling pathways.

Introduction to this compound in CuAAC

This compound is a bifunctional linker containing a terminal azide group and a primary amine, connected by a disulfide-containing spacer. The azide group readily participates in the highly efficient and specific CuAAC reaction with terminal alkynes to form a stable triazole linkage.[1][2] The disulfide bond within the linker provides a cleavable element, allowing for the release of conjugated cargo under reducing conditions, such as those found within the intracellular environment.[1]

This "click-and-release" strategy is instrumental in various advanced research applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies. The ADC remains stable in circulation and, upon internalization into a target cell, the disulfide bond is cleaved, releasing the drug.[1][3][4]

  • Chemical Proteomics: It facilitates the enrichment and identification of protein interaction partners. A bait protein can be tagged with an alkyne, and interacting proteins can be captured using an this compound-biotin conjugate. Subsequent cleavage of the disulfide bond allows for the elution of the captured proteins for mass spectrometry analysis.[5][6]

  • Fluorescent Probe Synthesis: The amine functionality allows for the initial conjugation to a molecule of interest, while the azide provides a handle for the subsequent attachment of a fluorescent reporter via CuAAC.

Key Features of this compound

FeatureDescription
Azide Group Enables highly efficient and specific ligation to terminal alkynes via CuAAC.
Disulfide Linker Allows for cleavage of the conjugate under mild reducing conditions (e.g., DTT, TCEP).
Primary Amine Provides a reactive handle for initial conjugation to molecules containing carboxylic acids, NHS esters, etc.
Biocompatibility The components of the linker and the resulting triazole are generally well-tolerated in biological systems.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its high yields, specificity, and tolerance of a wide range of functional groups and reaction conditions.[2][7] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8]

General Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (this compound derivative) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Alkyne R2-C≡CH (Alkyne-containing molecule) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) Catalyst->Triazole ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Conjugation cluster_step3 Step 3: CuAAC Reaction cluster_step4 Step 4: Purification A1 Antibody A3 Alkyne-Modified Antibody A1->A3 A2 Alkyne-NHS ester A2->A3 C1 Alkyne-Modified Antibody B1 Drug-COOH B3 Drug-Linker Conjugate B1->B3 B2 This compound B2->B3 C2 Drug-Linker Conjugate C3 Antibody-Drug Conjugate (ADC) C1->C3 C2->C3 D1 Crude ADC D2 Purified ADC D1->D2 Kinase_Substrate_ID cluster_step1 Step 1: Labeling cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Enrichment cluster_step4 Step 4: Elution & Analysis A1 Cell Lysate A3 Labeled Kinase Substrates A1->A3 A2 Alkyne-ATP Analog A2->A3 B1 Labeled Substrates B3 Biotinylated Substrates B1->B3 B2 This compound-Biotin B2->B3 C1 Biotinylated Substrates C3 Captured Substrates C1->C3 C2 Streptavidin Beads C2->C3 D1 Captured Substrates D3 Eluted Substrates D1->D3 D2 Reducing Agent (DTT) D2->D3 D4 LC-MS/MS Analysis D3->D4

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful, bioorthogonal "click chemistry" reaction that enables the efficient and specific conjugation of molecules in complex biological environments. This copper-free ligation method relies on the high intrinsic reactivity of strained cyclooctynes with azides to form a stable triazole linkage. Azidoethyl-SS-ethylamine is a versatile, cleavable linker that incorporates an azide handle for SPAAC and a disulfide bond. This disulfide bridge provides a bioreducible tether, designed to be cleaved in the reducing environment of the cell cytoplasm, making it an ideal component for constructing stimuli-responsive bioconjugates, such as antibody-drug conjugates (ADCs).[1][2][3]

These application notes provide detailed protocols and quantitative data to guide researchers in the use of this compound for SPAAC-mediated bioconjugation.

Data Presentation: Reaction Kinetics and Cleavage Conditions

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the specific strained alkyne used. While specific kinetic data for this compound is not extensively published, the following table provides expected reaction rates based on data for similar small molecule azides reacting with common cyclooctynes. The disulfide bond of the linker can be cleaved under reducing conditions.

Table 1: Expected Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneTypical Second-Order Rate Constant (k₂) with Small Molecule Azides (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne)~0.1 - 1.0Exhibits fast kinetics, ideal for rapid conjugations.
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.1Offers a good balance of reactivity and stability.
DIBO (Dibenzocyclooctynol)~0.3Demonstrates good reactivity.

Note: Reaction rates are dependent on the solvent, temperature, pH, and the specific azide and alkyne derivatives used. The provided values are for guidance and specific kinetics should be determined empirically for each system.

Table 2: Conditions for Disulfide Bond Cleavage

ReagentConcentrationIncubation TimeTemperatureNotes
Dithiothreitol (DTT)10-100 mM30-60 minRoom TemperatureA common and effective reducing agent.
Tris(2-carboxyethyl)phosphine (TCEP)1-20 mM30-60 minRoom TemperatureOdorless and effective over a wider pH range compared to DTT.
Intracellular Glutathione (GSH)1-10 mM (in vivo)Variable37°CMimics the intracellular reducing environment for payload release.[4]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Modified Protein with this compound

This protocol describes the conjugation of a protein (e.g., an antibody) previously functionalized with a DBCO moiety to this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Reaction Setup: In a microcentrifuge tube, add the DBCO-modified protein to the reaction buffer.

  • Add Azido Linker: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by analyzing the decrease in DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.

  • Purification: Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

Protocol 2: Cleavage of the Disulfide Bond in a Bioconjugate

This protocol outlines the procedure for cleaving the disulfide bond of a bioconjugate prepared using this compound.

Materials:

  • Purified bioconjugate containing the this compound linker

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the purified bioconjugate in the reaction buffer.

  • Add Reducing Agent: Add the reducing agent stock solution to the desired final concentration (e.g., 10-100 mM DTT or 1-20 mM TCEP).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Analysis: Analyze the cleavage products by SDS-PAGE (under reducing and non-reducing conditions), HPLC, or mass spectrometry to confirm the release of the conjugated molecule.

Mandatory Visualizations

experimental_workflow cluster_modification Step 1: Protein Modification cluster_spaac Step 2: SPAAC Reaction cluster_purification Step 3: Purification cluster_cleavage Step 4: Payload Release Protein Antibody DBCO_Protein DBCO-Antibody Protein->DBCO_Protein Amine-reactive coupling DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein ADC_Unpurified ADC Conjugate (Unpurified) DBCO_Protein->ADC_Unpurified Azido_Linker This compound Azido_Linker->ADC_Unpurified SPAAC Purified_ADC Purified ADC ADC_Unpurified->Purified_ADC Size Exclusion Chromatography Released_Payload Released Payload Purified_ADC->Released_Payload Reducing_Agent Reducing Agent (e.g., DTT/GSH) Reducing_Agent->Released_Payload Disulfide Cleavage

Caption: Experimental workflow for ADC synthesis and payload release.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Disulfide Cleavage by Glutathione (GSH) Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induction of Cell Death

Caption: ADC mechanism of action via a cleavable disulfide linker.

References

Application Notes and Protocols: Reaction of Azidoethyl-SS-ethylamine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between Azidoethyl-SS-ethylamine and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation and drug development. This chemistry facilitates the formation of a stable amide bond, linking the versatile azido moiety to a target molecule for subsequent bioorthogonal "click" chemistry reactions. The incorporated disulfide bond within the this compound linker provides a cleavable element, allowing for the release of conjugated cargo under reducing conditions, a feature highly desirable in targeted drug delivery systems such as antibody-drug conjugates (ADCs).

These application notes provide a detailed overview and experimental protocols for the successful conjugation of this compound with NHS ester-functionalized molecules.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the primary amine is deprotonated and thus more nucleophilic.

Reaction_Workflow cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products reagent1 This compound (Primary Amine) product1 Azide-Functionalized Conjugate (Stable Amide Bond) reagent1->product1 Nucleophilic Attack reagent2 NHS Ester-Functionalized Molecule reagent2->product1 condition1 pH 7.2-8.5 condition2 Room Temperature condition3 30 min - 2 hours product2 N-hydroxysuccinimide (Byproduct)

Figure 1: General workflow for the reaction of this compound with an NHS ester.

Key Applications

The azide-functionalized molecule resulting from this reaction is a versatile intermediate for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The azide group can be used to attach a cytotoxic drug via click chemistry to an antibody that has been functionalized with this compound.[1][2] The disulfide bond allows for the release of the drug in the reducing environment of the target cell.[2]

  • Biomolecule Labeling: Proteins, peptides, and oligonucleotides can be functionalized with an azide group for subsequent fluorescent labeling or biotinylation.[3]

  • Surface Modification: Surfaces can be coated with azide functionalities for the immobilization of biomolecules or other materials.

  • PROTACs and Molecular Glues: The azide handle can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.

Experimental Protocols

The following protocols provide a general guideline for the reaction of this compound with an NHS ester. Optimization may be required depending on the specific characteristics of the NHS ester-functionalized molecule.

Materials
  • This compound (or its hydrochloride salt)

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification supplies (e.g., size-exclusion chromatography column, HPLC system)

Protocol 1: General Labeling of a Protein with this compound via an NHS Ester Linker

This protocol describes the introduction of an azide group onto a protein using a homobifunctional NHS ester crosslinker, which is first reacted with this compound.

1. Preparation of Reagents:

  • Equilibrate the NHS ester reagent to room temperature before opening to prevent moisture condensation.[4]
  • Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Do not store NHS ester solutions.[4]
  • Dissolve this compound in the Reaction Buffer. If using the hydrochloride salt, ensure the pH is adjusted to 8.3-8.5.
  • Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

2. Reaction of NHS Ester with this compound (Pre-activation):

  • This step is often performed in situ with the target molecule, but for clarity, a two-step conceptual process is described. In practice, the NHS-ester functionalized molecule would be directly reacted with the protein. This protocol assumes the goal is to attach the azidoethyl-SS-ethylamino group to a protein that has been modified to contain an NHS ester.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[5]
  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[1]

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[6]
  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester groups.

5. Purification of the Conjugate:

  • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 2: Small Molecule Conjugation

This protocol is a general guideline for reacting this compound with a small molecule functionalized with an NHS ester.

1. Dissolving Reagents:

  • Dissolve the NHS ester-functionalized small molecule in anhydrous DMF or DMSO.
  • Dissolve an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of this compound in the same solvent.

2. Reaction:

  • Slowly add the this compound solution to the NHS ester solution with stirring.
  • Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

3. Work-up and Purification:

  • The purification method will be highly dependent on the properties of the resulting conjugate. Standard organic chemistry purification techniques such as column chromatography, preparative HPLC, or crystallization may be employed.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound with NHS esters. These values are general and may require optimization for specific applications.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5 to ensure the primary amine is deprotonated.[3]
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize degradation of sensitive molecules.[7]
Reaction Time 30 minutes - 4 hoursCan be extended to overnight at 4°C.[1][7]
Solvent Aqueous Buffer (Phosphate, Bicarbonate)For water-insoluble NHS esters, a co-solvent like DMF or DMSO can be used.[3]
Molar Excess of this compound 1.1 - 50-foldFor small molecule conjugation, a near-equimolar ratio is often used. For protein labeling, a larger excess is common.[5]

Table 1: General Reaction Conditions

Analytical TechniquePurposeExpected Outcome
LC-MS Confirm conjugation and product massA new peak corresponding to the mass of the conjugate.
HPLC Assess purity and reaction completionDisappearance of starting materials and appearance of a new product peak.
NMR Structural confirmation (for small molecules)Appearance of new signals corresponding to the amide bond and the incorporated linker.
FTIR Confirm amide bond formationAppearance of a characteristic amide I band (~1650 cm⁻¹).

Table 2: Analytical Methods for Characterization

Signaling Pathways and Logical Relationships

The utility of the this compound linker is often realized in the context of targeted drug delivery, where the disulfide bond is cleaved within the reducing environment of a cell.

Cellular_Cleavage cluster_extracellular Extracellular Space cluster_cellular Intracellular Space (Reducing Environment) ADC Antibody-Drug Conjugate (Azide-SS-Drug) GSH Glutathione (GSH) ADC->GSH Internalization cleavage Disulfide Bond Cleavage GSH->cleavage drug Released Drug cleavage->drug target Intracellular Target drug->target Therapeutic Effect

Figure 2: Cleavage of the disulfide bond in a cellular environment.

Conclusion

The reaction of this compound with NHS esters is a robust and versatile method for introducing a cleavable azide functionality onto a wide range of molecules. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important bioconjugation technique in their work. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving desired outcomes in drug development and other research applications.

References

Step-by-Step Guide for Protein Labeling with Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a versatile, cleavable linker used in bioconjugation, particularly for the labeling of proteins. This reagent features three key functional components: a primary amine for initial conjugation to a protein, a disulfide bond that can be cleaved by reducing agents, and an azide group for the attachment of reporter molecules via "click chemistry." This trifunctional nature makes it an invaluable tool for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteomics, and the study of protein trafficking and interactions.[1][2][3][4]

The labeling process is a sequential, three-stage procedure. First, the primary amine of this compound is covalently linked to a protein, typically targeting the carboxyl groups of aspartic and glutamic acid residues through the use of carbodiimide chemistry. In the second stage, a reporter molecule, such as a fluorescent dye or biotin equipped with an alkyne group, is attached to the azide moiety of the linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7] Finally, the disulfide bond within the linker can be cleaved under mild reducing conditions, allowing for the release of the labeled protein or a conjugated payload.[8][9][10][11]

These application notes provide a detailed, step-by-step guide for the successful labeling of proteins using this compound, including protocols for each stage of the process, quantitative data for reaction optimization, and methods for determining the degree of labeling.

Data Presentation: Quantitative Parameters for Protein Labeling

Successful protein labeling requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters for each step of the labeling process with this compound.

Table 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

ParameterRecommended RangeNotes
Molar Excess of EDC2 - 10 fold over proteinHigher excess may be needed for less reactive proteins.
Molar Excess of NHS/sulfo-NHS2 - 5 fold over EDCStabilizes the active ester intermediate.[3]
Molar Excess of this compound10 - 50 fold over proteinHigher excess drives the reaction towards higher labeling.
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH4.5 - 6.0 (Activation)Optimal for EDC activation of carboxyl groups.[12]
7.2 - 8.0 (Conjugation)Optimal for the reaction of the NHS-ester with the amine.
Reaction Time15 - 60 minutes (Activation)
1 - 4 hours (Conjugation)Can be extended to overnight at 4°C.
Reaction TemperatureRoom Temperature (20-25°C)
Quenching Reagent2-Mercaptoethanol or HydroxylamineTo quench unreacted EDC and NHS esters.[3][13]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Molar Excess of Alkyne-Probe2 - 10 fold over azide groupsEnsure complete labeling of the azide-modified protein.
Copper (II) Sulfate (CuSO₄)50 - 100 µM
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 fold molar excess over CuSO₄To reduce Cu(II) to the active Cu(I) state.[14]
Copper Ligand (e.g., THPTA)5 fold molar excess over CuSO₄Protects the protein from oxidative damage.[14]
Protein Concentration1 - 5 mg/mL
Reaction pH6.5 - 7.5
Reaction Time1 - 4 hoursCan be performed at room temperature or 37°C.
Reaction TemperatureRoom Temperature (20-25°C) or 37°C

Table 3: Disulfide Bond Cleavage

ParameterRecommended Reagent & ConcentrationNotes
Reducing AgentDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)TCEP is often preferred as it is more stable and does not require removal before some downstream applications.[10]
Concentration10 - 50 mM DTT or 5 - 20 mM TCEP
Reaction pH7.0 - 8.5
Reaction Time15 - 60 minutes
Reaction TemperatureRoom Temperature (20-25°C) or 37°CHigher temperatures can accelerate the reaction.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the this compound linker to the carboxyl groups of a protein.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC, NHS (or sulfo-NHS), and this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups: a. Add EDC and NHS (or sulfo-NHS) to the protein solution to the desired final concentrations (see Table 1). b. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. b. Immediately add the this compound solution to the desired final concentration (see Table 1). c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Labeling of Azide-Modified Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an alkyne-containing reporter molecule (e.g., fluorescent dye, biotin) to the azide-modified protein.

Materials:

  • Azide-modified protein from Protocol 1

  • Alkyne-containing reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the alkyne-probe in DMSO or water. b. Prepare fresh stock solutions of CuSO₄ (10 mM in water), Sodium Ascorbate (100 mM in water), and THPTA (50 mM in water).

  • Reaction Setup: a. In a reaction tube, add the azide-modified protein to the desired final concentration in Reaction Buffer. b. Add the alkyne-probe to the desired final concentration (see Table 2). c. Add the THPTA solution to a final concentration of 250-500 µM. d. Add the CuSO₄ solution to a final concentration of 50-100 µM.

  • Initiation of Click Reaction: a. Add the Sodium Ascorbate solution to a final concentration of 0.5-1 mM to initiate the reaction. b. Gently mix and incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

Materials:

  • Labeled protein from Protocol 2

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of DTT (1 M in water) or TCEP (0.5 M in water).

  • Cleavage Reaction: a. To the solution of the labeled protein, add DTT or TCEP to the desired final concentration (see Table 3). b. Incubate for 30-60 minutes at 37°C.

  • Downstream Processing: The released molecule can now be separated from the protein by methods such as size-exclusion chromatography or dialysis.

Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of linker or dye molecules per protein, can be determined using spectrophotometry.[1][15][16][17][18]

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

    • CF is the correction factor for the dye (A₂₈₀ of the dye / A_max of the dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) Where:

    • ε_dye is the molar extinction coefficient of the dye at its λ_max.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Cleavage Protein Protein (-COOH) Activated_Protein NHS-activated Protein Protein->Activated_Protein Activation EDC_NHS EDC / NHS Azido_Linker This compound (H₂N-) Azide_Protein Azide-Modified Protein Activated_Protein->Azide_Protein Conjugation Azide_Protein->Azide_Protein2 Alkyne_Probe Alkyne-Probe CuAAC CuAAC Alkyne_Probe->CuAAC Labeled_Protein Fully Labeled Protein CuAAC->Labeled_Protein Labeled_Protein->Labeled_Protein2 Reducing_Agent Reducing Agent (DTT/TCEP) Cleaved_Protein Released Protein Released_Label Released Label Labeled_Protein2->Cleaved_Protein Cleavage

Caption: Workflow for protein labeling with this compound.

signaling_pathway_analogy cluster_protein Protein Modification cluster_detection Signal Generation cluster_release Payload Release Protein Target Protein Azide_Modification Azide Modification (via Linker) Protein->Azide_Modification EDC/NHS Chemistry Click_Reaction Click Reaction (CuAAC) Azide_Modification->Click_Reaction Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Click_Reaction Fluorescent_Signal Fluorescent Signal Click_Reaction->Fluorescent_Signal Disulfide_Cleavage Disulfide Cleavage Reducing_Environment Reducing Environment (e.g., intracellular) Reducing_Environment->Disulfide_Cleavage Released_Drug Released Drug Disulfide_Cleavage->Released_Drug

Caption: Logical relationships in ADC application of the linker.

References

Application Notes and Protocols for Azidoethyl-SS-ethylamine as a Crosslinker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a hetero-bifunctional crosslinker designed for advanced drug delivery systems. Its unique structure, featuring a terminal azide group, a cleavable disulfide bond, and a primary amine, enables the versatile and targeted conjugation of therapeutic agents. The azide group allows for efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for attachment to drug delivery vehicles.[1] The primary amine can be readily coupled to carboxylic acids or activated esters on drug molecules.[2]

The key feature of this compound is its disulfide bond (-S-S-), which is stable under physiological conditions but is susceptible to cleavage in a reducing environment. This property is particularly advantageous for targeted drug delivery to cancer cells, which exhibit significantly higher intracellular concentrations of the reducing agent glutathione (GSH) compared to the extracellular environment.[1] This differential in GSH levels allows for the selective release of the conjugated drug within the target cells, minimizing off-target toxicity and enhancing therapeutic efficacy.

These application notes provide an overview of the properties of this compound, protocols for its use in creating drug-loaded nanoparticles, and methods for evaluating the efficacy of the resulting drug delivery system.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H10N4S2[1]
Molecular Weight 178.28 g/mol [1]
Appearance Varies (typically a solid)-
Solubility Soluble in organic solvents such as DMSO and DMF-
Reactive Groups Azide (-N3), Amine (-NH2), Disulfide (-S-S-)[1]

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound

This protocol describes the conjugation of a generic drug containing a carboxylic acid group to the primary amine of this compound using EDC/Sulfo-NHS chemistry.

Materials:

  • Drug with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Lyophilizer

Procedure:

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the carboxylic acid-containing drug in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the drug solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive Sulfo-NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound in Reaction Buffer.

    • Immediately add the activated drug solution to the this compound solution. A 1.5 to 2-fold molar excess of the activated drug over this compound is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification:

    • Purify the drug-linker conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted starting materials and byproducts.

    • Lyophilize the purified conjugate for storage.

  • Characterization:

    • Confirm the successful conjugation using techniques such as Mass Spectrometry (MS) to verify the molecular weight of the conjugate and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of characteristic peaks from both the drug and the linker.

Protocol 2: Formulation of Drug-Conjugate Loaded Nanoparticles

This protocol describes the formulation of reduction-sensitive nanoparticles encapsulating a hydrophobic drug conjugate using a self-assembly method with an amphiphilic block copolymer (e.g., mPEG-PLGA).

Materials:

  • Drug-Azidoethyl-SS-ethylamine conjugate (hydrophobic)

  • mPEG-PLGA (or other suitable amphiphilic block copolymer)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of the drug-linker conjugate and mPEG-PLGA in DMF. The ratio of drug conjugate to polymer should be optimized to achieve desired drug loading. A common starting point is a 1:10 to 1:5 weight ratio of drug conjugate to polymer.

  • Nanoparticle Self-Assembly:

    • Add the organic solution dropwise to deionized water under vigorous stirring. The volume ratio of the organic phase to the aqueous phase should be approximately 1:10.

    • Continue stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis membrane (MWCO 10 kDa).

    • Dialyze against deionized water for 24-48 hours with frequent water changes to remove any remaining organic solvent and non-encapsulated drug conjugate.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Lyophilize a known amount of the nanoparticle suspension.

      • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMF) to disrupt the nanoparticles and release the drug conjugate.

      • Quantify the amount of drug conjugate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

        • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the reduction-sensitive release of the drug from the nanoparticles in the presence of glutathione (GSH).

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO that retains nanoparticles but allows free drug to pass)

  • Shaking incubator or water bath

Procedure:

  • Preparation of Release Media:

    • Prepare two release media:

      • PBS (pH 7.4) - representing normal physiological conditions.

      • PBS (pH 7.4) containing 10 mM GSH - representing the intracellular reducing environment of tumor cells.

  • Drug Release Assay:

    • Resuspend a known concentration of drug-loaded nanoparticles in a specific volume of the release media.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the dialysis bag into a larger container with a known volume of the corresponding release medium.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time for both release conditions (with and without GSH).

Protocol 4: Cellular Uptake and Cytotoxicity Assays

This section outlines the general procedures for evaluating the cellular uptake of the nanoparticles and their cytotoxic effects on cancer cells.

Cellular Uptake via Flow Cytometry

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for various time points (e.g., 1, 4, 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.[3][4][5] The increase in fluorescence intensity compared to the control cells indicates cellular uptake of the nanoparticles.

Cytotoxicity via MTT Assay

Materials:

  • Cancer cell line

  • Drug-loaded nanoparticles

  • Free drug solution

  • Blank (drug-free) nanoparticles

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[6]

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) for the free drug and the drug-loaded nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

FormulationDrugPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Example 1DoxorubicinmPEG-PLGA1220.19-15.28.575.3
Example 2PaclitaxelPLGA-PEG1550.21-18.910.281.6
Example 3CisplatinPolyurethane-PEG99.3< 0.2-12.511.24> 80

Note: The data presented in this table are representative examples from various studies and may not directly correspond to the provided protocols.

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) in PBS (pH 7.4)Cumulative Release (%) in PBS + 10 mM GSH (pH 7.4)
0 00
2 5.225.8
4 8.945.1
8 12.568.3
12 15.380.2
24 20.193.1
48 25.695.7

Note: This table illustrates a typical reduction-sensitive release profile. Actual release kinetics will vary depending on the specific formulation.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Drug-Linker Conjugation cluster_formulation Protocol 2: Nanoparticle Formulation cluster_evaluation Protocols 3 & 4: In Vitro Evaluation drug Drug (with -COOH) activated_drug Activate Drug with EDC/Sulfo-NHS drug->activated_drug linker This compound conjugation Conjugate to Linker linker->conjugation activated_drug->conjugation purified_conjugate Purify Conjugate (Dialysis) conjugation->purified_conjugate self_assembly Self-Assembly (Solvent Evaporation) purified_conjugate->self_assembly polymer Amphiphilic Polymer (e.g., mPEG-PLGA) polymer->self_assembly purified_np Purify Nanoparticles (Dialysis) self_assembly->purified_np release_study Drug Release Study (with/without GSH) purified_np->release_study uptake_study Cellular Uptake (Flow Cytometry) purified_np->uptake_study cytotoxicity_study Cytotoxicity Assay (MTT Assay) purified_np->cytotoxicity_study

Caption: Experimental workflow for the development and evaluation of drug-loaded nanoparticles using this compound.

drug_release_mechanism nanoparticle Drug-Loaded Nanoparticle (Stable in Circulation) tumor_cell Tumor Cell nanoparticle->tumor_cell Cellular Uptake cleavage Disulfide Bond Cleavage nanoparticle->cleavage Internalized Nanoparticle high_gsh High Intracellular GSH Concentration tumor_cell->high_gsh high_gsh->cleavage drug_release Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect (e.g., Apoptosis) drug_release->therapeutic_effect

Caption: Mechanism of reduction-sensitive drug release in the tumor microenvironment.

doxorubicin_apoptosis_pathway dox Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition dox->dna ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage dna->dna_damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

References

Application Notes and Protocols for the Cleavage of Azidoethyl-SS-ethylamine Disulfide Bond with Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a heterobifunctional, cleavable linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3] Its structure incorporates a terminal azide group for click chemistry-based conjugation and an ethylamine group, connected by a disulfide bond. This disulfide bridge provides a crucial feature: selective cleavability within the reducing environment of the cell, leading to the release of a conjugated payload.[][5] Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used to cleave disulfide bonds in a variety of biomolecules, including proteins and peptides.[6][7] This document provides detailed application notes and protocols for the cleavage of the disulfide bond in this compound and its conjugates using DTT.

Mechanism of Disulfide Bond Cleavage by DTT

The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[7][8] First, one of the thiol groups on DTT attacks the disulfide bond of the target molecule (e.g., this compound conjugate), forming a mixed disulfide intermediate and releasing one of the sulfur atoms as a free thiol. In the second step, the second thiol group of the same DTT molecule attacks the mixed disulfide, resulting in the formation of a stable, six-membered cyclic disulfide of oxidized DTT and the fully reduced target molecule with two free thiol groups.[8] This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion.[8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azido_SS R1-S-S-R2 (this compound conjugate) Mixed_disulfide R1-S-S-CH2-(CHOH)2-CH2-SH (Mixed Disulfide Intermediate) + R2-SH Azido_SS->Mixed_disulfide Step 1: Nucleophilic Attack DTT_reduced HS-CH2-(CHOH)2-CH2-SH (Reduced DTT) DTT_reduced->Mixed_disulfide Cleaved_product R1-SH + R2-SH (Cleaved Thiol Products) Mixed_disulfide->Cleaved_product Step 2: Intramolecular Cyclization DTT_oxidized Oxidized DTT (Cyclic Disulfide) Mixed_disulfide->DTT_oxidized

Caption: Mechanism of Disulfide Bond Cleavage by DTT.

Quantitative Data and Reaction Parameters

ParameterRecommended RangeNotes
DTT Concentration 1 - 100 mMFor complete reduction, a concentration of 10-50 mM is commonly used.[11][12] Higher concentrations (up to 100 mM) may be required for sterically hindered disulfide bonds or for protein denaturation.[13]
pH 7.0 - 9.0The optimal pH range for DTT reduction is between 7.1 and 8.0.[8] The reducing power of DTT decreases in acidic conditions as the thiol groups become protonated.[7]
Temperature Room Temperature (20-25°C) to 56°CIncubation at room temperature is often sufficient. Increasing the temperature to 37°C or 56°C can accelerate the reaction rate.[8][9]
Incubation Time 10 - 120 minutesReaction times can vary from 10 minutes to 2 hours depending on the concentration, temperature, and substrate.[8][9][12] For complete cleavage, 30-60 minutes is a common incubation period.[12]
Solvent/Buffer Aqueous buffers (e.g., PBS, Tris, Borate)DTT is highly soluble in water.[13] Avoid buffers containing heavy metals, as they can inactivate DTT.

Experimental Protocols

The following are generalized protocols for the cleavage of the disulfide bond in this compound conjugates. Researchers should optimize these protocols for their specific application.

This protocol is suitable for applications requiring the release of a payload from a bioconjugate in a controlled, in vitro setting.

Materials:

  • This compound conjugate solution

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Optional: Desalting column or dialysis membrane for removal of excess DTT

Procedure:

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. DTT solutions are prone to oxidation, so it is recommended to prepare them immediately before use.[11]

  • Reaction Setup: In a microcentrifuge tube, add the this compound conjugate to the reaction buffer to the desired final concentration.

  • Initiate Cleavage: Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration between 10 mM and 50 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. For more sensitive molecules, incubation can be performed at room temperature for 1-2 hours.[8][12]

  • Monitoring the Reaction (Optional): The progress of the cleavage can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein conjugates).[14]

  • Removal of Excess DTT (Optional): If downstream applications are sensitive to the presence of thiols, excess DTT can be removed using a desalting column or by dialysis against a suitable buffer.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dtt Prepare fresh 1M DTT stock solution add_dtt Add DTT to a final concentration of 10-50 mM prep_dtt->add_dtt prep_conjugate Prepare conjugate solution in reaction buffer (pH 7.4) prep_conjugate->add_dtt incubate Incubate at 37°C for 30-60 minutes add_dtt->incubate monitor Monitor cleavage (e.g., HPLC, MS) incubate->monitor remove_dtt Remove excess DTT (e.g., desalting column) monitor->remove_dtt

Caption: Experimental Workflow for Disulfide Cleavage.

A common method to monitor the cleavage of a disulfide bond is to quantify the appearance of free thiol groups using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid); DTNB).

Materials:

  • Reaction mixture from Protocol 1

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Spectrophotometer

Procedure:

  • Take aliquots from the reaction mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Add a known volume of the aliquot to the DTNB solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • The concentration of free thiols can be calculated using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹.

Applications in Drug Development

The cleavable nature of the disulfide bond in linkers like this compound is a key design feature in the development of ADCs.[] The disulfide bond is relatively stable in the bloodstream but is efficiently cleaved in the reducing environment of the tumor cell's cytoplasm, where the concentration of glutathione is high.[5] This targeted release of the cytotoxic payload enhances the therapeutic window of the drug by minimizing off-target toxicity.[]

Safety and Handling

DTT has a strong, unpleasant odor and should be handled in a well-ventilated area or a fume hood.[12] It is an irritant, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[7]

Troubleshooting

  • Incomplete Cleavage:

    • Increase the DTT concentration.

    • Increase the incubation temperature or time.

    • Ensure the pH of the reaction buffer is within the optimal range (7.0-9.0).

    • If the disulfide bond is sterically hindered, consider adding a denaturant (e.g., 6 M guanidinium hydrochloride) to unfold the molecule, though this may not be suitable for all applications.[13]

  • Re-oxidation of Thiols:

    • After cleavage and removal of DTT, the resulting free thiols can re-oxidize to form disulfide bonds. To prevent this, work in an oxygen-depleted environment or add a capping agent like N-ethylmaleimide (NEM) to block the free thiols.[15]

By following these guidelines and protocols, researchers can effectively utilize DTT to cleave the disulfide bond of this compound and its conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Bioconjugation of Peptides with Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a versatile heterobifunctional crosslinker employed in the bioconjugation of peptides and other biomolecules. This reagent incorporates two key functionalities: an azide group for highly specific "click" chemistry reactions and a disulfide bond that can be cleaved under reducing conditions.[1] This unique combination of features makes it an invaluable tool in drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs), where controlled release of a therapeutic payload is paramount.[] The azide moiety allows for the precise and efficient covalent linkage to alkyne-modified peptides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] The disulfide bond provides a bioreducible tether, stable in systemic circulation but readily cleaved within the reducing intracellular environment of target cells, ensuring site-specific release of the conjugated molecule.[][6]

These application notes provide detailed protocols for the bioconjugation of alkyne-containing peptides with this compound, as well as methods for the purification, characterization, and cleavage of the resulting conjugates.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: this compound is a critical component in the synthesis of ADCs, serving as a cleavable linker to attach cytotoxic payloads to monoclonal antibodies.[7]

  • Targeted Drug Delivery: The cleavable disulfide bond enables the targeted release of therapeutic peptides or small molecules within specific cellular compartments with higher concentrations of reducing agents like glutathione.[]

  • Proteomics and Chemical Biology: This crosslinker can be used to label and track peptides in biological systems, with the option to release the peptide from its binding partner for analysis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioconjugation and application of this compound-peptide conjugates.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Efficiency

Peptide SystemReaction ConditionsConversion/PurityReference
Azide- and alkyne-modified peptidesCu wire, DMF, 50°C, 5 hours100% conversion[3]
General peptidotriazolesSolid-phase synthesis75-99% crude purity[3]
General azide/alkyne peptidesNot specified>95% efficiency[3]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Disulfide Linkers

ADC ConstructCell LineIC50 ValueReference
Brentuximab-disulfide linker-MMAE (Val-Cit-PABC)Karpas-29916 pM[8]
Brentuximab-disulfide re-bridging linker with cyclodextrin (1a) and MMAEKarpas-29918 pM[8]
Brentuximab-disulfide re-bridging linker with cyclodextrin (1b) and MMAEKarpas-29916 pM[8]
Brentuximab-disulfide re-bridging linker with crown ether (2a) and MMAEKarpas-29921 pM[8]
Brentuximab-disulfide re-bridging linker with PEG (3a) and MMAEKarpas-29917 pM[8]

Experimental Protocols

Protocol 1: Bioconjugation of an Alkyne-Modified Peptide with this compound via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed, anhydrous dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Peptide and Linker Preparation:

    • Dissolve the alkyne-modified peptide in the chosen solvent (DMF or buffer) to a final concentration of 1-10 mM.

    • Dissolve this compound in the same solvent to a concentration that is 1.5 to 3-fold molar excess relative to the peptide.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

    • Prepare a stock solution of sodium ascorbate (e.g., 250 mM in water, freshly prepared).

    • Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).

  • Reaction Setup:

    • In the reaction vessel, add the dissolved alkyne-modified peptide.

    • Add the this compound solution.

    • If using a ligand, add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO4 solution to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the components.

  • Reaction Incubation:

    • Purge the reaction vessel with nitrogen or argon gas to minimize oxidation of the Cu(I) catalyst.

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates, the temperature can be increased to 37-50°C.[3]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by analytical HPLC or LC-MS to observe the consumption of the starting materials and the formation of the product.

Protocol 2: Purification of the Peptide-Azidoethyl-SS-ethylamine Conjugate

This protocol outlines the purification of the bioconjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude reaction mixture from Protocol 1

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • If the reaction was performed in DMF, dilute the crude mixture with Solvent A to reduce the organic content before injection. If in an aqueous buffer, it can often be directly injected.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically based on the hydrophobicity of the peptide and the conjugate.[9][10]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the major product peak.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a powder.

Protocol 3: Characterization of the Peptide-Azidoethyl-SS-ethylamine Conjugate

This protocol describes the characterization of the purified conjugate by mass spectrometry.

Materials:

  • Purified peptide conjugate

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized conjugate in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • Confirm the identity of the conjugate by comparing the observed molecular weight with the calculated theoretical mass. The observed mass should correspond to the sum of the molecular weight of the alkyne-peptide and this compound, minus the mass of any leaving groups if applicable.[11][12]

Protocol 4: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the peptide conjugate using a reducing agent.

Materials:

  • Purified peptide conjugate

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide conjugate in the buffer to a desired concentration.

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

    • Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Analysis of Cleavage:

    • Monitor the cleavage of the disulfide bond by RP-HPLC or LC-MS. The cleaved product will have a different retention time and a mass corresponding to the peptide with a free thiol.

Visualizations

experimental_workflow cluster_synthesis Bioconjugation cluster_purification Purification & Characterization cluster_application Application peptide Alkyne-Modified Peptide conjugation CuAAC 'Click' Reaction peptide->conjugation linker Azidoethyl-SS- ethylamine linker->conjugation cu_catalyst Cu(I) Catalyst (CuSO4/Ascorbate) cu_catalyst->conjugation crude_product Crude Conjugate conjugation->crude_product Yields crude product hplc RP-HPLC Purification crude_product->hplc pure_product Purified Conjugate hplc->pure_product ms Mass Spectrometry Characterization pure_product->ms application_step Biological Application (e.g., ADC) pure_product->application_step Used in application cleavage Disulfide Cleavage application_step->cleavage reducing_agent Reducing Agent (e.g., Glutathione) reducing_agent->cleavage released_peptide Released Thiol- Containing Peptide cleavage->released_peptide

Caption: Experimental workflow for peptide bioconjugation.

adc_workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Internalization cluster_release Intracellular Drug Release antibody Alkyne-Modified Antibody adc_synthesis CuAAC Conjugation antibody->adc_synthesis linker_drug Azidoethyl-SS- ethylamine-Drug linker_drug->adc_synthesis cu_catalyst Cu(I) Catalyst cu_catalyst->adc_synthesis adc Antibody-Drug Conjugate (ADC) adc_synthesis->adc Forms ADC binding ADC-Antigen Binding adc->binding tumor_cell Tumor Cell (Antigen Expression) tumor_cell->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome disulfide_cleavage Disulfide Bond Cleavage lysosome->disulfide_cleavage gsh Glutathione (GSH) (High Intracellular Conc.) gsh->disulfide_cleavage released_drug Released Active Drug disulfide_cleavage->released_drug cell_death Apoptosis/ Cell Death released_drug->cell_death

Caption: ADC synthesis and mechanism of action.

References

Application Notes: Use of Azidoethyl-SS-ethylamine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azidoethyl-SS-ethylamine is a versatile, heterobifunctional, and cleavable crosslinking reagent designed for advanced applications in proteomics and chemical biology.[1][2][3] Its unique structure incorporates three key functional moieties: a primary amine, a reducible disulfide bond, and a terminal azide group. This combination allows for a multi-step workflow involving initial protein conjugation, subsequent bioorthogonal ligation ("click chemistry"), and selective cleavage for sample simplification and analysis.[1][3][4]

The primary amine (-NH2) serves as a reactive handle for covalent attachment to proteins, typically targeting exposed carboxyl groups (after activation) or reacting with NHS esters.[1][2] The disulfide bond (-SS-) provides a cleavable linker, which can be selectively reduced by reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is critical in mass spectrometry-based proteomics, as it allows for the separation of interacting partners or the elution of captured proteins from affinity resins, simplifying data analysis.[5][6] The terminal azide (-N3) is a bioorthogonal functional group that enables highly efficient and specific ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][7][8][9]

Principle of Action

The utility of this compound stems from its sequential reactivity.

  • Conjugation: The amine group is first used to attach the linker to a protein of interest or a small molecule probe.

  • Bioorthogonal Labeling: The azide group remains available for a subsequent click reaction. This allows for the attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) or for cross-linking to a binding partner that has been metabolically or chemically tagged with an alkyne.[7][9]

  • Cleavage & Analysis: The disulfide bond can be cleaved at a desired stage in the workflow. In enrichment protocols, this allows for the gentle elution of captured proteins from streptavidin beads.[7] In cross-linking mass spectrometry (XL-MS), cleavage simplifies the mass spectra, aiding in the identification of cross-linked peptides.[5][10][11]

Key Applications

Chemical Proteomics for Target Identification

This compound is an ideal reagent for activity-based protein profiling (ABPP) and small molecule target identification.[6][7] A bioactive small molecule can be functionalized with the linker via its amine group. This probe is then introduced to a cell lysate or live cells to bind its protein targets. After binding, an alkyne-biotin tag is "clicked" onto the azide handle of the probe. The entire probe-target complex can then be enriched using streptavidin affinity chromatography. Finally, the disulfide bond is cleaved to release the target proteins for identification by mass spectrometry.

Cross-Linking Mass Spectrometry (XL-MS) for Protein-Protein Interaction (PPI) Studies

In XL-MS, the goal is to covalently link proteins that are in close proximity within a cell or protein complex.[5][12] While this compound is not a traditional cross-linker on its own, it can be integrated into cross-linking strategies. For example, one protein population could be modified with an alkyne-containing NHS ester, while another is modified with this compound (via an appropriate conjugation strategy). Upon interaction, a click reaction could link the two proteins. The cleavable disulfide bond simplifies subsequent MS analysis by allowing the linked peptides to be analyzed separately.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C4H10N4S2[3]
Molecular Weight 178.27 g/mol [3]
CAS Number 1807512-40-8[3]
Purity ≥95%[3]
Amine Reactivity Carboxylic acids (with activation), NHS esters, Aldehydes/Ketones[1][2]
Azide Reactivity Terminal Alkynes (CuAAC), Cyclooctynes (SPAAC)[4][9]
Linker Cleavage Reducing agents (e.g., DTT, TCEP)[3][6]
Table 2: Comparison of Common Cleavable Linker Chemistries in Proteomics
Linker ChemistryCleavage MethodKey AdvantageCommon Reagent(s)Reference(s)
Disulfide Reduction (DTT, TCEP)Mild, biocompatible cleavageThis compound, SPDP[4][6]
Diol Periodate OxidationOrthogonal to reductionNot widely used in proteomics
Azide-based Staudinger ReductionBioorthogonalNot applicable as linker[7]
MS-Cleavable (Gas-Phase) Collision-Induced Dissociation (CID)Simplifies MS/MS spectraDSSO, DSBU, CDI[5][11][13]

Visualizations

Workflow for Chemical Proteomics Target Identification cluster_0 Probe Preparation & Incubation cluster_1 Labeling & Enrichment cluster_2 Elution & Analysis Probe Small Molecule Probe Linker This compound Probe->Linker Conjugation (Amine reaction) Lysate Cell Lysate or Live Cells Linker->Lysate Incubation & Target Binding Click Click Chemistry: Add Alkyne-Biotin Enrich Streptavidin Bead Enrichment Click->Enrich Wash Wash Beads Enrich->Wash Elute Elution via Disulfide Cleavage (DTT) Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS ID Target Protein Identification MS->ID

Caption: Workflow for identifying protein targets of small molecules.

Logical Flow of this compound Functionality Reagent This compound Amine (-NH2) Disulfide (-SS-) Azide (-N3) Action1 Step 1: Conjugate to Protein via Amine Reaction Reagent:f1->Action1 Outcome1 Functionalized Probe/Protein Action1->Outcome1 Action2 Step 2: Attach Reporter Tag via Azide 'Click' Reaction Outcome2 Biotinylated Complex for Enrichment Action2->Outcome2 Action3 Step 3: Cleave Linker via Disulfide Reduction Outcome3 Released Target Protein for MS Analysis Action3->Outcome3 Outcome1->Action2 Uses Azide (Reagent:f3) Outcome2->Action3 Uses Disulfide (Reagent:f2)

Caption: Sequential reactivity of the linker's functional groups.

Experimental Protocols

Protocol 1: Target Identification using a Small Molecule Probe

This protocol outlines the identification of protein targets for a small molecule of interest (SMI) functionalized with this compound.

Materials:

  • SMI conjugated to this compound (SMI-Linker)

  • Cell lysate from relevant cell line or tissue

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Alkyne-Biotin (e.g., DBCO-PEG4-Biotin for SPAAC)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (PBS)

  • Elution/Reduction Buffer (100 mM DTT in PBS)

  • Digestion Buffer (50 mM Ammonium Bicarbonate)

  • Trypsin, MS-grade

  • Quenching solution (Formic acid)

Procedure:

  • Probe Incubation:

    • Normalize protein concentration of cell lysates to 2-5 mg/mL.

    • Add SMI-Linker probe to the lysate at a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to its targets.

  • Click Chemistry Labeling:

    • Add Alkyne-Biotin reagent to the lysate. For SPAAC reactions with DBCO-alkynes, a final concentration of 25-50 µM is typically sufficient.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Target Proteins:

    • Pre-wash streptavidin magnetic beads with Wash Buffer 3.

    • Add the pre-washed beads to the lysate and incubate for 1 hour at room temperature to capture biotinylated complexes.

    • Place the tube on a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially to remove non-specific binders:

      • 2x with Wash Buffer 1.

      • 1x with Wash Buffer 2.

      • 3x with Wash Buffer 3.

    • Ensure all supernatant is removed after the final wash.

  • Elution and On-Bead Digestion:

    • Resuspend the beads in Elution/Reduction Buffer.

    • Incubate at 37°C for 30 minutes to cleave the disulfide bond and release the target proteins.

    • Magnetize the beads and carefully transfer the supernatant containing the eluted proteins to a new tube.

    • (Optional but recommended) Alkylate free thiols with iodoacetamide.

    • Buffer exchange into Digestion Buffer.

    • Add MS-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Preparation for MS:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 StageTip or equivalent.

    • Elute, dry, and reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Data Analysis Considerations:

  • Proteins identified in the SMI-Linker sample but absent or significantly lower in abundance in a control sample (e.g., DMSO vehicle or a structurally similar but inactive probe) are considered potential targets.

  • Utilize label-free quantification (LFQ) or stable isotope labeling methods for robust quantitative comparison between samples.[14][15][16]

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) using Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1][2][3][4] The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[2] Cleavable linkers are designed to release the drug under specific conditions prevalent in the tumor microenvironment, such as the reducing environment within the cell.[][6]

This document provides a detailed experimental workflow for the creation of ADCs using Azidoethyl-SS-ethylamine, a cleavable linker that incorporates a disulfide bond and an azide group. The disulfide bond allows for intracellular drug release in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream.[6] The terminal azide group enables the attachment of a cytotoxic drug via "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9] This approach allows for a modular and efficient conjugation process.

These protocols will guide researchers through the essential steps of antibody modification, linker conjugation, drug attachment, and subsequent characterization of the resulting ADC.

Experimental Workflow Overview

The overall process for creating an ADC with this compound involves a multi-step approach that begins with the antibody, followed by the introduction of the linker, and finally the conjugation of the cytotoxic payload.

ADC_Workflow cluster_Ab Antibody Preparation cluster_Linker Linker Conjugation cluster_Drug Drug Conjugation (Click Chemistry) cluster_characterization Characterization Ab Monoclonal Antibody (mAb) Ab_mod Thiolated mAb Ab->Ab_mod Reduction of Disulfides ADC_azide mAb-SS-ethyl-azide Ab_mod->ADC_azide Thiol-reactive conjugation Linker This compound (activated) Linker->ADC_azide Final_ADC Final ADC ADC_azide->Final_ADC SPAAC or CuAAC Drug Alkyne-modified Cytotoxic Drug Drug->Final_ADC DAR DAR Determination (HIC, MS) Final_ADC->DAR Purity Purity Analysis (SEC) Final_ADC->Purity Potency In vitro Cytotoxicity Assay Final_ADC->Potency

Caption: Overall experimental workflow for ADC synthesis.

Signaling Pathway: Intracellular Drug Release

The disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[6]

Drug_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC_circulating ADC (Stable Disulfide Linker) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Receptor-mediated Endocytosis Payload_release Payload Release ADC_internalized->Payload_release Glutathione (GSH) mediated reduction Free_drug Free Cytotoxic Drug Payload_release->Free_drug

Caption: Mechanism of intracellular drug release.

Detailed Experimental Protocols

Protocol 1: Antibody Thiolation via Disulfide Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for linker conjugation.[1]

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Conjugation buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[10]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in conjugation buffer.

  • To initiate the reduction, add TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and the number of available thiol groups. A typical starting point is a 2-5 fold molar excess of TCEP over the antibody.[10]

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

  • Quantify the number of free thiol groups using Ellman's reagent (DTNB) assay to ensure the desired level of reduction has been achieved.

Protocol 2: Conjugation of this compound to Thiolated Antibody

This protocol details the conjugation of the thiol-reactive form of this compound to the generated free thiols on the antibody. This requires the this compound to be activated with a thiol-reactive group, such as a maleimide. For this protocol, we will assume the use of a maleimide-activated linker.

Materials:

  • Thiolated antibody from Protocol 1

  • Maleimide-activated this compound linker (dissolved in DMSO)

  • Conjugation buffer (as above)

  • Quenching solution: 1 M N-acetylcysteine in water

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

  • To the thiolated antibody solution, add the maleimide-activated this compound linker. A 5-10 fold molar excess of the linker over the available thiol groups is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle agitation.

  • To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 1 mM and incubate for 20 minutes at room temperature.

  • Purify the resulting azide-functionalized antibody (mAb-SS-ethyl-azide) from excess linker and other small molecules using a desalting column or SEC.

  • Characterize the product to confirm the presence of the azide group and to determine the linker-to-antibody ratio.

Protocol 3: Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the attachment of a cytotoxic drug that has been pre-functionalized with a strained alkyne (e.g., DBCO or BCN) to the azide-functionalized antibody.[7][8][9]

Materials:

  • Azide-functionalized antibody from Protocol 2

  • DBCO- or BCN-functionalized cytotoxic drug (dissolved in DMSO)

  • Reaction buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • To the azide-functionalized antibody in reaction buffer, add the alkyne-functionalized cytotoxic drug. A 2-5 fold molar excess of the drug over the antibody is a typical starting point.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 24-48 hours with gentle mixing, protected from light if the drug is light-sensitive.

  • Monitor the reaction progress by LC-MS if possible.

  • Purify the final ADC from unreacted drug and other impurities using an SEC system.

  • Characterize the final ADC as described in the following section.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and to understand its properties.

ParameterMethodDescriptionTypical Expected Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)[10][11][12]Separates ADC species based on the number of conjugated drug molecules.A distribution of species with DAR values of 0, 2, 4, 6, and 8 for cysteine-based conjugation. An average DAR of 3.5-4.0 is often targeted.
Mass Spectrometry (MS)Provides the exact mass of the ADC, allowing for the calculation of the average DAR.Mass spectra showing peaks corresponding to the antibody with different numbers of conjugated drug-linker moieties.
Purity and Aggregation Size-Exclusion Chromatography (SEC)[11][12]Separates molecules based on size to assess the presence of aggregates and fragments.A major peak corresponding to the monomeric ADC (>95%), with minimal high molecular weight species (aggregates).
In vitro Cytotoxicity Cell-based viability assays (e.g., MTT, XTT)Measures the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.Potent cytotoxic activity in antigen-positive cells and significantly lower activity in antigen-negative cells, demonstrating target specificity.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Determines if the conjugation process has affected the antibody's ability to bind to its target antigen.The binding affinity of the ADC should be comparable to that of the unconjugated antibody.

Conclusion

The use of this compound as a linker provides a versatile platform for the creation of cleavable ADCs. The disulfide bond allows for targeted intracellular drug release, while the azide group enables a modular and efficient drug conjugation process via click chemistry. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers developing novel ADCs. Careful optimization of each step, particularly the antibody reduction and linker/drug stoichiometry, is essential for producing a homogenous and effective therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, specifically focusing on overcoming low conjugation efficiency.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the underlying causes when using this compound for conjugation to amine-containing molecules.

Question: Why is my conjugation efficiency with this compound unexpectedly low?

Answer: Low conjugation efficiency can stem from several factors related to reagent integrity, reaction conditions, and the purity of your target molecule. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate Reagent and Biomolecule Integrity

The quality and proper handling of your starting materials are critical for a successful conjugation reaction.

Possible Cause Recommended Solution
Degradation of this compound This compound, particularly if it's an NHS ester derivative, is highly susceptible to moisture. Ensure it is stored under the recommended conditions, typically at -20°C in a desiccated environment.[1][2] Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2] It is always best to use fresh, high-quality crosslinkers.[1]
Presence of Interfering Substances in Biomolecule Buffer Verify the composition of your biomolecule (e.g., antibody, protein) solution.[1] Common additives like Tris, glycine, or sodium azide contain primary amines that will compete with your target molecule for reaction with the NHS ester.[1][2] If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography into an amine-free buffer such as PBS.[1][2]
Low Purity or Concentration of the Target Biomolecule It is recommended to use a biomolecule that is greater than 95% pure.[3] Impurities can compete with the target for the label, reducing conjugation efficiency.[3] Ensure the starting concentration of your biomolecule is adequate, typically greater than 0.5 mg/mL, as low concentrations can hinder the reaction.[3]
Inaccessibility of Target Amine Groups The desired reactive amine groups on native proteins may be limited or inaccessible due to protein folding.[4] This can lead to poor yields. Consider protein modification to improve accessibility, though this is an advanced technique.

Step 2: Assess and Optimize Reaction Conditions

The reaction parameters must be carefully controlled to favor the desired conjugation over competing side reactions like hydrolysis.

Parameter Problem Solution
pH Suboptimal pH is a primary cause of low efficiency. At a pH below 7.2, primary amines are protonated and less reactive.[2][5] Above pH 8.5-9.0, the hydrolysis of the NHS ester increases significantly, inactivating the crosslinker before it can react.[2][5][6]The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[2][5] A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and NHS ester stability.[7] Use amine-free buffers such as Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[2][5]
Temperature Reaction temperature affects the rate of both the desired conjugation and the competing hydrolysis.NHS-ester crosslinking reactions are commonly performed for 0.5 to 4 hours at room temperature or at 4°C.[5] Lowering the temperature can help to minimize hydrolysis, especially during longer incubation times.[5]
Molar Ratio An insufficient molar excess of the this compound linker over the biomolecule can lead to low labeling.A 5- to 20-fold molar excess of the NHS ester over the amount of biomolecule is a common starting point. This may need to be optimized depending on the concentration and reactivity of your biomolecule.
Solvent for Crosslinker Many non-sulfonated NHS esters have poor aqueous solubility and must be dissolved in an organic solvent first.[5] Impurities in the solvent can inhibit the reaction.Dissolve the this compound linker in a high-quality, anhydrous, and amine-free organic solvent like DMSO or DMF immediately before use.[2][5][7] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the biomolecule.
NHS Ester Hydrolysis Data

The primary competing reaction is the hydrolysis of the NHS ester. The stability of the NHS ester is highly dependent on pH and temperature.

pH Temperature Half-life of NHS Ester Hydrolysis
7.00°C4 to 5 hours[5][6]
8.64°C10 minutes[5][6]
8.0Room Temp210 minutes (Porphyrin-NHS ester)[8]
8.5Room Temp180 minutes (Porphyrin-NHS ester)[8]
9.0Room Temp125 minutes (Porphyrin-NHS ester)[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for my conjugation reaction with this compound NHS ester?

A1: Amine-free buffers are essential. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium borate, and HEPES at a pH between 7.2 and 8.5.[2][5] A buffer concentration of 0.1 M is generally recommended.[2]

Q2: Which substances should I avoid in my reaction buffer?

A2: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete in the reaction.[1][2] High concentrations of sodium azide (>3 mM) and glycerol can also interfere with conjugation efficiency.[2][5]

Q3: How should I properly store and handle my this compound crosslinker?

A3: It should be stored desiccated at -20°C.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1][2]

Q4: My biomolecule is in a Tris-based buffer. What should I do?

A4: You must perform a buffer exchange to an amine-free buffer (like PBS) before starting the conjugation. This can be done using techniques such as dialysis, desalting columns (gel filtration), or ultrafiltration.[1][2]

Q5: What is the purpose of the disulfide bond in this compound?

A5: The disulfide bond (-SS-) is a cleavable linker.[9] It is stable under physiological conditions but can be cleaved by reducing agents like DTT or in the reducing environment inside a cell (e.g., high glutathione concentrations).[10][] This feature is particularly useful for applications like targeted drug delivery, where the payload needs to be released from its carrier at the target site.[9][]

Q6: What is the function of the azide group (-N3)?

A6: The azide group is used for "Click Chemistry".[9] After you have successfully conjugated the this compound to your first molecule via the amine reaction, the azide group can then be used to efficiently and specifically attach a second molecule that contains an alkyne group.[12]

Experimental Protocols

General Protocol for Conjugation of a Protein with an NHS Ester of this compound
  • Preparation of Protein:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[7]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.

  • Preparation of Crosslinker:

    • Allow the vial of the this compound NHS ester to equilibrate to room temperature.

    • Immediately before use, dissolve the NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration (e.g., 10 mM).[13]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[13]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13] Protect from light if any components are light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[14]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted crosslinker and quenching buffer components from the conjugated protein using a desalting column (size exclusion chromatography) equilibrated with the desired storage buffer.[1][15]

  • Characterization:

    • Analyze the conjugate to confirm successful labeling and determine the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Visualizations

Troubleshooting_Workflow start Low Conjugation Efficiency reagent_check Step 1: Check Reagents & Biomolecule start->reagent_check reagent_storage Improper Reagent Storage? reagent_check->reagent_storage condition_check Step 2: Check Reaction Conditions ph_check Suboptimal pH? condition_check->ph_check buffer_issues Interfering Buffer Components? reagent_storage->buffer_issues No solution_storage Solution: Store at -20°C, desiccated. Equilibrate before opening. reagent_storage->solution_storage Yes purity_issues Low Biomolecule Purity/Concentration? buffer_issues->purity_issues No solution_buffer Solution: Buffer exchange to amine-free buffer (e.g., PBS). buffer_issues->solution_buffer Yes purity_issues->condition_check No solution_purity Solution: Use >95% pure protein. Concentrate if needed (>0.5 mg/mL). purity_issues->solution_purity Yes ratio_check Incorrect Molar Ratio? ph_check->ratio_check No solution_ph Solution: Adjust pH to 7.2-8.5. ph_check->solution_ph Yes solution_ratio Solution: Optimize molar excess (start with 5-20x). ratio_check->solution_ratio Yes success Improved Efficiency ratio_check->success No/Optimized solution_storage->success solution_buffer->success solution_purity->success solution_ph->success solution_ratio->success

Caption: Troubleshooting workflow for low conjugation efficiency.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reactions Competing Reactions cluster_products Products Biomolecule Biomolecule-NH2 (e.g., Protein) Aminolysis Aminolysis (Desired Reaction) pH 7.2 - 8.5 Biomolecule->Aminolysis NHS_Ester R-C(=O)O-NHS (this compound Linker) NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Side Reaction) Increases with pH > 8.5 NHS_Ester->Hydrolysis Conjugate Biomolecule-NH-C(=O)-R (Stable Amide Bond) Aminolysis->Conjugate Hydrolyzed_Ester R-COOH (Inactive Linker) Hydrolysis->Hydrolyzed_Ester

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

References

How to prevent aggregation during Azidoethyl-SS-ethylamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to help prevent aggregation during Azidoethyl-SS-ethylamine conjugation to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it conjugate to proteins?

This compound is a chemical modification reagent. It contains three key functional parts:

  • An N-hydroxysuccinimide (NHS) ester : This is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus) on a protein.[1][2][3]

  • A disulfide bond (-S-S-) : This bond is cleavable by reducing agents like DTT or TCEP, which can be useful for applications where the azide group needs to be released from the protein.[4]

  • An azide group (-N3) : This group is used in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach other molecules.[2][5]

Conjugation occurs when the NHS ester reacts with a primary amine on the protein, typically at a slightly alkaline pH.[1][2]

Q2: Why is my protein aggregating during conjugation with this compound?

Protein aggregation during this process can be triggered by several factors:

  • Over-labeling : Attaching too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[6][7] The hydrophobicity of the reagent itself can also contribute to this effect.

  • Incorrect Buffer Conditions : The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1] However, some proteins are less stable at a higher pH and may begin to unfold and aggregate.[4][8] Additionally, using a buffer that contains primary amines (like Tris or glycine) will compete with the protein for reaction with the NHS ester.[1][9]

  • High Protein Concentration : While a higher protein concentration can improve labeling efficiency, it can also increase the likelihood of intermolecular interactions that lead to aggregation.[4][8]

  • Presence of Organic Solvents : this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[2][5] High concentrations of these solvents can destabilize some proteins.

  • Temperature : Higher temperatures can accelerate both the conjugation reaction and the rate of protein denaturation and aggregation.[8][10][11]

  • Underlying Protein Instability : The protein itself may be inherently prone to aggregation, and the stress of the conjugation process (e.g., changes in buffer, addition of reagents) can push it over the edge.[8]

Troubleshooting Guide

Q3: How can I optimize my reaction conditions to prevent aggregation?

Optimizing your reaction is a balance between achieving a good degree of labeling and maintaining protein stability. Here are key parameters to adjust:

  • Molar Ratio of Reagent to Protein : Start by performing a titration to find the optimal molar excess of this compound. A common starting point is a 5- to 20-fold molar excess.[6][12] If you see aggregation, reduce this ratio.

  • pH : The reaction is most efficient at a pH of 8.3-8.5, but the NHS ester also hydrolyzes more quickly at this pH.[2][5] If your protein is unstable, try lowering the pH to 7.2-7.5.[12] The reaction will be slower, but the protein may remain more stable.

  • Temperature : Conduct the reaction at a lower temperature. While room temperature for 1-2 hours is common, performing the conjugation at 4°C for a longer period (e.g., 2-4 hours or overnight) can significantly reduce aggregation.[6][12]

  • Protein Concentration : A recommended protein concentration is between 1-10 mg/mL.[2][5][9] If you are working at the higher end of this range and experiencing aggregation, try diluting your protein solution.[4]

The following table summarizes the impact of pH on the stability of the NHS ester, a critical factor in the conjugation reaction.

pHTemperatureHalf-life of NHS Ester HydrolysisReference
7.00°C4-5 hours[1]
8.64°C10 minutes[1]

Q4: What additives can I use to prevent aggregation?

Several additives can be included in your buffer to help stabilize your protein during the conjugation reaction.[13]

Additive ClassExamplesConcentrationMechanism of ActionReferences
Osmolytes/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) for glycerolStabilize the native protein structure by being preferentially excluded from the protein surface.[4][13][14]
Amino Acids Arginine, Glutamate50-500 mMCan suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface.[4][13][14]
Non-denaturing Detergents Tween 20, CHAPS0.01-0.1% (v/v)Can help solubilize protein aggregates by interacting with hydrophobic regions.[4][15]
Reducing Agents TCEP, DTT (use with caution)0.1-1 mMPrevents the formation of incorrect disulfide bonds. Caution : Will cleave the disulfide in this compound. Use only if intermolecular disulfide bonding is the primary cause of aggregation and the internal disulfide of the reagent is not critical for downstream applications.[4][15]

Q5: How should I properly prepare and add my reagents?

Proper handling of the this compound reagent is crucial to prevent both aggregation and reaction failure.

  • Use Anhydrous Solvent : The NHS ester is sensitive to moisture.[16][17] Dissolve the reagent in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[2][5][18]

  • Add Reagent Slowly : Add the dissolved reagent to the protein solution slowly and with gentle mixing.[6] Adding it all at once can create localized high concentrations of the reagent and organic solvent, which can cause the protein to precipitate.

  • Avoid Amine-Containing Buffers : Ensure your protein is in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[1][9][19] If your protein is in a buffer containing Tris or glycine, you must perform a buffer exchange before starting the conjugation.[12]

Experimental Protocols & Workflows

General Protocol for this compound Conjugation

This protocol provides a starting point. You may need to optimize the molar ratio, temperature, and incubation time for your specific protein.

  • Protein Preparation :

    • Perform a buffer exchange to transfer your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[9]

    • Adjust the protein concentration to 1-5 mg/mL.[6]

  • Reagent Preparation :

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[6]

  • Labeling Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[6][12] Add the reagent dropwise while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[6]

  • Quenching (Optional) :

    • To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to quench any unreacted NHS ester.[16] Incubate for 15-30 minutes.

  • Purification :

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).[5][12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein (Buffer Exchange, Adjust Concentration) conjugation 3. Conjugation Reaction (Add Reagent, Incubate) protein_prep->conjugation reagent_prep 2. Prepare Reagent (Dissolve in Anhydrous DMSO) reagent_prep->conjugation quenching 4. Quench Reaction (Optional) (Add Tris or Glycine) conjugation->quenching purify 5. Purify Conjugate (SEC, Dialysis) quenching->purify analyze 6. Analyze Conjugate (Check for Aggregation, DOL) purify->analyze

Caption: A general workflow for protein conjugation with this compound.

Troubleshooting Decision Tree for Aggregation

troubleshooting_tree start Aggregation Observed check_ratio Is Molar Ratio > 20x? start->check_ratio reduce_ratio Solution: Reduce Molar Ratio (Try 5-10x) check_ratio->reduce_ratio Yes check_conditions Are Reaction Conditions Harsh? (High Temp, High pH) check_ratio->check_conditions No adjust_conditions Solution: Lower Temperature to 4°C and/or Lower pH to ~7.4 check_conditions->adjust_conditions Yes check_concentration Is Protein Concentration > 5 mg/mL? check_conditions->check_concentration No reduce_concentration Solution: Reduce Protein Concentration check_concentration->reduce_concentration Yes check_additives Are Stabilizing Additives Used? check_concentration->check_additives No add_stabilizers Solution: Add Stabilizers (e.g., Arginine, Glycerol) check_additives->add_stabilizers No final_resort Aggregation Persists: Consider Protein Engineering or Alternative Conjugation Chemistry check_additives->final_resort Yes add_stabilizers->final_resort

Caption: A decision tree for troubleshooting protein aggregation during conjugation.

References

Technical Support Center: Optimizing Azidoethyl-SS-ethylamine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the successful implementation of click chemistry using Azidoethyl-SS-ethylamine. The central challenge addressed is the preservation of the disulfide bond during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a critical feature of this cleavable linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in click chemistry?

A1: The key advantage of this compound is its integrated cleavable disulfide linker. This allows for the conjugation of molecules via a stable triazole linkage, followed by the subsequent release of the conjugated molecule under mild reducing conditions. This feature is particularly useful for applications such as affinity purification and drug delivery.

Q2: Can the disulfide bond in this compound be cleaved during the CuAAC reaction?

A2: Yes, this is a critical consideration. The most common reducing agent used in CuAAC reactions to generate the active Cu(I) catalyst, sodium ascorbate, can reduce and cleave the disulfide bond, especially at higher concentrations.[1] Optimization of the reaction conditions is crucial to prevent premature cleavage.

Q3: What are the recommended copper sources for click chemistry with disulfide-containing reagents?

A3: Both Cu(II) salts (like CuSO₄) with a reducing agent and Cu(I) salts (like CuBr or CuI) can be used.[1][2][3] Using a Cu(I) salt directly can be advantageous as it may eliminate the need for a reducing agent like sodium ascorbate, thereby protecting the disulfide bond.[1]

Q4: Which ligands are suitable for reactions with this compound?

A4: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended, especially for bioconjugation reactions in aqueous buffers.[4] These ligands stabilize the Cu(I) catalyst, increase the reaction rate, and can help minimize side reactions.[4][5]

Q5: How can I cleave the disulfide bond to release my molecule of interest after conjugation?

A5: The disulfide bond can be readily cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))- Ensure proper degassing of solvents to remove oxygen. - Use a fresh solution of sodium ascorbate. - If using a Cu(II) source, ensure a sufficient amount of reducing agent is present.
Steric Hindrance- Increase reaction time or temperature (e.g., to 40-50 °C). - Consider a longer spacer arm on the alkyne or azide partner if possible.
Poor Solubility of Reactants- Use a co-solvent such as DMSO or DMF in addition to your aqueous buffer to ensure all reactants are fully dissolved.
Unintended Cleavage of Disulfide Bond High Concentration of Sodium Ascorbate- Method 1 (Recommended): Use a direct Cu(I) source like CuBr or CuI to eliminate the need for sodium ascorbate. - Method 2: If using a Cu(II) source, lower the final concentration of sodium ascorbate to the minimum required for catalysis (e.g., start with 0.5-1 mM and optimize).
Presence of Side Products Oxidative Homocoupling of Alkynes (Glaser Coupling)- Ensure thorough degassing of all solutions. - Maintain an inert atmosphere (e.g., with argon or nitrogen) during the reaction. - A slight excess of the azide component can sometimes minimize alkyne homodimerization.
Modification of Biomolecules by Ascorbate Byproducts- Add a scavenger like aminoguanidine to the reaction mixture to intercept reactive byproducts of ascorbate oxidation.[6]
Difficulty in Product Purification Residual Copper Catalyst- After the reaction, add a chelating agent like EDTA to sequester the copper. - Purify the product using size exclusion chromatography or dialysis to remove the copper-EDTA complex and other small molecules.

Quantitative Data Summary

The following tables provide recommended starting concentrations for optimizing your CuAAC reaction with this compound.

Table 1: Reagent Concentrations for Disulfide-Preserving CuAAC

Reagent Method A: Cu(I) Source (No Reducing Agent) Method B: Cu(II) Source + Low Ascorbate
This compound 1.0 - 1.2 equivalents1.0 - 1.2 equivalents
Alkyne-containing Molecule 1.0 equivalent1.0 equivalent
Copper Source 0.05 - 0.1 M CuBr or CuI0.05 - 0.25 mM CuSO₄
Ligand (e.g., THPTA) 0.25 - 0.5 M (5-fold excess to Cu)0.25 - 1.25 mM (5-fold excess to Cu)
Reducing Agent None0.5 - 2.5 mM Sodium Ascorbate (freshly prepared)
Solvent Aqueous Buffer (e.g., PBS, HEPES) with co-solvent (e.g., DMSO, DMF) if neededAqueous Buffer (e.g., PBS, HEPES) with co-solvent (e.g., DMSO, DMF) if needed
Temperature Room Temperature to 45°CRoom Temperature
Reaction Time 1 - 12 hours1 - 4 hours

Table 2: Conditions for Disulfide Bond Cleavage

Reagent Concentration Incubation Time Temperature
DTT 50 - 100 mM30 - 60 minutesRoom Temperature
TCEP 20 - 50 mM30 - 60 minutesRoom Temperature

Experimental Protocols

Protocol 1: Disulfide-Preserving CuAAC using a Cu(I) Source (Recommended)

This protocol is designed to minimize the risk of disulfide bond cleavage by avoiding the use of a reducing agent.

  • Preparation of Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-containing molecule: 10 mM in DMSO or an appropriate buffer.

    • CuBr: 10 mM in a 3:1 DMSO/t-butanol mixture. Prepare fresh and under an inert atmosphere.

    • THPTA: 50 mM in water.

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Setup (Final Volume: 1 mL):

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

    • Add the this compound stock solution.

    • In a separate tube, pre-mix the CuBr and THPTA solutions.

    • Add the CuBr/THPTA mixture to the reaction tube containing the azide and alkyne.

    • If necessary, degas the final reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

    • Seal the tube and incubate at room temperature with gentle mixing for 1-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Upon completion, add EDTA to a final concentration of 10 mM to chelate the copper.

    • Proceed with purification (e.g., size exclusion chromatography, dialysis, or HPLC).

Protocol 2: Post-Conjugation Disulfide Cleavage

This protocol describes the cleavage of the disulfide bond in the purified conjugate.

  • Preparation of Solutions:

    • Purified conjugate containing the this compound linker in a suitable buffer (e.g., PBS).

    • TCEP stock solution: 0.5 M in water.

  • Cleavage Reaction:

    • To the solution of the purified conjugate, add the TCEP stock solution to a final concentration of 20-50 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Analysis:

    • Confirm cleavage by LC-MS, observing the expected mass shift, or by SDS-PAGE under non-reducing and reducing conditions.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_cleavage 4. Disulfide Cleavage A Azide Stock D Combine Azide, Alkyne, and Buffer A->D B Alkyne Stock B->D C Cu(I)/Ligand Premix E Add Cu(I)/Ligand Premix C->E D->E Mix F Incubate at RT E->F G Quench with EDTA F->G H Purify Conjugate (e.g., SEC, Dialysis) G->H I Add TCEP or DTT H->I J Incubate at RT I->J K Released Molecule J->K

Caption: Experimental workflow for disulfide-preserving click chemistry and subsequent cleavage.

logical_relationship start Start: Low/No Product Yield q1 Is the disulfide bond intact (check by MS)? start->q1 a1_yes Possible Cause: Inactive Catalyst or Reaction Conditions q1->a1_yes Yes a1_no Possible Cause: Disulfide Cleavage q1->a1_no No sol1 Troubleshoot: - Degas solvents - Check reagent purity - Increase time/temp a1_yes->sol1 sol2 Troubleshoot: - Use direct Cu(I) source - Lower [Sodium Ascorbate] a1_no->sol2

Caption: Troubleshooting decision tree for low-yield reactions.

signaling_pathway cluster_catalyst Catalyst System cluster_cleavage Cleavage azide Molecule-N3 alkyne R-C≡CH plus1 + catalyst Cu(I)-Ligand arrow catalyst->arrow product Molecule-Triazole-R plus2 + cleavage_reagent DTT or TCEP cleaved_product Molecule-SH + HS-Linker-Triazole-R arrow2 cleavage_reagent->arrow2

Caption: Overall reaction scheme for conjugation and cleavage.

References

Side reactions of Azidoethyl-SS-ethylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile, cleavable crosslinker used in bioconjugation.[1][2] It contains three key functional groups:

  • An amine group (-NH2) that reacts with activated esters (like NHS esters) to couple with proteins and other biomolecules.

  • A disulfide bond (-SS-) that is stable under physiological conditions but can be cleaved by reducing agents, allowing for the controlled release of conjugated molecules.

  • An azide group (-N3) which is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation.[1][2]

Its primary applications are in the development of antibody-drug conjugates (ADCs), where the cleavable disulfide linker allows for targeted drug release.[1][2] It is also used in proteomics, drug delivery, and for creating complex biomolecular structures.

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions are associated with its reactive functional groups:

  • Amine-Reactive End (via NHS ester activation):

    • Hydrolysis: The NHS ester used to activate a molecule for reaction with the amine on this compound is susceptible to hydrolysis, especially at higher pH, which deactivates it.[3]

    • Reaction with other nucleophiles: Besides the target primary amines (lysine residues), NHS esters can also react with other nucleophilic residues on a protein, such as tyrosine, serine, and threonine, particularly at higher pH.

  • Disulfide Bond:

    • Premature Cleavage: The disulfide bond can be prematurely reduced by certain components in the reaction buffer or by intracellular reducing agents if the conjugate is internalized before reaching its target.

    • Disulfide Scrambling: In the presence of free thiols, disulfide bonds can undergo exchange reactions, leading to the formation of unintended disulfide linkages and potentially protein aggregation.

  • Azide Group:

    • Reduction of the Azide: The azide group can be reduced to an amine under certain conditions, rendering it inactive for click chemistry.

    • Inefficient Click Reaction: Low yields in the subsequent click chemistry step can be due to various factors, including an inactive copper catalyst (in CuAAC), steric hindrance, or suboptimal reaction conditions.[4]

Q3: How should I store this compound?

For long-term stability, this compound should be stored at -20°C. For short-term use, it can be kept at 4°C.[1] It is important to protect it from moisture to prevent hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield of this compound Conjugated Product
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Perform the conjugation reaction at a pH between 7.2 and 8.0. While the reaction is faster at higher pH, so is hydrolysis. A pH of 7.4 is a good starting point. Use freshly prepared solutions of the NHS ester-activated molecule.[3]
Competing Nucleophiles in Buffer Ensure your reaction buffer is free of primary amines, such as Tris or glycine, as these will compete with the this compound for the NHS ester. Use buffers like PBS or HEPES.
Inefficient Reaction Conditions Optimize the molar ratio of the reactants. A 5- to 20-fold molar excess of the NHS ester-activated molecule to your protein is a common starting point.
Steric Hindrance If your biomolecule is large, steric hindrance may prevent efficient conjugation. Consider using a longer-chain version of the linker if available.
Problem 2: Unintended Cleavage of the Disulfide Bond
Possible Cause Recommended Solution
Presence of Reducing Agents Ensure that no reducing agents, such as DTT or TCEP, are present in your reaction or purification buffers unless disulfide cleavage is intended.
Disulfide Scrambling If your protein contains free thiols, consider capping them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before conjugation to prevent disulfide exchange. Perform reactions at a slightly acidic pH (around 6.5) to minimize thiol reactivity.
Problem 3: Low Efficiency in the Subsequent Click Chemistry Step
Possible Cause Recommended Solution
Oxidation of Copper Catalyst (CuAAC) Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to the inactive Cu(II) state. Use a reducing agent like sodium ascorbate to regenerate Cu(I).[4]
Poor Reagent Quality Use high-purity reagents. Ensure your alkyne-containing molecule is stable and has not degraded.
Suboptimal Reaction Conditions Optimize the concentrations of the copper catalyst, ligand (e.g., THPTA), and reducing agent. Ensure the chosen solvent is compatible with all reactants.[4]
Steric Hindrance The azide group may be sterically hindered. Increasing the reaction time or temperature (if the biomolecules are stable) may improve yields.

Data Presentation

Table 1: pH Dependence of NHS Ester Reactions

pHPrimary Amine ReactivityTyrosine/Serine ReactivityNHS Ester Hydrolysis Rate
6.5LowVery LowLow
7.4ModerateLowModerate
8.0HighModerateHigh
8.5Very HighHighVery High
> 9.0Very HighVery HighExtremely High

Note: These are general trends. The optimal pH should be determined empirically for each specific reaction.

Table 2: Comparison of Common Reducing Agents for Disulfide Cleavage

Reducing Agent Optimal pH Range Reaction Time Comments
DTT 7.0 - 8.030-60 minCan interfere with subsequent maleimide chemistry.
TCEP 2.0 - 9.05-30 minDoes not contain a thiol, so it does not interfere with maleimide chemistry. More stable than DTT.[5][6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol describes the initial conjugation of this compound to an antibody via an NHS ester-activated payload, followed by a click chemistry reaction to attach a reporter molecule.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • NHS ester-activated payload (e.g., a drug or fluorescent dye)

  • Anhydrous DMSO

  • DBCO-functionalized reporter molecule (for SPAAC)

  • Reducing agent (e.g., TCEP) for disulfide cleavage analysis

  • Desalting columns

Step 1: Conjugation of this compound to the Antibody

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester-activated payload and this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the NHS ester-activated payload to the antibody solution. b. Immediately add a 1.5-fold molar excess of this compound relative to the NHS ester. c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted reagents using a desalting column equilibrated with PBS.

Step 2: Click Chemistry with a DBCO-Functionalized Reporter

  • Click Reaction: To the purified azide-modified antibody, add a 3- to 5-fold molar excess of the DBCO-functionalized reporter molecule (dissolved in DMSO).

  • Incubation: Incubate the reaction overnight at 4°C with gentle stirring.

  • Final Purification: Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove the excess reporter molecule.

Step 3: Characterization and Cleavage Test

  • Degree of Labeling (DoL): Determine the DoL by UV-Vis spectrophotometry (if the payload and reporter have distinct absorbance maxima) or by mass spectrometry.

  • Disulfide Cleavage: To confirm the cleavability of the linker, incubate a sample of the final conjugate with 10-20 mM TCEP for 30 minutes at room temperature. Analyze the cleavage products by SDS-PAGE or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Characterization Antibody Antibody in Amine-Free Buffer Mix1 Mix & Incubate (RT, 1-2h) Antibody->Mix1 NHS_Payload NHS-activated Payload NHS_Payload->Mix1 Azido_SS_Amine Azidoethyl-SS- ethylamine Azido_SS_Amine->Mix1 Purify1 Purification (Desalting) Mix1->Purify1 Azide_Ab Azide-Modified Antibody Purify1->Azide_Ab Mix2 Mix & Incubate (4°C, overnight) Azide_Ab->Mix2 DBCO_Reporter DBCO-functionalized Reporter DBCO_Reporter->Mix2 Purify2 Purification (SEC/Desalting) Mix2->Purify2 Final_Conjugate Final Antibody Conjugate Purify2->Final_Conjugate Characterization Characterization (DoL, Purity) Final_Conjugate->Characterization Cleavage_Test Disulfide Cleavage (TCEP) Final_Conjugate->Cleavage_Test

Caption: Experimental workflow for a two-step antibody conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH between 7.2 and 8.0? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Optimize_Ratio Optimize Molar Ratio Check_pH->Optimize_Ratio No, Adjust pH Check_Reagents Are reagents freshly prepared? Check_Buffer->Check_Reagents Yes Check_Buffer->Optimize_Ratio No, Buffer Exchange Check_Reagents->Optimize_Ratio Yes Check_Reagents->Optimize_Ratio No, Use Fresh Reagents Success Yield Improved Optimize_Ratio->Success

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathways cluster_amine_reaction Amine Reaction cluster_disulfide_cleavage Disulfide Cleavage cluster_click_chemistry Click Chemistry (SPAAC) Protein_Lys Protein-Lysine (-NH2) Amide_Bond Stable Amide Bond Protein_Lys->Amide_Bond NHS_Ester R-NHS NHS_Ester->Amide_Bond Disulfide R1-S-S-R2 Cleaved_Thiols R1-SH + R2-SH Disulfide->Cleaved_Thiols Reducing_Agent Reducing Agent (e.g., TCEP) Reducing_Agent->Cleaved_Thiols Azide R1-N3 Triazole Triazole Linkage Azide->Triazole DBCO R2-DBCO DBCO->Triazole

Caption: Key reaction pathways involving this compound.

References

Technical Support Center: Purification of Azidoethyl-SS-ethylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules conjugated with Azidoethyl-SS-ethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem 1: Low Yield of the Final Conjugate

Potential Cause Recommended Solution
Premature Cleavage of Disulfide Bond Maintain a non-reducing environment throughout the purification process. Avoid buffers containing reducing agents like DTT or TCEP. Work at a slightly acidic to neutral pH (6.5-7.5) to minimize disulfide scrambling.[1][2]
Aggregation of the Conjugate Optimize buffer conditions, including ionic strength and pH. Consider adding aggregation inhibitors. Hydrophobic interaction chromatography (HIC) can be used to remove aggregates.[][4] For highly hydrophobic payloads, aggregation can be a significant issue, potentially leading to precipitation.[5]
Non-specific Binding to Purification Resin Perform a resin screening to identify the most suitable stationary phase. Adjust buffer composition (e.g., salt concentration, pH) to minimize non-specific interactions.
Loss During Filtration/Dialysis Steps Use membranes with an appropriate molecular weight cut-off (MWCO) to prevent loss of the conjugate. Pre-treat membranes to block non-specific binding sites.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Biomolecule Optimize the stoichiometry of the conjugation reaction to ensure complete conversion. Purification methods like Hydrophobic Interaction Chromatography (HIC) can often separate the more hydrophobic conjugate from the unconjugated biomolecule.[]
Excess this compound Linker Utilize Size Exclusion Chromatography (SEC) or dialysis to effectively remove small molecule impurities.[]
Aggregates Size Exclusion Chromatography (SEC) is the primary method for removing aggregates based on size differences.[]
Reduced and Fragmented Conjugate Work under non-reducing conditions and consider adding a disulfide bond stabilizer like cystine to the buffers.[4]

Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) in ADCs

Potential Cause Recommended Solution
Incomplete or a heterogeneous reaction Precisely control reaction parameters such as temperature, pH, and incubation time. Purify the starting biomolecule to ensure homogeneity.
Inability to separate different DAR species Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DAR values due to the increasing hydrophobicity with a higher drug load.[][5]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe premature cleavage of the disulfide bond in my this compound conjugate?

The most critical step is to ensure that all your purification buffers are free of any reducing agents. Disulfide bonds are susceptible to cleavage by common laboratory reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6] Additionally, maintaining a pH between 6.5 and 7.5 can help minimize disulfide exchange reactions.[2][7]

Q2: How can I remove aggregates from my purified conjugate?

Size Exclusion Chromatography (SEC) is the most common and effective method for removing aggregates.[] This technique separates molecules based on their size, allowing for the separation of the desired monomeric conjugate from larger aggregates.

Q3: What analytical techniques are recommended to assess the purity and integrity of the final this compound conjugate?

A combination of analytical techniques is recommended:

  • SDS-PAGE (reducing and non-reducing): To visualize the integrity of the protein conjugate and check for fragmentation.

  • Size Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregates, and fragments.[]

  • Hydrophobic Interaction Chromatography (HIC): To assess the drug-to-antibody ratio (DAR) distribution for ADCs.[][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the covalent attachment of the linker and payload.[1]

Q4: Can I use reverse-phase chromatography to purify my this compound conjugate?

While reverse-phase chromatography is a powerful purification technique, it often employs harsh organic solvents and acidic conditions that can lead to the degradation or aggregation of sensitive biomolecules like antibodies.[8] For antibody-drug conjugates, gentler methods like SEC and HIC are generally preferred.[]

Experimental Protocols

Protocol 1: General Purification Workflow for an Antibody-Drug Conjugate (ADC) using this compound Linker

  • Initial Dialysis/Buffer Exchange:

    • Following the conjugation reaction, perform dialysis or use a desalting column to remove excess, unreacted this compound linker and other small molecule reagents.

    • Exchange the buffer to a suitable buffer for the first chromatography step (e.g., PBS, pH 7.4).

  • Aggregate Removal using Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the dialyzed conjugate onto the column.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Analyze fractions by UV absorbance at 280 nm and, if applicable, at a wavelength corresponding to the payload.

  • Purification and DAR Species Separation using Hydrophobic Interaction Chromatography (HIC) (Optional):

    • Equilibrate an HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Add an equal volume of the high salt buffer to the SEC-purified ADC.

    • Load the sample onto the HIC column.

    • Elute the ADC species using a decreasing salt gradient.

    • Collect fractions and analyze for DAR distribution.

  • Final Buffer Exchange and Formulation:

    • Pool the fractions containing the desired ADC species.

    • Perform a final buffer exchange into the desired formulation buffer using dialysis or a desalting column.

    • Sterile filter the final product.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Quality Control start Biomolecule + this compound dialysis Dialysis / Desalting start->dialysis Remove excess linker sec Size Exclusion Chromatography (SEC) dialysis->sec Remove aggregates hic Hydrophobic Interaction Chromatography (HIC) sec->hic Separate DAR species (optional) formulation Final Formulation sec->formulation sec_analysis SEC Analysis sec->sec_analysis hic->formulation hic_analysis HIC Analysis hic->hic_analysis end Purified Conjugate formulation->end sds_page SDS-PAGE ms Mass Spectrometry end->sds_page end->ms

Caption: General purification workflow for this compound conjugates.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Purity or Yield? premature_cleavage Premature Cleavage? start->premature_cleavage Yes unreacted_biomolecule Unreacted Biomolecule? start->unreacted_biomolecule No aggregation_yield Aggregation? premature_cleavage->aggregation_yield solution_cleavage Use non-reducing buffers Control pH (6.5-7.5) premature_cleavage->solution_cleavage end_yield aggregation_yield->end_yield Address with buffer optimization solution_aggregation_yield Optimize buffer Use SEC aggregation_yield->solution_aggregation_yield excess_linker Excess Linker? unreacted_biomolecule->excess_linker solution_unreacted Use HIC unreacted_biomolecule->solution_unreacted aggregates_purity Aggregates? excess_linker->aggregates_purity solution_linker Use SEC or Dialysis excess_linker->solution_linker end_purity aggregates_purity->end_purity Address with chromatography solution_aggregates_purity Use SEC aggregates_purity->solution_aggregates_purity

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Stability of ADCs with Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring disulfide linkers.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues that may arise during the development and handling of disulfide-linked ADCs.

Issue 1: Premature Drug Deconjugation in Plasma

Symptom: Your ADC exhibits a rapid loss of the cytotoxic payload when incubated in plasma or serum, as determined by techniques like LC-MS or ELISA.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Linker Instability The inherent chemical structure of the disulfide linker may be susceptible to reduction in the bloodstream.[] To enhance plasma stability, consider introducing steric hindrance around the disulfide bond. This can be achieved by adding methyl groups to the carbon atoms adjacent to the disulfide linkage.[4][5]
Suboptimal Conjugation Site The location of the disulfide linker on the antibody can significantly influence its stability.[6][7] Attaching the linker to engineered cysteine residues at specific, less accessible sites can improve stability compared to conjugation at more exposed native cysteines.[][6]
Presence of Residual Reducing Agents Incomplete removal of reducing agents used during the conjugation process can lead to premature cleavage of the disulfide bond.[8][9] Ensure thorough purification of the ADC using methods like dialysis or diafiltration to eliminate any remaining reducing agents.[9]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of your disulfide-linked ADC in plasma.

  • ADC Preparation: Prepare your ADC at a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Plasma Incubation:

    • Thaw human or mouse plasma at 37°C.

    • Add the ADC to the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

    • Immediately freeze the collected samples at -80°C to halt any further reactions.

  • Sample Analysis:

    • Analyze the samples to determine the amount of conjugated and unconjugated payload. This can be achieved using techniques such as:

      • LC-MS/MS: To quantify the free drug and its metabolites.[2]

      • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) over time.[10]

      • ELISA: Using an antibody that specifically recognizes the payload.[11]

  • Data Analysis: Plot the percentage of remaining conjugated ADC against time to determine the stability profile.

G cluster_workflow Experimental Workflow: ADC Plasma Stability Assay prep ADC Preparation (1 mg/mL in PBS) incubation Incubation in Plasma (100 µg/mL at 37°C) prep->incubation Add ADC to plasma sampling Time-Point Sampling (0, 1, 4, 8, 24, 48, 72h) incubation->sampling Collect aliquots analysis Sample Analysis (LC-MS, HIC, or ELISA) sampling->analysis Analyze samples data Data Analysis (% Conjugated ADC vs. Time) analysis->data Calculate stability

Caption: Workflow for assessing ADC stability in plasma.

Issue 2: High Levels of Aggregation

Symptom: Your ADC solution appears cloudy, or Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (HMWS).[9][12]

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high DAR, particularly with hydrophobic payloads, increases the likelihood of aggregation.[8] Optimize the conjugation reaction to achieve a lower and more homogeneous DAR.[8]
Suboptimal Formulation The pH and ionic strength of the formulation buffer can impact ADC stability.[][14] Conduct a formulation screening study to identify the optimal buffer conditions. Typically, a pH that is 1-2 units away from the antibody's isoelectric point (pI) is recommended.[9]
Hydrophobicity of the Linker-Payload The chemical nature of the linker and payload can contribute to aggregation.[14] Consider using more hydrophilic linkers or incorporating polyethylene glycol (PEG) modifications to improve solubility.[]
Freeze-Thaw Stress Repeated freezing and thawing cycles can induce aggregation.[9] Aliquot your ADC into single-use volumes to minimize freeze-thaw stress.[9]

Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol details the use of SEC to quantify ADC aggregates.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

    • Calculate the percentage of each species relative to the total peak area.

G cluster_troubleshooting Troubleshooting ADC Aggregation Aggregation High Aggregation Detected HighDAR High DAR? Aggregation->HighDAR SuboptimalFormulation Suboptimal Formulation? HighDAR->SuboptimalFormulation No OptimizeDAR Optimize Conjugation (Lower DAR) HighDAR->OptimizeDAR Yes HydrophobicPayload Hydrophobic Linker/Payload? SuboptimalFormulation->HydrophobicPayload No ScreenFormulation Screen Formulation (pH, Buffers) SuboptimalFormulation->ScreenFormulation Yes ModifyLinker Use Hydrophilic Linker (e.g., PEG) HydrophobicPayload->ModifyLinker Yes

Caption: A decision tree for troubleshooting ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide linker cleavage inside a target cell?

A1: Disulfide linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm. The high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) compared to the bloodstream (~5 µM) facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.[][]

G cluster_pathway Mechanism of Intracellular Drug Release ADC_extracellular ADC in Bloodstream (Stable Disulfide Bond) Internalization Internalization into Target Cell ADC_extracellular->Internalization ADC_intracellular ADC in Cytoplasm Internalization->ADC_intracellular Cleavage Disulfide Bond Reduction ADC_intracellular->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Drug_release Payload Release Cleavage->Drug_release

Caption: Intracellular release of payload from a disulfide-linked ADC.

Q2: How does the choice of conjugation site impact the stability of a disulfide-linked ADC?

A2: The conjugation site has a profound effect on ADC stability.[7][16] Site-specific conjugation to engineered cysteines in sterically hindered regions of the antibody can significantly enhance plasma stability compared to stochastic conjugation to native interchain disulfides.[][6] This is because the antibody's structure can shield the disulfide bond from premature reduction in the bloodstream.[17]

Q3: What are the key analytical techniques for characterizing the stability of disulfide-linked ADCs?

A3: A suite of analytical methods is essential for comprehensive stability characterization:

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[10][12]

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[8][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the stability of the payload and linker.[10]

  • Mass Spectrometry (MS): To confirm the identity of degradation products and quantify deconjugation.[1][11]

Q4: Can disulfide bond scrambling affect my ADC?

A4: Yes, disulfide bond scrambling can occur, particularly under neutral or alkaline pH conditions often used for conjugation.[18] This can lead to the reconfiguration of the antibody's interchain disulfide bonds, potentially impacting the ADC's homogeneity, stability, and efficacy.[18] It is crucial to carefully control the pH during the reduction and conjugation steps to minimize this phenomenon.[18]

Q5: How can I improve the therapeutic index of my disulfide-linked ADC?

A5: Improving the therapeutic index involves enhancing efficacy while reducing toxicity. For disulfide-linked ADCs, this can be achieved by:

  • Increasing Plasma Stability: Employing sterically hindered linkers and optimizing the conjugation site to minimize premature drug release.[4][5][6]

  • Ensuring Efficient Intracellular Release: While stability is important, the linker must still be efficiently cleaved within the target cell to release the payload.[17]

  • Optimizing the Drug-to-Antibody Ratio (DAR): A well-defined and optimal DAR ensures a balance between potency and potential for aggregation-related toxicity.[8]

References

Incomplete disulfide reduction in Azidoethyl-SS-ethylamine protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azidoethyl-SS-ethylamine and similar disulfide-containing linkers. Our goal is to help you overcome common challenges, particularly incomplete disulfide reduction, to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a versatile chemical linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features a terminal azide group for "click chemistry" reactions and a disulfide bond that can be cleaved under reducing conditions.[1][2] This cleavable nature is crucial for releasing a conjugated payload, such as a cytotoxic drug, within the target cell.

Q2: I'm observing incomplete reduction of the disulfide bond in my this compound linker. What are the most common causes?

A2: Incomplete disulfide reduction is a frequent issue that can stem from several factors:

  • Suboptimal Reducing Agent Concentration: The concentration of the reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is critical. Insufficient amounts will lead to incomplete reduction.[6]

  • Incorrect Reaction Conditions: Factors like pH, temperature, and incubation time significantly impact the efficiency of the reduction reaction.[6][7][8][9]

  • Steric Hindrance: The disulfide bond within the linker might be sterically hindered, making it less accessible to the reducing agent.

  • Oxidation: The newly formed free thiols can be re-oxidized back to a disulfide bond if not handled under appropriate inert conditions.

  • Reagent Quality: The reducing agent may have degraded due to improper storage or handling.

Q3: Which reducing agent is better for this protocol, DTT or TCEP?

A3: Both DTT and TCEP are effective reducing agents, but they have key differences:

  • DTT (Dithiothreitol): A thiol-containing reducing agent that is highly effective. However, it is prone to oxidation and has a strong odor.[10][11] Its optimal pH range is generally between 7.1 and 8.0.

  • TCEP (Tris(2-carboxyethyl)phosphine): A non-thiol-based reducing agent that is odorless, more stable against air oxidation, and effective over a broader pH range.[10][12][13] This stability and versatility make it a preferred choice in many modern bioconjugation protocols.

The choice between DTT and TCEP will depend on the specifics of your experimental setup and downstream applications.

Q4: How can I quantify the extent of disulfide reduction?

A4: The most common method for quantifying free thiol groups resulting from disulfide reduction is the Ellman's Test (also known as the DTNB assay).[6][14][15][16] This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[16]

Q5: My protein-linker conjugate is aggregating after the reduction step. What can I do?

A5: Aggregation after reduction can be caused by the exposure of hydrophobic regions of the protein upon disulfide bond cleavage or by intermolecular disulfide bond formation. Consider the following troubleshooting steps:

  • Optimize Buffer Conditions: Include additives like arginine or polysorbates in your buffer to help maintain protein solubility.[17]

  • Control the Degree of Reduction: Over-reduction can lead to protein unfolding and aggregation. Perform titration experiments to find the minimum amount of reducing agent needed for your desired outcome.[6][17]

  • Work at a Lower Temperature: Conducting the reduction at 4°C for a longer period can slow down the aggregation process.[17]

Troubleshooting Workflow for Incomplete Disulfide Reduction

If you are experiencing incomplete disulfide reduction, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_start cluster_reagent Reagent Check cluster_conditions Reaction Conditions cluster_analysis Analysis & Confirmation cluster_end start Incomplete Disulfide Reduction Observed reagent_prep Prepare Fresh Reducing Agent (DTT/TCEP) start->reagent_prep First, rule out reagent degradation reagent_conc Increase Reducing Agent Concentration reagent_prep->reagent_conc incubation_time Increase Incubation Time reagent_conc->incubation_time If still incomplete, optimize conditions fail Persistent Issues: Consider Alternative Strategies reagent_conc->fail If maximum concentration is reached temperature Increase Reaction Temperature incubation_time->temperature incubation_time->fail If maximum time is reached ph_adjust Optimize Buffer pH temperature->ph_adjust temperature->fail If maximum temperature is reached quantify Quantify Free Thiols (Ellman's Assay) ph_adjust->quantify ph_adjust->fail If pH range is exhausted quantify->reagent_conc If still incomplete, iterate or escalate success Successful Reduction quantify->success If reduction is complete G cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Click Chemistry Conjugation Linker This compound N₃-CH₂CH₂-S-S-CH₂CH₂-NH₂ ReducedLinker Reduced Linker N₃-CH₂CH₂-SH + HS-CH₂CH₂-NH₂ Linker->ReducedLinker + ReducingAgent Reducing Agent (e.g., TCEP) ReducedLinker_azide Azido-thiol N₃-CH₂CH₂-SH Conjugate Final Conjugate (via Triazole Ring Formation) ReducedLinker_azide->Conjugate + AlkyneMolecule Alkyne-containing Molecule (e.g., Drug, Protein)

References

Navigating the Stability of Azidoethyl-SS-ethylamine Linkers in Human Plasma: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of the Azidoethyl-SS-ethylamine linker in human plasma. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of stability data to assist researchers in their experimental design and data interpretation.

I. Quantitative Data Summary

The stability of disulfide linkers in human plasma is a critical parameter for the successful development of bioconjugates, such as antibody-drug conjugates (ADCs). While specific quantitative half-life data for the this compound linker in human plasma is not extensively published, the stability of unhindered disulfide linkers provides a valuable benchmark. The table below summarizes representative stability data for unhindered disulfide linkers in plasma, which can serve as an estimate for the this compound linker.

Linker TypeModel SystemIncubation Time (hours)Remaining Conjugate (%)Estimated Half-life (t½) in PlasmaReference
Unhindered DisulfideAntibody-Drug Conjugate24~50%~ 1 day[1]
Unhindered DisulfideSmall Molecule Conjugate6~70%Not explicitly statedGeneral knowledge
Sterically Hindered Disulfide (for comparison)Antibody-Drug Conjugate168 (7 days)~90%~9 days[1]

Note: The stability of the this compound linker is expected to be in the lower range due to its unhindered nature, making it susceptible to thiol-disulfide exchange with plasma components like cysteine and glutathione.[1]

II. Experimental Protocols

A robust in vitro plasma stability assay is crucial for determining the linker's susceptibility to cleavage. Below is a detailed protocol for assessing the stability of a bioconjugate containing the this compound linker.

Objective: To determine the stability of a bioconjugate containing an this compound linker in human plasma over time.

Materials:

  • Bioconjugate of interest

  • Human plasma (freshly prepared or frozen from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., N-ethylmaleimide in an appropriate solvent to cap free thiols)

  • Analytical instruments (e.g., LC-MS/MS, ELISA)

  • Protein precipitation solution (e.g., cold acetonitrile with internal standard)

Procedure:

  • Preparation:

    • Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the bioconjugate in PBS.

  • Incubation:

    • Spike the bioconjugate into pre-warmed human plasma to a final concentration relevant to the intended application (e.g., 10 µg/mL).

    • As a control, spike the bioconjugate into PBS.

    • Incubate the plasma and PBS samples at 37°C.

  • Time Points:

    • Collect aliquots from the plasma and PBS incubation mixtures at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, immediately add the aliquot to a tube containing the quenching solution to stop the thiol-disulfide exchange reaction.

    • For analysis of the released payload, precipitate the plasma proteins by adding cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a validated analytical method.

      • LC-MS/MS: To quantify the amount of intact bioconjugate, released payload, and any metabolites.[2][3]

      • ELISA: To measure the concentration of the intact bioconjugate.[2]

  • Data Analysis:

    • Plot the percentage of the remaining intact bioconjugate against time.

    • Calculate the half-life (t½) of the linker in both plasma and the PBS control.

III. Mandatory Visualizations

Diagram 1: Cleavage Mechanism of this compound Linker

Mechanism of Disulfide Linker Cleavage in Plasma cluster_0 In Circulation (Plasma) Bioconjugate Bioconjugate Cleaved_Bioconjugate Cleaved Bioconjugate Bioconjugate->Cleaved_Bioconjugate Thiol-Disulfide Exchange Mixed_Disulfide Mixed Disulfide Bioconjugate->Mixed_Disulfide Thiol-Disulfide Exchange Plasma_Thiol Plasma Thiol (e.g., Cysteine, Glutathione) Released_Payload Released Payload Cleaved_Bioconjugate->Released_Payload Workflow for In Vitro Plasma Stability Assay Start Start Incubate Incubate Bioconjugate in Human Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Precipitate Protein Precipitation Quench->Precipitate Analyze LC-MS/MS or ELISA Analysis Precipitate->Analyze Data Data Analysis (Calculate Half-life) Analyze->Data End End Data->End

References

Technical Support Center: Best Practices for Working with Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Azidoethyl-SS-ethylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in bioconjugation experiments.

Issue 1: Low Yield of Azide-Modified Protein/Molecule

  • Question: I am observing a low yield of my azide-modified protein after reacting it with this compound. What are the potential causes and solutions?

  • Answer: Low yields in the initial amine-labeling step can be attributed to several factors. The primary amine on this compound is reactive with carboxylic acids or activated NHS esters on the target molecule.[1][2] Common issues include suboptimal reaction conditions, reagent degradation, or interfering substances in the reaction buffer.

    • Troubleshooting Table:

Potential CauseSuggested Solution
Suboptimal pH of Reaction Buffer Ensure the reaction buffer has a pH in the range of 7.2-8.5 for efficient reaction with primary amines.
Presence of Amine-Containing Buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the linker.[3] Use amine-free buffers like PBS.
Degradation of this compound Use freshly prepared or properly stored this compound. Long-term storage should be at -20°C.[2]
Insufficient Molar Excess of Linker Optimize the molar ratio of this compound to your target molecule. A 10-20 fold molar excess is a common starting point.
Hydrolysis of NHS Ester (if applicable) If you are activating a carboxyl group on your target with an NHS ester, ensure it is freshly prepared and used in an anhydrous solvent to prevent hydrolysis.

Issue 2: Inefficient Click Chemistry Reaction

  • Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is showing low efficiency after modifying my protein with this compound. How can I troubleshoot this?

  • Answer: The azide group on the modified protein is designed for "click chemistry" with an alkyne-containing molecule.[4] Poor efficiency in this step is often related to the copper catalyst or the reaction setup.

    • Troubleshooting Table:

Potential CauseSuggested Solution
Oxidation of Cu(I) Catalyst The active catalyst is Cu(I). Ensure your reaction is deoxygenated, and use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[5]
Poor Quality of Reagents Use high-purity copper sulfate and a suitable ligand (e.g., THPTA) to improve catalyst stability and efficiency in aqueous solutions.[6]
Inappropriate Solvent While the reaction is often performed in aqueous buffers, ensure your alkyne-containing molecule is soluble. A co-solvent like DMSO may be necessary.
Insufficient Molar Excess of Alkyne Use a molar excess of the alkyne-containing molecule (typically 5-10 fold) to drive the reaction to completion.

Issue 3: Premature Cleavage of the Disulfide Bond

  • Question: I am concerned about the stability of the disulfide bond in my conjugate during storage or in vitro assays. How can I minimize premature cleavage?

  • Answer: The disulfide bond in this compound is designed to be cleaved in the reducing intracellular environment.[7] However, premature cleavage can occur if the conjugate is exposed to reducing agents.

    • Troubleshooting Table:

Potential CauseSuggested Solution
Presence of Reducing Agents in Buffers Avoid buffers containing reducing agents like DTT or TCEP during purification and storage of the final conjugate.
Inappropriate Storage Conditions Store the final conjugate in a neutral pH buffer at 4°C for short-term storage or -80°C for long-term storage to minimize degradation.
Serum Stability Issues in vitro When working with serum-containing media, be aware that some serum components can facilitate disulfide exchange. Include appropriate controls in your experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what are its primary applications?

    • A1: this compound is a heterobifunctional crosslinker. It contains a primary amine, a cleavable disulfide bond, and an azide group.[1] Its primary application is in the development of antibody-drug conjugates (ADCs), where it serves as a linker to attach a cytotoxic payload to an antibody.[4]

  • Q2: How should I store and handle this compound?

    • A2: For long-term stability, this compound should be stored at -20°C.[2] It is soluble in organic solvents like DMSO and DMF, as well as in methanol and DCM.[2][8]

  • Q3: What are the key reactive groups on this compound and what do they react with?

    • A3: this compound has three key functional components:

      • Primary Amine (-NH2): Reacts with activated carboxylic acids (e.g., NHS esters) on proteins or other molecules.[1]

      • Disulfide Bond (-S-S-): Can be cleaved by reducing agents like DTT or glutathione, which is abundant inside cells.[7]

      • Azide Group (-N3): Reacts with terminal alkynes via copper-catalyzed click chemistry (CuAAC) or with strained cyclooctynes in copper-free click chemistry (SPAAC).[4]

  • Q4: How can I determine the drug-to-antibody ratio (DAR) of my final conjugate?

    • A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.[] It can be determined using several methods, including:

      • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the antibody, typically 280 nm, and one for the drug), the ratio can be calculated if the extinction coefficients are known.[]

      • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the molecular weight of the intact or fragmented ADC, allowing for the calculation of the number of conjugated drug molecules.[11]

      • Hydrophobic Interaction Chromatography (HIC): This chromatographic technique can separate ADC species with different numbers of conjugated drugs.[]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H10N4S2[8]
Molecular Weight 178.28 g/mol [4]
Appearance Light yellow to yellow liquid[1]
Solubility DMSO, DMF, DCM, Methanol[2][8]

Table 2: Recommended Reaction Conditions for a Two-Step ADC Conjugation

ParameterStage 1: Amine LabelingStage 2: Click Chemistry (CuAAC)
Reactants Antibody + this compoundAzide-modified Antibody + Alkyne-Payload
Molar Ratio (Linker/Payload:Antibody) 10-20 fold excess of linker5-10 fold excess of alkyne-payload
Reaction Buffer PBS, pH 7.2-8.0PBS or other aqueous buffer
Catalyst System N/ACuSO4, Sodium Ascorbate, THPTA
Temperature Room Temperature or 37°CRoom Temperature
Reaction Time 1-4 hours1-4 hours

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general steps for conjugating a drug (payload) to an antibody using this compound. This process involves first activating the antibody with the linker, followed by a click chemistry reaction to attach the payload.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Desalting columns

  • Reaction tubes

Step-by-Step Methodology:

Stage 1: Antibody Modification with this compound

  • Antibody Preparation: Ensure your antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at 37°C or 2-4 hours at room temperature with gentle mixing.[12]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The resulting azide-modified antibody is now ready for the next stage.

Stage 2: Click Chemistry Conjugation of the Payload

  • Payload Preparation: Dissolve the alkyne-modified payload in DMSO to a concentration of 10-20 mM.

  • Catalyst Preparation (prepare fresh):

    • Prepare a 50 mM solution of CuSO4 in water.

    • Prepare a 50 mM solution of Sodium Ascorbate in water.

    • Prepare a 10 mM solution of THPTA in DMSO.

  • Click Reaction:

    • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the alkyne-payload solution.

    • Add the catalyst components in the following order, mixing gently after each addition: THPTA (to a final concentration of 0.1 mM), CuSO4 (to a final concentration of 1 mM), and Sodium Ascorbate (to a final concentration of 1 mM).[13]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Final Purification: Purify the final antibody-drug conjugate from excess payload and catalyst components using a desalting column or size-exclusion chromatography.

Protocol 2: Cleavage of the Disulfide Bond for Payload Release

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated payload. This is often performed as a characterization step to confirm successful conjugation and cleavage.

Materials:

  • Purified Antibody-Drug Conjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS buffer, pH 7.4

Step-by-Step Methodology:

  • Prepare Reducing Agent: Prepare a 1 M stock solution of DTT or TCEP in water.

  • Cleavage Reaction:

    • To the purified ADC solution, add the reducing agent to a final concentration of 10-20 mM.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Analysis: The released payload can be analyzed by methods such as HPLC or LC-MS to confirm its identity and quantify the amount released.

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Attachment (Click Chemistry) cluster_stage3 Stage 3: Payload Release antibody Antibody in Amine-Free Buffer conjugation1 Amine-Linker Conjugation antibody->conjugation1 linker This compound in DMSO linker->conjugation1 purification1 Purification (Desalting Column) conjugation1->purification1 azide_ab Azide-Modified Antibody conjugation2 Click Reaction (CuAAC) azide_ab->conjugation2 purification1->azide_ab payload Alkyne-Payload in DMSO payload->conjugation2 catalyst Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) catalyst->conjugation2 purification2 Final Purification (SEC/Desalting) conjugation2->purification2 adc Antibody-Drug Conjugate (ADC) cleavage Disulfide Bond Cleavage adc->cleavage purification2->adc reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleavage released_payload Released Payload cleavage->released_payload

Caption: Workflow for ADC synthesis and payload release.

signaling_pathway ADC Antibody-Drug Conjugate (this compound linker) TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage 4. Payload Release Payload Active Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Azidoethyl-SS-ethylamine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the selection of appropriate labeling reagents is paramount for the successful identification and quantification of proteins and their interactions. This guide provides an objective comparison of Azidoethyl-SS-ethylamine as a labeling reagent for mass spectrometry-based protein analysis, juxtaposing its performance with alternative methods and furnishing supporting experimental data and protocols.

Introduction to this compound

This compound is a trifunctional labeling reagent designed for the enrichment and identification of proteins in complex biological samples. Its chemical structure incorporates three key functionalities: a primary amine for covalent attachment to proteins, a disulfide bond that serves as a cleavable linker, and a terminal azide group for bioorthogonal "click" chemistry reactions. This combination of features allows for the covalent labeling of proteins, subsequent enrichment of these labeled proteins, and their eventual identification by mass spectrometry.

The primary amine group of this compound can be readily conjugated to proteins, typically through the formation of a stable amide bond with carboxyl groups on the protein surface, often activated by N-hydroxysuccinimide (NHS) esters. The disulfide bond within the linker is susceptible to cleavage by reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a crucial feature, as it allows for the release of enriched proteins or peptides from affinity resins prior to mass spectrometry analysis, thereby reducing background noise and improving the identification of target molecules. The terminal azide group provides a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This allows for the attachment of a reporter tag, such as biotin for affinity purification or a fluorescent dye for imaging.

Comparison with Alternative Labeling Strategies

The choice of a labeling reagent is dictated by the specific experimental goals, the nature of the biological sample, and the available instrumentation. This compound, with its cleavable disulfide linker, offers distinct advantages and disadvantages when compared to other classes of labeling reagents.

FeatureThis compound (Disulfide Linker)Acid-Labile LinkersPhoto-Cleavable LinkersNon-Cleavable Linkers
Cleavage Condition Mild reduction (e.g., DTT, TCEP)Low pH (e.g., trifluoroacetic acid)UV light irradiationNo cleavage
Protein Integrity Generally well-preservedPotential for protein denaturation and modificationCan cause photochemical damage to proteinsNot applicable
Cleavage Specificity HighHighHigh, with spatial and temporal controlNot applicable
In Vivo Applicability Limited due to endogenous reducing environmentsLimited due to pH constraintsCan be used for in situ applicationsWidely used
Enrichment/Elution Mild elution conditionsHarsh elution conditionsSpecific light-induced elutionRequires harsh elution or on-bead digestion
MS Compatibility GoodGood, but cleavage reagent may need removalGoodCan introduce contaminants from beads
Example Reagents This compoundRink amide linker-based reagentsPhotocleavable biotin-based reagentsBiotin-NHS

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical proteomics workflow. Optimization of specific parameters may be required for different protein samples and experimental setups.

Protocol 1: Protein Labeling with this compound via NHS Ester Chemistry
  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

  • NHS Ester Activation of this compound: In a separate microcentrifuge tube, dissolve a 10-fold molar excess of an NHS ester crosslinker (e.g., DSS) in anhydrous dimethyl sulfoxide (DMSO). Immediately add this to a solution of this compound (equimolar to the NHS ester) in an appropriate buffer.

  • Labeling Reaction: Add the activated this compound solution to the protein solution. The final concentration of the labeling reagent should be in a 10- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5, and incubate for 15 minutes at room temperature to consume any unreacted NHS esters.

  • Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Click Chemistry for Biotinylation and Enrichment
  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture (final concentrations):

    • Azide-labeled protein (from Protocol 1)

    • 5-fold molar excess of an alkyne-biotin conjugate

    • 1 mM CuSO₄

    • 5 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • 5 mM sodium ascorbate (freshly prepared)

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Protein Precipitation (Optional): Precipitate the biotinylated protein using a methanol/chloroform precipitation protocol to remove excess click chemistry reagents.

  • Enrichment: Resuspend the biotinylated protein sample in a suitable buffer and incubate with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and PBS).

Protocol 3: On-Bead Reduction, Alkylation, and Digestion
  • Reduction: Resuspend the streptavidin beads with the captured proteins in 100 µL of 100 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes to cleave the disulfide bond and release the proteins from the beads.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark at room temperature.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Extraction: Collect the supernatant containing the digested peptides. Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language outline the key steps.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_ms_prep MS Preparation cluster_analysis Analysis Protein Protein Sample Labeled_Protein Azide-SS-Labeled Protein Protein->Labeled_Protein Labeling Reaction NHS_Activation NHS Ester Activation of This compound NHS_Activation->Labeled_Protein Biotinylated_Protein Biotin-SS-Azide-Protein Labeled_Protein->Biotinylated_Protein Biotinylation Click_Chemistry Click Chemistry with Alkyne-Biotin Click_Chemistry->Biotinylated_Protein Enriched_Complex Enriched Protein Complex Biotinylated_Protein->Enriched_Complex Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Complex Released_Protein Released Protein Enriched_Complex->Released_Protein Cleavage Reduction Reduction (DTT/TCEP) Reduction->Released_Protein Peptides Peptides Released_Protein->Peptides Digestion Digestion Tryptic Digestion Digestion->Peptides MS Mass Spectrometry Peptides->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for this compound labeled protein analysis.

logical_relationship cluster_reagent This compound cluster_function Functionality Amine Primary Amine Protein_Conjugation Protein Conjugation (e.g., via NHS ester) Amine->Protein_Conjugation Disulfide Disulfide Bond Cleavage Cleavage (Reduction) Disulfide->Cleavage Azide Azide Group Click_Chemistry Click Chemistry (Enrichment/Labeling) Azide->Click_Chemistry

Caption: Functional components of this compound.

Conclusion

This compound presents a versatile tool for the mass spectrometry-based analysis of proteins. Its trifunctional nature allows for covalent labeling, efficient enrichment, and controlled release of target proteins. The mild cleavage conditions of the disulfide bond are particularly advantageous for preserving the integrity of the analyzed proteins. However, researchers should consider the potential for premature cleavage in highly reducing cellular environments when planning in vivo experiments. While direct quantitative comparisons with other specific labeling reagents are not extensively documented in the literature, the general principles and performance of disulfide-based cleavable linkers suggest that this compound is a valuable reagent for a wide range of proteomics applications, including the identification of protein-protein interactions and the characterization of complex protein mixtures. Careful optimization of the provided protocols will enable researchers to harness the full potential of this reagent in their scientific investigations.

A Comparative Guide to HPLC Methods for Purity Assessment of Azidoethyl-SS-ethylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The purity of bioconjugates is a critical quality attribute that directly impacts their efficacy, safety, and reproducibility in research and therapeutic applications. Azidoethyl-SS-ethylamine is a versatile linker containing a cleavable disulfide bond, a primary amine for conjugation, and an azide group for "click" chemistry. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of its conjugates, offering detailed protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The inherent characteristics of this compound conjugates—namely the polar primary amine, the reactive azide, and the reducible disulfide bond—necessitate a multi-faceted analytical approach to separate the final product from starting materials, reaction by-products, and potential degradants.

Comparison of Primary HPLC Separation Techniques

The selection of an HPLC method is dictated by the physicochemical properties of the conjugate and the impurities to be resolved. The three primary modes of separation suitable for these molecules are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

Method Separation Principle Best Suited For Separating Typical Stationary Phase (Column) Pros Cons
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity.[1]Main conjugate from less polar impurities, unreacted hydrophobic starting materials, and products of disulfide bond reduction.[2][3]C18, C8, Phenyl, Biphenyl[1][2]High resolution, reproducibility, and compatibility with mass spectrometry (MS).[3][4] Wide variety of available column chemistries.[1]Very polar conjugates or impurities may have poor retention.[5] Trifluoroacetic acid (TFA) in the mobile phase can suppress MS ionization.
Hydrophilic Interaction (HILIC) Partitioning of polar molecules between a polar stationary phase and a mobile phase with a high organic solvent content.[5]Highly polar conjugates from polar starting materials (e.g., excess linker) and polar degradants.[5][6]Amide, Diol, unbonded Silica or hybrid materials (BEH).[5][7]Excellent retention for highly polar compounds that are not retained by RP-HPLC.[1][5] Compatible with MS.[5]Can have longer equilibration times.[1] Can be sensitive to the water content of the sample and mobile phase.
Ion-Exchange (IEX) Separation based on net surface charge via electrostatic interactions with the stationary phase.[5]Charged variants of the conjugate, separation of conjugate from unreacted (and differently charged) biomolecules.[5][8]Strong/Weak Cation Exchange (SCX/WCX), Strong/Weak Anion Exchange (SAX/WAX).[8]High selectivity for charge-based differences. Non-denaturing conditions can preserve the native structure.Highly dependent on mobile phase pH and ionic strength.[5] Traditionally uses high salt gradients which are not compatible with MS, though MS-compatible methods exist.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Purity Assessment

This protocol is a robust starting point for analyzing the purity of a wide range of this compound conjugates, particularly those involving peptides or other moderately polar molecules.

  • Instrumentation:

    • UHPLC or HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector. An in-line mass spectrometer is highly recommended for peak identification.[9][10]

  • Column:

    • Agilent ZORBAX RRHD 300 Diphenyl, 2.1 × 100 mm, 1.8 µm[2] or equivalent wide-pore C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).[4][11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • UV Detection: 214 nm, 260 nm, and 280 nm (or DAD scan from 200-400 nm)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 65
      22.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Dissolve the conjugate sample in Mobile Phase A or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for purity analysis and the rationale for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Conjugate Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate % Purity & Identify Impurities Integrate->Report

Caption: Experimental workflow for HPLC-based purity assessment.

G cluster_properties Conjugate Properties cluster_methods Recommended HPLC Method Prop1 High Polarity Method1 HILIC Prop1->Method1 Strongly Retained Prop2 Hydrophobicity Method2 Reversed-Phase (RP) Prop2->Method2 Separation Based on Hydrophobicity Prop3 Net Charge Method3 Ion-Exchange (IEX) Prop3->Method3 Separation Based on Charge Method2->Prop1 Poorly Retained

Caption: Logic for selecting an HPLC method based on conjugate properties.

Orthogonal and Complementary Techniques

For a comprehensive purity profile, relying on a single analytical method is often insufficient. Orthogonal methods, which separate components based on different chemical or physical principles, are crucial for a complete characterization.

  • LC-MS for Impurity Identification: Coupling any of the above HPLC methods to a mass spectrometer is the most powerful tool for purity analysis.[12] It allows for the determination of the molecular weight of the main peak, confirming its identity, and provides masses for unknown impurity peaks, which is the first step in their structural elucidation.[9][13]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is the industry standard for quantifying high molecular weight species (aggregates) and low molecular weight fragments, which are critical quality attributes for bioconjugates that can impact efficacy and immunogenicity.[14]

  • Charged Aerosol Detection (CAD): Unlike UV detection, which depends on the presence of a chromophore, CAD provides a near-universal response for non-volatile analytes.[15] This allows for a more accurate quantification of impurities that may have different UV response factors than the main compound, providing a truer picture of overall purity.[15]

References

A Comparative Guide to Confirming Disulfide Cleavage of Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the disulfide cleavage of Azidoethyl-SS-ethylamine, a versatile linker used in bioconjugation and drug delivery. We present experimental data and detailed protocols for various analytical techniques, alongside a comparison with alternative cleavable linkers.

Introduction to this compound and its Cleavage

This compound is a heterobifunctional linker containing an azide group for click chemistry and an amine group for conjugation, connected by a cleavable disulfide bond. This disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents, offering a mechanism for controlled release of conjugated molecules.

Upon reduction, the disulfide bond in this compound is cleaved to yield two thiol-containing fragments: 2-azidoethanethiol and 2-aminoethanethiol (cysteamine). The confirmation of this cleavage is crucial for validating the release mechanism of therapeutic payloads or other molecules of interest.

Methods for Confirming Disulfide Cleavage

Several analytical techniques can be employed to confirm the cleavage of the disulfide bond in this compound. The choice of method will depend on the experimental setup, available instrumentation, and the specific requirements of the study.

Spectroscopic Methods

Ellman's Assay: This colorimetric assay is a widely used method for the quantification of free sulfhydryl groups.[1][2][3][4][5] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified spectrophotometrically at 412 nm. An increase in absorbance at 412 nm after the addition of a reducing agent indicates the generation of free thiols from disulfide bond cleavage.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying small molecules. To monitor the cleavage of this compound, a reverse-phase HPLC method can be developed. The disappearance of the peak corresponding to the intact linker and the appearance of new peaks corresponding to the cleavage products (2-azidoethanethiol and 2-aminoethanethiol) can be monitored over time after the addition of a reducing agent.

Mass Spectrometry (MS)

Mass Spectrometry: MS is a highly sensitive technique that can directly detect the mass change associated with disulfide bond cleavage.[6] By analyzing the sample before and after reduction, the disappearance of the mass peak of the intact this compound and the appearance of peaks corresponding to the reduced fragments can be observed. This provides direct evidence of disulfide bond cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy: NMR can be used to monitor the change in the chemical environment of atoms near the disulfide bond upon cleavage.[7][8][9][10][11] Specifically, the chemical shifts of the protons and carbons adjacent to the sulfur atoms will change upon reduction of the disulfide to thiols. This change can be observed in 1H and 13C NMR spectra, providing structural confirmation of cleavage.

Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Ellman's Assay Colorimetric detection of free thiolsSimple, rapid, and cost-effective; QuantitativeIndirect method; Can be prone to interference from other colored compounds or substances that react with DTNB
HPLC Separation and quantification of moleculesQuantitative; Can monitor multiple species simultaneously; High resolutionRequires method development; May require derivatization of thiols for better detection
Mass Spectrometry Direct detection of molecular massHighly sensitive and specific; Provides direct evidence of cleavageRequires specialized equipment; Can be complex to interpret for mixtures
NMR Spectroscopy Detection of changes in chemical environmentProvides detailed structural information; Non-destructiveLower sensitivity compared to MS; Requires higher sample concentrations and specialized equipment

Experimental Protocols

Protocol 1: Disulfide Cleavage of this compound

Materials:

  • This compound

  • Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[12][13][14][15][16]* Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO, water).

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or TCEP) in PBS.

  • In a reaction vial, add the this compound solution to PBS to a final concentration of 1 mM.

  • Initiate the cleavage reaction by adding the reducing agent to a final concentration of 10 mM.

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture for analysis by the chosen method (Ellman's assay, HPLC, MS, or NMR).

Protocol 2: Ellman's Assay for Cleavage Confirmation

Materials:

  • Aliquots from the cleavage reaction (Protocol 1)

  • Ellman's reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

  • 0.1 M Sodium phosphate buffer, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of the reaction aliquot to 150 µL of the 0.1 M sodium phosphate buffer.

  • Add 50 µL of the DTNB solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • A blank sample containing all components except the reaction aliquot should be used to zero the instrument.

  • An increase in absorbance over time indicates the production of free thiols.

Protocol 3: HPLC Analysis of Cleavage

Materials:

  • Aliquots from the cleavage reaction (Protocol 1)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Inject the reaction aliquots directly onto the HPLC system.

  • Use a gradient elution method, for example: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Identify the peaks corresponding to the intact linker and the cleavage products based on their retention times (which can be determined by running standards of the individual compounds if available).

  • Quantify the peak areas to determine the extent of cleavage over time.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Confirming Disulfide Cleavage cluster_prep Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis cluster_results Results start Start prep_linker Prepare this compound Solution start->prep_linker prep_reducer Prepare Reducing Agent (DTT/TCEP) start->prep_reducer mix Mix Linker and Reducer in Buffer prep_linker->mix prep_reducer->mix incubate Incubate at Room Temperature mix->incubate aliquots Take Aliquots at Time Points incubate->aliquots ellmans Ellman's Assay aliquots->ellmans hplc HPLC aliquots->hplc ms Mass Spectrometry aliquots->ms nmr NMR aliquots->nmr confirm Confirm Disulfide Cleavage ellmans->confirm hplc->confirm ms->confirm nmr->confirm

Caption: Workflow for disulfide cleavage and analysis.

Comparison with Alternative Cleavable Linkers

This compound is one of several types of cleavable linkers used in bioconjugation. The choice of linker depends on the desired release mechanism and the biological environment.

Linker TypeCleavage MechanismTriggerAdvantagesDisadvantages
Disulfide (e.g., this compound, SPDP) Reduction of disulfide bondReducing agents (e.g., glutathione)Good stability in circulation, rapid cleavage in the reducing intracellular environment. [17][18][19][20][][22]Can be prematurely cleaved in the bloodstream to some extent.
Peptide (e.g., Val-Cit, Phe-Lys) Enzymatic cleavage by proteasesSpecific proteases (e.g., cathepsins) in lysosomes. [23][24][][26][27]High stability in circulation, specific release in target cells.Cleavage efficiency can be dependent on the specific peptide sequence and enzyme levels.
Hydrazine HydrolysisAcidic pH (e.g., in endosomes/lysosomes). [28][][30][31]Tunable release kinetics based on the hydrazone structure.Can have stability issues in circulation, leading to premature release. [31][32]

Signaling Pathway for ADC with Cleavable Linker

ADC_pathway Cellular Uptake and Payload Release of an ADC with a Cleavable Linker cluster_extracellular Extracellular Space cluster_internalization Internalization cluster_lysosome Lysosomal Trafficking cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Antigen Cell Surface Antigen ADC->Antigen Binding Endocytosis Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (e.g., Reduction) Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: ADC cellular uptake and payload release.

Conclusion

Confirming the disulfide cleavage of this compound is a critical step in the development of bioconjugates that rely on this linker for controlled release. This guide has provided a comparative overview of robust analytical methods, including Ellman's assay, HPLC, mass spectrometry, and NMR spectroscopy, complete with detailed experimental protocols. By selecting the appropriate method and understanding the principles of cleavage, researchers can confidently validate the performance of their this compound-based conjugates and compare them effectively with alternatives utilizing different cleavable linker technologies.

References

A Comparative Guide to Cleavable Linkers: Azidoethyl-SS-ethylamine vs. Other Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the payload. Cleavable linkers are designed to be stable in systemic circulation and release their payload under specific physiological triggers within the target cell or tumor microenvironment. This guide provides an objective comparison of Azidoethyl-SS-ethylamine, a disulfide-based linker, with other major classes of cleavable linkers: protease-sensitive, pH-sensitive, and photocleavable linkers.

Introduction to Cleavable Linkers

Cleavable linkers are dynamic components of bioconjugates that are designed to break and release a payload upon encountering a specific internal or external stimulus. The choice of a cleavable linker is a critical design parameter that influences the therapeutic index of a bioconjugate. An ideal linker should remain stable in the bloodstream to prevent premature drug release and associated off-target toxicity, while efficiently cleaving at the desired site of action.[1]

This guide focuses on comparing the performance of four distinct cleavable linker technologies, with a special emphasis on the disulfide-based this compound.

Mechanisms of Cleavage

The cleavage of these linkers is initiated by different physiological or external triggers.

  • Disulfide Linkers (e.g., this compound): These linkers contain a disulfide bond (-S-S-) that is susceptible to reduction in environments with high concentrations of thiols, such as the cytoplasm of cells which contains millimolar concentrations of glutathione (GSH).[] The disulfide bond remains relatively stable in the bloodstream where glutathione levels are significantly lower.[3]

  • Protease-Sensitive Linkers (e.g., Val-Cit): These linkers incorporate a short peptide sequence that is recognized and cleaved by specific proteases, most commonly cathepsin B, which is overexpressed in the lysosomes of many tumor cells.[4][5]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][6]

  • Photocleavable Linkers: These linkers contain a photolabile group that can be cleaved upon irradiation with light of a specific wavelength, offering precise spatial and temporal control over payload release.

Diagram of Cleavage Mechanisms

cluster_disulfide Disulfide Linker cluster_protease Protease-Sensitive Linker cluster_ph pH-Sensitive Linker cluster_photo Photocleavable Linker Disulfide_ADC Antibody-S-S-Drug Disulfide_Cleaved Antibody-SH + HS-Drug Disulfide_ADC->Disulfide_Cleaved Glutathione (GSH) Protease_ADC Antibody-Val-Cit-Drug Protease_Cleaved Antibody-Val-Cit + Drug Protease_ADC->Protease_Cleaved Cathepsin B pH_ADC Antibody-Hydrazone-Drug pH_Cleaved Antibody + Drug pH_ADC->pH_Cleaved Low pH (H+) Photo_ADC Antibody-PhotoLinker-Drug Photo_Cleaved Antibody + Drug Photo_ADC->Photo_Cleaved Light (hν) cluster_workflow Plasma Stability Assay Workflow Incubate Incubate ADC in Plasma at 37°C Sample Collect Aliquots at Time Points Incubate->Sample Capture Capture ADC (e.g., Protein A/G beads) Sample->Capture Analyze Analyze by LC-MS or ELISA Capture->Analyze Calculate Calculate Drug-to-Antibody Ratio (DAR) over time Analyze->Calculate cluster_workflow Cytotoxicity Assay Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with Serial Dilutions of ADC Seed->Treat Incubate_cells Incubate for 72-96 hours Treat->Incubate_cells Add_MTT Add MTT Reagent Incubate_cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 cluster_workflow Linker Cleavage Analysis Workflow Incubate_cleavage Incubate ADC with Cleavage Agent Separate Separate Components (e.g., HPLC) Incubate_cleavage->Separate Analyze_MS Analyze by Mass Spectrometry (MS/MS) Separate->Analyze_MS Identify Identify Cleavage Products Analyze_MS->Identify

References

Azidoethyl-SS-ethylamine vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of efficacy and safety. This guide provides a detailed comparison between a prominent example of a cleavable linker, Azidoethyl-SS-ethylamine, and non-cleavable linkers. The focus is on providing researchers, scientists, and drug development professionals with objective, data-supported insights to inform the design of next-generation bioconjugates.

Executive Summary

This compound is a glutathione-sensitive cleavable linker that enables the release of a therapeutic payload within the target cell, driven by the significant concentration gradient of glutathione between the extracellular environment and the intracellular cytoplasm. This mechanism offers distinct advantages over non-cleavable linkers, which rely on the complete lysosomal degradation of the antibody to release the payload. The primary benefits of using a cleavable disulfide linker like this compound include the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, and often a more rapid and complete release of the unmodified payload. However, this comes with the potential trade-off of reduced plasma stability and a narrower therapeutic window compared to the more stable, non-cleavable counterparts.

Head-to-Head Performance Comparison

The selection of a linker strategy has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize quantitative data from various preclinical studies, offering a comparative view of the performance of ADCs constructed with cleavable disulfide linkers versus non-cleavable linkers. It is important to note that direct comparisons are most informative when the antibody, payload, and target are held constant.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenPayloadCleavable Linker ADC (IC50, ng/mL)Non-Cleavable Linker ADC (IC50, ng/mL)Reference
SK-BR-3HER2MMAE~10~30[1]
BT-474HER2MMAE~8~18[2]
NCI-N87HER2MMAE~15~45[3]
HCC1954HER2DM1~25~20[1]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
BT-474 (Breast Cancer)Disulfide-Linker ADC585[1]
Non-Cleavable Linker ADC560[1]
NCI-N87 (Gastric Cancer)Disulfide-Linker ADC3Complete Regression[3]
Non-Cleavable Linker ADC370[3]
JIMT-1 (Breast Cancer)Disulfide-Linker ADC190[4]
Non-Cleavable Linker ADC155[4]

Table 3: Pharmacokinetics & Stability

Linker TypeADC ConstructPlasma Half-life (t½, hours) in MicePayload Release in Plasma (% after 24h)Reference
Disulfide (Cleavable)Trastuzumab-SS-MMAE~120~15[5]
Thioether (Non-cleavable)Trastuzumab-SMCC-DM1~150< 5[5]

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between this compound and non-cleavable linkers lies in their payload release mechanism.

This compound (Cleavable Linker): This linker contains a disulfide bond that is stable in the oxidizing environment of the bloodstream.[6] Upon internalization of the ADC into a target cell, the significantly higher concentration of glutathione in the cytoplasm (millimolar vs. micromolar in plasma) rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[6]

Non-Cleavable Linkers: These linkers, typically featuring stable thioether bonds (e.g., from an SMCC crosslinker), do not have a specific trigger for cleavage.[7] The release of the payload only occurs after the entire ADC is trafficked to the lysosome and the antibody component is completely degraded by proteases.[7] This results in the release of the payload still attached to the linker and a single amino acid residue.

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) ADC_circulating ADC with This compound (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization Cleavage Disulfide Bond Reduction ADC_internalized->Cleavage Glutathione Glutathione (GSH) (High Concentration) Glutathione->Cleavage Reduces Payload_release Released Payload Cleavage->Payload_release Releases Target_action Payload acts on target (e.g., Microtubules) Payload_release->Target_action

Intracellular cleavage of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with cleavable and non-cleavable linkers against target antigen-positive and -negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed target-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and target-negative (e.g., MDA-MB-231) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the ADCs (cleavable and non-cleavable) and control antibodies in complete cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software package.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ADCs with cleavable and non-cleavable linkers in a mouse xenograft model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD-scid) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5 x 10^6 BT-474 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control group.

  • ADC Administration: Administer the ADCs (cleavable and non-cleavable) and vehicle control intravenously at the predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical significance can be determined using appropriate statistical tests (e.g., ANOVA).

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Cytotoxicity Cytotoxicity Assay (IC50 Determination) Data_analysis Comparative Data Analysis Cytotoxicity->Data_analysis Bystander Bystander Effect Assay Bystander->Data_analysis Xenograft Xenograft Model Efficacy Study Xenograft->Data_analysis PK Pharmacokinetics (Plasma Stability) PK->Data_analysis Toxicity Toxicity Assessment Toxicity->Data_analysis Candidate_selection Lead Candidate Selection Data_analysis->Candidate_selection

Experimental workflow for ADC evaluation.

Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic context. Cleavable disulfide linkers offer the significant advantage of a bystander effect and efficient release of the native payload, which can be particularly beneficial in treating heterogeneous tumors. However, this is often accompanied by lower plasma stability, which can lead to off-target toxicity and a narrower therapeutic window. Non-cleavable linkers generally provide superior stability and a better safety profile, but their efficacy is limited to antigen-positive cells. A thorough evaluation of both linker types through rigorous in vitro and in vivo studies, as outlined in this guide, is essential for the rational design and successful development of novel antibody-drug conjugates.

References

Balancing Act: A Comparative Guide to Disulfide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. Among the various linker technologies, disulfide linkers have garnered significant attention due to their unique ability to remain stable in the systemic circulation and selectively release the cytotoxic payload in the reducing environment of tumor cells. This guide provides an objective comparison of the efficacy of ADCs constructed with different disulfide linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

The fundamental principle behind disulfide linkers lies in the significant glutathione (GSH) concentration gradient between the cytoplasm (1–10 mM) and the blood plasma (~5 µM). This differential allows the disulfide bond to remain largely intact in circulation, minimizing off-target toxicity, while enabling efficient cleavage and payload release upon internalization into tumor cells. However, not all disulfide linkers are created equal. The degree of steric hindrance around the disulfide bond plays a crucial role in modulating the stability and release kinetics, thereby influencing the overall efficacy and safety profile of the ADC.

Mechanism of Action: Disulfide Linker-Based ADCs

The journey of a disulfide-linked ADC from administration to therapeutic action involves several key steps. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to intracellular compartments. Inside the cell, the high concentration of reducing agents, primarily glutathione, cleaves the disulfide bond, liberating the potent cytotoxic payload to exert its cell-killing effect.

cluster_extracellular Bloodstream (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_circulating Stable ADC in Circulation Tumor_Cell Tumor Cell ADC_circulating->Tumor_Cell Binding & Internalization ADC_internalized Internalized ADC Payload_Release Disulfide Cleavage (Reduction by GSH) ADC_internalized->Payload_Release Free_Payload Active Payload Payload_Release->Free_Payload Apoptosis Cell Death Free_Payload->Apoptosis

Figure 1. Mechanism of action for a disulfide-linked ADC.

Performance Comparison of Disulfide Linkers

The stability of the disulfide linker is a key parameter that can be tuned to optimize ADC performance. Steric hindrance, introduced by substituting atoms adjacent to the disulfide bond, can significantly enhance stability in circulation. However, excessive stabilization can impede payload release within the tumor cell, potentially reducing efficacy. The following tables summarize quantitative data from preclinical studies comparing ADCs with varying disulfide linker stability.

Table 1: In Vivo Stability and Efficacy of Anti-CD22 Maytansinoid ADCs with Different Disulfide Linkers [1]

ADC ConstructLinker TypeIn Vivo Stability (% Drug Remaining at Day 7)In Vivo Efficacy (Tumor Growth Inhibition)
V205C-DM1Unhindered Disulfide<10%Modest tumor growth delay
K149C-DM1Unhindered Disulfide (Stable Site)>50%Complete tumor regression
V205C-DM3Hindered Disulfide (Single Methyl Group)~70%Complete tumor regression

Data derived from a study using a human lymphoma xenograft model in mice, with ADCs administered at a single 3 mg/kg dose.[1]

Table 2: Comparison of Anti-HER2 PBD ADCs with Hindered Disulfide Linkers [2]

ADC ConstructLinker TypeIn Vivo StabilityIn Vivo Efficacy
ADC with Cyclobutyl Disulfide LinkerHinderedOptimal and stable in circulationEfficacious in mice
ADC with Cyclopropyl Disulfide LinkerHinderedOptimal and stable in circulationIneffective in mice

This study highlights that while both linkers confer high stability, subtle structural differences can dramatically impact the efficiency of payload release and subsequent anti-tumor activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV/Vis Spectroscopy: This method relies on the distinct absorbance spectra of the antibody and the payload. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload), the average DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity with higher drug loading leads to longer retention times. The average DAR is calculated from the peak areas of the different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under reducing conditions, RP-HPLC separates the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a non-targeting ADC as controls.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Plasma Stability Assay

This assay assesses the stability of the ADC in a physiological environment.

  • ADC Administration: Administer the ADC intravenously to mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 1, 24, 48, 96, and 168 hours) post-injection.

  • ADC Quantification: The concentration of the intact ADC and the total antibody in the plasma is determined using methods like ELISA or LC-MS.

  • Data Analysis: The percentage of remaining conjugated drug is calculated over time to determine the ADC's plasma half-life.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-determined Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., i.v.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight) Monitoring->Endpoint

Figure 2. Experimental workflow for an in vivo ADC efficacy study.

  • Model Establishment: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADC, vehicle control, and other relevant controls.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed. The tumor growth inhibition is then calculated.

The Bystander Effect: An Advantage of Cleavable Linkers

A significant advantage of cleavable linkers, including disulfides, is their ability to mediate the "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Ag_pos Antigen-Positive Tumor Cell ADC_bind ADC Binds and Internalizes Ag_pos->ADC_bind Payload_release Payload is Released ADC_bind->Payload_release Payload_diffuse Payload Diffuses Out of Cell Payload_release->Payload_diffuse Ag_pos_death Apoptosis Payload_release->Ag_pos_death Ag_neg Antigen-Negative Neighboring Cell Payload_diffuse->Ag_neg Payload_enter Payload Enters Neighboring Cell Ag_neg->Payload_enter Ag_neg_death Apoptosis Payload_enter->Ag_neg_death

Figure 3. The bystander effect of ADCs with cleavable linkers.

Conclusion

The selection of a disulfide linker for an ADC is a nuanced process that requires a careful balance between stability in circulation and efficient payload release at the tumor site. As demonstrated by the presented data, subtle modifications to the linker structure, such as the introduction of steric hindrance, can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the ADC. While increased stability generally correlates with improved efficacy, excessive stabilization can be detrimental. Therefore, a thorough understanding and empirical evaluation of different disulfide linker designs are paramount to developing safe and effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel ADC candidates.

References

A Head-to-Head Comparison: Validating Site-Specific ADC Conjugation with Azidoethyl-SS-ethylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. This guide provides an objective comparison of site-specific conjugation using the click-chemistry-ready, cleavable linker, Azidoethyl-SS-ethylamine, against established alternatives. We present supporting experimental data, detailed protocols, and visual workflows to inform the rational design of next-generation ADCs.

The ideal ADC linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage to unleash the cytotoxic payload within the target tumor cell. This compound is a promising linker that leverages the precision of click chemistry for site-specific conjugation and incorporates a disulfide bond for intracellular cleavage. This guide will delve into the validation of this technology and compare its performance metrics with those of widely used maleimide-based and hydrazone-based linkers.

Performance Comparison of ADC Linker Technologies

The selection of a conjugation strategy significantly impacts the Drug-to-Antibody Ratio (DAR), stability, and ultimately, the in vitro and in vivo efficacy of an ADC. The following tables summarize key quantitative data comparing the performance of ADCs constructed using different linker technologies.

Table 1: Comparison of Conjugation Efficiency and In Vitro Cytotoxicity

Linker TechnologyConjugation MethodTypical DARCell LineIC50 (nM)Reference
Azide-Disulfide (Click Chemistry) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~2.0BJAB.luc lymphomaComplete Tumor Regression[1]
Maleimide-Thiol Michael Addition2 to 8 (heterogeneous)SK-BR-3 (HER2+)0.02 - 0.2[2]
Hydrazone Schiff Base Formation3.5 (average)VariousPayload Dependent[3]

Note: Direct head-to-head experimental data for this compound was not publicly available. Data for a comparable site-specific disulfide linker is presented.

Table 2: Comparison of In Vivo Stability

Linker TechnologyAnimal ModelTime Point% Intact ADC RemainingReference
Azide-Disulfide (Click Chemistry) SCID Mice7 days>50%[1]
Maleimide-Thiol Mice8 days~50%[4]
Hydrazone Human Plasma36 hours (t1/2)50%[3]

Note: Stability is highly dependent on the specific linker structure and conjugation site.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments in ADC development.

Protocol 1: Site-Specific Antibody-Drug Conjugation using Azide-Alkyne Click Chemistry

This protocol describes a two-step process involving the introduction of an azide group onto the antibody, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized drug.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Azide-PEG-NHS ester

  • DBCO-payload

  • Zeba™ Spin Desalting Columns

  • DMSO

Procedure:

  • Antibody Modification: React the mAb (1-5 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of Azide-PEG-NHS ester for 1-2 hours at room temperature.

  • Purification: Remove excess azide linker using a desalting column equilibrated with PBS.

  • Conjugation: Add a 5-fold molar excess of DBCO-payload (dissolved in DMSO) to the azide-modified antibody. Incubate at room temperature for 18 hours.

  • Final Purification: Purify the resulting ADC using a desalting column to remove unreacted DBCO-payload.

  • Characterization: Determine the DAR by UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the dilutions to the cells and incubate for 72-96 hours.

  • Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: In Vivo Plasma Stability Assay

This protocol describes the assessment of ADC stability in a mouse model.

Materials:

  • SCID mice

  • ADC

  • Heparinized capillary tubes

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • ADC Administration: Administer a single intravenous dose of the ADC to the mice.

  • Blood Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect blood samples via retro-orbital bleeding into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the in vivo stability profile.

Visualizing the Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex biological and chemical processes.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

Conjugation_Workflows cluster_azide Azide-Disulfide (Click Chemistry) cluster_maleimide Maleimide-Thiol cluster_hydrazone Hydrazone mAb_azide Antibody Azide_mod Azide Modification (e.g., NHS-PEG-Azide) mAb_azide->Azide_mod Azide_mAb Azide-Modified Antibody Azide_mod->Azide_mAb SPAAC SPAAC Reaction Azide_mAb->SPAAC DBCO_drug DBCO-Drug DBCO_drug->SPAAC ADC_azide Site-Specific ADC (DAR ~2) SPAAC->ADC_azide mAb_mal Antibody Reduction Disulfide Reduction (e.g., TCEP) mAb_mal->Reduction Thiol_mAb Thiol-Containing Antibody Reduction->Thiol_mAb Michael Michael Addition Thiol_mAb->Michael Maleimide_drug Maleimide-Drug Maleimide_drug->Michael ADC_mal Heterogeneous ADC (DAR 2-8) Michael->ADC_mal mAb_hyd Antibody Oxidation Glycan Oxidation (e.g., NaIO4) mAb_hyd->Oxidation Aldehyde_mAb Aldehyde-Modified Antibody Oxidation->Aldehyde_mAb Schiff_Base Schiff Base Formation Aldehyde_mAb->Schiff_Base Hydrazide_drug Hydrazide-Drug Hydrazide_drug->Schiff_Base ADC_hyd Heterogeneous ADC Schiff_Base->ADC_hyd

Caption: Comparison of ADC Conjugation Workflows.

Conclusion

The validation of site-specific conjugation technologies is paramount for the development of safer and more effective ADCs. While direct comparative data for this compound is still emerging in the public domain, the broader class of azide-disulfide linkers utilizing click chemistry demonstrates significant promise. This approach offers superior control over the drug-to-antibody ratio, leading to a more homogeneous product compared to traditional maleimide and hydrazone chemistries.[1] The in vivo stability of disulfide linkers can be modulated to ensure payload retention in circulation while allowing for efficient release within the tumor microenvironment.[1]

In contrast, maleimide-based conjugation, while widely used, often results in heterogeneous mixtures and potential linker instability.[2] Hydrazone linkers, though offering an alternative, can be susceptible to hydrolysis at physiological pH, leading to premature drug release.[3]

Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target indication. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate and select the most appropriate conjugation technology for their ADC development programs. As more data becomes available for novel linkers like this compound, the field will continue to advance towards the creation of highly optimized and clinically successful antibody-drug conjugates.

References

Safety Operating Guide

Safe Disposal of Azidoethyl-SS-ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of Azidoethyl-SS-ethylamine waste is critical for ensuring laboratory safety and environmental compliance. This molecule contains both an azide functional group and a disulfide linkage, each presenting distinct chemical hazards that must be addressed during disposal. This guide provides essential safety information, operational protocols, and disposal plans tailored for researchers and drug development professionals.

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and is valuable in click chemistry applications.[1][2][3] Its proper handling and disposal are paramount due to the potential risks associated with organic azides, which can be energetic and potentially explosive under certain conditions.[4][5]

Key Chemical and Safety Data

A summary of the essential identifiers and safety parameters for this compound is provided below. This data is crucial for risk assessment and for ensuring that handling procedures are appropriate.

ParameterValueSource
CAS Number 1807512-40-8[1][6]
Molecular Formula C₄H₁₀N₄S₂[6]
Molecular Weight 178.28 g/mol [6]
Storage Store at -20°C in a tightly closed container.[6][7]
Incompatible Materials Strong oxidizing agents, acids, heavy metals (copper, lead), halogenated solvents (e.g., dichloromethane, chloroform), bromine, dimethyl sulfate.[4][5][7][8]
Primary Hazards Potentially explosive (azide group), flammable, corrosive.[4][5][9]

I. Immediate Safety and Handling Protocols

Before beginning any work, it is imperative to review the Safety Data Sheet (SDS) and understand the specific hazards.[4] All handling should occur inside a chemical fume hood.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin/eye contact and inhalation.

EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and potential energetic decomposition.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.Prevents skin contact with the corrosive and toxic compound.[9][10]
Body Protection Fire-retardant laboratory coat, closed-toe shoes, and long pants.Protects skin from spills and splashes.[10][11]
Handling Tools Use plastic, glass, or ceramic spatulas.Never use metal spatulas or tools , as they can form shock-sensitive metal azides.[4][8][11]
Spill Procedures

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[9]

  • Eliminate Ignition Sources : Remove any open flames, sparks, or hot surfaces from the vicinity.[9]

  • Containment : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or earth.[11][12] Do not use combustible materials such as sawdust.[12]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[11][12]

  • Decontamination : Clean the spill area thoroughly with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[11][12]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[12]

II. Disposal Workflow and Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8][12] The primary and most recommended method of disposal is through a licensed professional waste management service without any pre-treatment. However, for laboratories equipped to perform chemical neutralization, a conceptual protocol is outlined below. This procedure must be performed by trained personnel with appropriate oversight.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: Generate Waste B Segregate Waste A->B C Is Lab Equipped for Chemical Treatment? B->C D Conceptual Protocol: Chemical Neutralization C->D Yes E Collect in Designated Hazardous Waste Container C->E No D->E F Arrange Professional Waste Disposal Pickup E->F G End: Disposal Complete F->G

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

Principle: This conceptual protocol involves a two-stage chemical treatment to first reduce the energetic azide group to a stable amine, followed by oxidative cleavage of the disulfide bond. This process aims to reduce the overall hazard of the waste stream before final disposal.

Methodology:

  • Waste Segregation and Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE).[8][9]

    • The label must clearly state "Hazardous Waste: this compound" and include the azide hazard symbol.[8]

    • Crucially, do not co-mingle this waste with acidic solutions, heavy metal salts, or halogenated solvents. [4][8] Mixing with acid can generate highly toxic and explosive hydrazoic acid.[4]

  • Conceptual Chemical Treatment: Staudinger Reduction of Azide (Stage 1)

    • Objective: To safely convert the organic azide to a stable amine (phosphine imine intermediate followed by hydrolysis).

    • Procedure (performed in a chemical fume hood):

      • Dilute the this compound waste with a suitable solvent like Tetrahydrofuran (THF) or acetonitrile to a concentration not exceeding 1 M.[4]

      • In a separate flask, prepare a solution of triphenylphosphine (PPh₃) (approx. 1.1 equivalents) in the same solvent.

      • While stirring the azide solution at room temperature, slowly add the triphenylphosphine solution dropwise. Nitrogen gas (N₂) evolution will occur; ensure adequate ventilation.

      • After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (can be monitored by TLC or IR spectroscopy if necessary).

      • Add a small amount of water to the reaction mixture to hydrolyze the resulting phosphine imine to the corresponding primary amine and triphenylphosphine oxide.

  • Conceptual Chemical Treatment: Oxidative Cleavage of Disulfide (Stage 2)

    • Objective: To oxidize the disulfide and resulting thiol components to less hazardous sulfonic acids.

    • Procedure (performed in a chemical fume hood):

      • Cool the reaction mixture from Stage 1 in an ice bath.

      • Prepare a solution of sodium hypochlorite (commercial bleach, ~5.25%).[13]

      • Slowly and carefully add the sodium hypochlorite solution to the stirred reaction mixture. An excess of hypochlorite is required to ensure complete oxidation.[13] The reaction is exothermic; maintain the temperature below 20°C.

      • After the addition, allow the mixture to stir for an additional hour.

      • Test for the presence of excess oxidant using starch-iodide paper. If the paper turns blue-black, quench the excess hypochlorite by carefully adding a solution of sodium bisulfite until the test is negative.

  • Final Collection and Disposal :

    • Neutralize the final aqueous mixture to a pH between 6 and 8 with a dilute acid or base as needed.[14]

    • Collect the entire treated mixture in a designated aqueous hazardous waste container.[14]

    • Label the container accurately, detailing the contents and the treatment process performed.

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.[9]

By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment for all personnel.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Azidoethyl-SS-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Azidoethyl-SS-ethylamine, a versatile reagent in click chemistry and bioconjugation. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The GHS hazard pictogram associated with this chemical is GHS07, indicating it is an irritant.[1][2]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[3]
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.
Lab Coat/Impervious ClothingWear a flame-resistant lab coat. For larger quantities or splash risks, impervious clothing is necessary.[3]
Respiratory Full-face RespiratorUse if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[3] Ensure proper fit and use the appropriate cartridge.

Operational Plan: From Handling to Disposal

Safe handling and disposal are critical for minimizing risk to personnel and the environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the chemical.[1]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using inert absorbent material. Collect the material in a suitable, closed container for disposal.[4]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Emergency Procedures: A Rapid and Effective Response

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1]

Visualizing Safety: A Workflow for Handling this compound

To further clarify the necessary steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Keep Away from Ignition Sources C->D E Decontaminate Work Area D->E F Properly Remove and Dispose of PPE E->F G Collect Waste in Labeled, Sealed Container F->G H Dispose as Hazardous Waste G->H

Caption: This diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidoethyl-SS-ethylamine
Reactant of Route 2
Reactant of Route 2
Azidoethyl-SS-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.